Paraxanthine
説明
Paraxanthine has been reported in Cunila, Apis cerana, and other organisms with data available.
特性
IUPAC Name |
1,7-dimethyl-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNWUDVFRNGTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052281 | |
| Record name | 1,7-Dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Faint yellow fine crystals; [MSDSonline], Solid | |
| Record name | 1,7-Dimethylxanthine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7932 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Paraxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
611-59-6 | |
| Record name | Paraxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dimethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | paraxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydro-1,7-dimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARAXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3565Y41V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Paraxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
351 - 352 °C | |
| Record name | Paraxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Paraxanthine: A Technical Guide to Its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paraxanthine (1,7-dimethylxanthine), the principal metabolite of caffeine (B1668208) in humans, is a pharmacologically active compound with a growing body of research highlighting its distinct physiological effects and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound. It traces the historical identification of caffeine's metabolites and details the presence of this compound in various botanical sources. This document synthesizes quantitative data on its occurrence, presents detailed experimental protocols for its extraction and analysis, and visualizes key metabolic and signaling pathways to provide a thorough resource for the scientific community.
Discovery of this compound
The discovery of this compound is inextricably linked to the scientific investigation of caffeine metabolism. Following the isolation of caffeine in 1819 by Friedlieb Ferdinand Runge, the scientific community began to explore the fate of this widely consumed alkaloid in the body. While a single definitive "discovery" paper for this compound is not prominent in historical records, its identification was the result of cumulative research throughout the late 19th and early 20th centuries.
Pioneering work by German chemists, notably Emil Fischer, on the structure of purines laid the chemical foundation for understanding xanthine (B1682287) alkaloids. The first concrete steps toward identifying caffeine's metabolic byproducts were taken by researchers such as Salomon and Krüger in the 1890s. They systematically analyzed urine after caffeine administration and were among the first to isolate and characterize various methylxanthines, paving the way for the identification of this compound.
The conclusive confirmation of this compound as the primary human metabolite of caffeine came later with the advent of more sophisticated analytical techniques. The development of chromatography, and later High-Performance Liquid Chromatography (HPLC), allowed for the precise separation and quantification of caffeine and its various metabolites, solidifying this compound's status as the most abundant breakdown product in humans.
Natural Occurrence of this compound
While predominantly known as a metabolite, this compound also occurs naturally in small quantities in a variety of plants. Its presence often coincides with that of caffeine, though typically at much lower concentrations.
Botanical Sources
This compound has been identified in several plant species, most notably within the genera Coffea, Theobroma, and Citrus. The concentrations are generally trace amounts compared to the caffeine content in the same plant.
Table 1: Natural Occurrence of this compound in Botanical Sources
| Plant Species | Plant Part | This compound Concentration | Reference |
| Coffea arabica | Green Coffee Beans | Small amounts detected | [1] |
| Coffea arabica | Cotyledonary Leaves | Small amounts detected | [1] |
| Theobroma cacao | Fruits | Small amounts detected | [1] |
| Citrus species | Flowers | Small amounts detected | [1] |
| Sicilian Orange Flower | Honey | Small amounts detected | [1] |
Note: Quantitative data from primary sources is sparse; references indicate the presence of this compound in "small amounts."
Metabolic Occurrence in Animals
In humans and other animals, this compound is the primary metabolite of caffeine.[2] Approximately 84% of ingested caffeine is converted to this compound in the liver, a process primarily mediated by the cytochrome P450 enzyme CYP1A2 through demethylation at the N3 position.[2] This metabolic conversion is the most significant source of this compound found in the body.
Metabolic and Signaling Pathways
Caffeine Metabolism to this compound
The metabolic transformation of caffeine into its three primary dimethylxanthine metabolites is a well-defined pathway occurring predominantly in the liver. This compound is the major product, with theobromine (B1682246) and theophylline (B1681296) formed in smaller amounts.
Caption: Primary metabolic pathways of caffeine in the human liver.
Adenosine (B11128) Receptor Signaling
This compound exerts many of its physiological effects by acting as an antagonist at adenosine receptors, particularly the A1 and A2A subtypes. By blocking adenosine, a neurotransmitter that promotes drowsiness, this compound leads to increased neuronal firing and wakefulness. This antagonism also modulates the release of other neurotransmitters, such as dopamine.
Caption: this compound's mechanism of action via adenosine receptor antagonism.
Experimental Protocols
The following sections detail a generalized methodology for the extraction and quantification of this compound from plant matrices, based on common laboratory practices.
Solid-Phase Extraction (SPE) from Plant Material
This protocol provides a robust method for isolating and concentrating this compound from complex plant extracts prior to chromatographic analysis.
Materials:
-
Dried, finely ground plant material (e.g., coffee beans, tea leaves)
-
Extraction Solvent: Methanol (B129727)/Water (80:20, v/v) with 0.1% Formic Acid
-
Reversed-Phase C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Conditioning Solvents: Methanol (HPLC grade), Deionized Water
-
Wash Solvent: 5% Methanol in Water
-
Elution Solvent: Methanol
-
Centrifuge, Vortex Mixer, Nitrogen Evaporator
Procedure:
-
Liquid Extraction:
-
Accurately weigh ~1 g of homogenized plant material into a centrifuge tube.
-
Add 10 mL of Extraction Solvent.
-
Vortex vigorously for 2 minutes.
-
Sonicate for 20 minutes in a water bath.
-
Centrifuge at 4,500 x g for 15 minutes.
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from step 1.6 onto the conditioned cartridge at a slow, consistent flow rate (~1-2 mL/min).
-
-
Washing:
-
Pass 5 mL of Wash Solvent through the cartridge to remove polar interferences.
-
-
Elution:
-
Elute the retained this compound and other methylxanthines by passing 5 mL of methanol through the cartridge. Collect the eluate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase for HPLC analysis.
-
Caption: General experimental workflow for SPE of this compound from plants.
Quantification by Reversed-Phase HPLC (RP-HPLC)
This method allows for the separation and quantification of this compound from other methylxanthines.
Instrumentation and Conditions:
-
HPLC System: With UV or Diode-Array Detector (DAD)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 30% B
-
10-12 min: Hold at 30% B
-
12-13 min: Return to 5% B
-
13-18 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 274 nm
Quantification:
-
Prepare a stock solution of analytical grade this compound standard in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution with the initial mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and quantify this compound concentration by comparing the resulting peak area to the standard curve.
Conclusion
This compound, once considered merely a byproduct of caffeine metabolism, is now recognized for its natural, albeit limited, occurrence in the plant kingdom and its significant role as the primary active metabolite of caffeine in humans. Its discovery evolved from early investigations into purine (B94841) chemistry and has been refined by decades of advancements in analytical science. The methodologies outlined in this guide provide a foundation for the accurate extraction and quantification of this compound, facilitating further research into its botanical distribution and pharmacological properties. As interest in its unique safety and efficacy profile grows, a thorough understanding of its origins and analytical chemistry is paramount for researchers in pharmacology, natural products, and drug development.
References
Endogenous Synthesis of Paraxanthine in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine (B1668208) in humans and other mammals, accounting for approximately 84% of caffeine's metabolism.[1] Its "endogenous synthesis" in mammals is almost exclusively the result of the hepatic N3-demethylation of caffeine. This process is predominantly catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme.[2][3] This technical guide provides an in-depth overview of the core aspects of this compound synthesis in mammals, focusing on the metabolic pathways, key enzymes, quantitative data, and detailed experimental protocols for its study.
The Primary Pathway of this compound Synthesis: Hepatic Metabolism of Caffeine
The conversion of caffeine to this compound is a critical step in the clearance of caffeine from the body. This biotransformation occurs primarily in the liver and is a key indicator of CYP1A2 enzyme activity.
The Role of Cytochrome P450 1A2 (CYP1A2)
CYP1A2 is a member of the cytochrome P450 superfamily of enzymes and is the principal enzyme responsible for the N3-demethylation of caffeine to form this compound.[2] This enzyme accounts for about 13% of the total cytochrome P450 content in the human liver.[4] The activity of CYP1A2 exhibits significant inter-individual variability, which can be influenced by genetic polymorphisms, environmental factors such as smoking, and the use of certain medications.[5][6]
Subsequent Metabolism of this compound
Once formed, this compound is further metabolized through several pathways:
-
Demethylation: this compound can be demethylated at the N1 position to form 7-methylxanthine.[1]
-
Oxidation: this compound can be oxidized by CYP2A6 and CYP1A2 to form 1,7-dimethyluric acid.[1] Another oxidation pathway, also involving CYP1A2, leads to the formation of 1-methylxanthine, which is then metabolized by xanthine (B1682287) oxidase to 1-methyluric acid.[1]
-
Uracil Formation: A different pathway involves N-acetyl-transferase 2 (NAT2), which converts this compound to 5-acetylamino-6-formylamino-3-methyluracil. This intermediate then non-enzymatically decomposes to 5-acetylamino-6-amino-3-methyluracil.[1]
Quantitative Data on this compound Synthesis
The following tables summarize key quantitative data related to the endogenous synthesis and measurement of this compound.
Table 1: Enzyme Kinetics of Caffeine N3-Demethylation in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (Michaelis constant) | 0.66 ± 0.06 mM | [7] |
| Vmax (Maximum reaction velocity) | 106.3 ± 3.4 ng this compound/hour/mg protein | [7] |
Table 2: Linearity of Analytical Methods for this compound and Caffeine Quantification
| Analyte | Matrix | Method | Linear Range (µg/mL) | Reference |
| This compound | Saliva | HPLC | 0.05 - 2.50 | [8] |
| Caffeine | Saliva | HPLC | 0.05 - 5.00 | [8] |
| This compound | Plasma | HPLC | 0.025 - 2.50 | [8] |
| Caffeine | Plasma | HPLC | 0.025 - 5.00 | [8] |
| This compound | Plasma | HILIC-MS/MS | 0.0150 - 4.50 | [9] |
| Caffeine | Plasma | HILIC-MS/MS | 0.0600 - 60.0 | [9] |
Experimental Protocols
In Vitro Assay of Caffeine Metabolism in Human Liver Microsomes
This protocol is adapted from methodologies used to study the kinetics of caffeine metabolism.[10][11][12]
Objective: To determine the rate of this compound formation from caffeine in human liver microsomes.
Materials:
-
Human liver microsomes (commercially available)
-
Caffeine standard solution
-
[3-¹⁴C-methyl]caffeine (for radiometric detection)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Scintillation fluid
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
HPLC system with a C18 column and a UV or radiometric detector
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add caffeine (or [3-¹⁴C-methyl]caffeine) to the pre-incubated mixture to initiate the metabolic reaction. A range of caffeine concentrations should be used to determine kinetic parameters.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Sample Analysis:
-
HPLC-UV: Transfer the supernatant to an HPLC vial and inject it into the HPLC system. Use a mobile phase of acetonitrile and water with formic acid to separate caffeine and its metabolites. Monitor the absorbance at a specific wavelength (e.g., 273 or 280 nm) to quantify this compound based on a standard curve.[8]
-
Radio-HPLC: If using radiolabeled caffeine, collect the HPLC eluent at the retention time of this compound, mix it with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Quantification of this compound and Caffeine in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on established methods for the analysis of caffeine and its metabolites in biological fluids.[13][14][15]
Objective: To accurately quantify the concentrations of this compound and caffeine in human plasma samples.
Materials:
-
Human plasma samples
-
This compound and caffeine analytical standards
-
Isotopically labeled internal standards (e.g., caffeine-d9, this compound-d3)
-
Acetonitrile with 0.1% formic acid (protein precipitation solution)
-
Methanol
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).
-
Add the internal standard solution.
-
Add the protein precipitation solution (e.g., 3 volumes of acetonitrile with 0.1% formic acid).
-
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an HPLC vial.
-
Evaporation and Reconstitution (Optional but recommended for increased sensitivity): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analytes on the C18 column.
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode and monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for caffeine, this compound, and their internal standards.
-
-
Quantification: Create a calibration curve using known concentrations of caffeine and this compound standards. Calculate the concentrations in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Visualizations of Metabolic and Regulatory Pathways
Metabolic Pathway of Caffeine to this compound and its Subsequent Metabolites
Caption: Caffeine metabolism to this compound and its subsequent breakdown products.
Experimental Workflow for CYP1A2 Activity Phenotyping
Caption: Workflow for assessing CYP1A2 activity using caffeine as a probe.
Regulation of CYP1A2 Expression
Caption: Factors influencing the expression and activity of the CYP1A2 enzyme.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. cjpas.net [cjpas.net]
- 4. The expression, induction and pharmacological activity of CYP1A2 are post-transcriptionally regulated by microRNA hsa-miR-132-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Substrate Specificity, Inhibitors, Regulation, and Polymorphisms and the Clinical Impact of Human Cytochrome P450 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, function, regulation and polymorphism and the clinical significance of human cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caffeine and this compound HPLC assay for CYP1A2 phenotype assessment using saliva and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Assay of caffeine metabolism in vitro by human liver microsomes using radio-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of P4501A2 activity in human liver microsomes using [3-14C-methyl]caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biotransformation of caffeine by microsomes from human liver. Kinetics and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BASi® | Method Development And Validation Of Caffeine And this compound In Human Plasma [basinc.com]
- 14. scispace.com [scispace.com]
- 15. The determination of the this compound/Caffeine ratio as a metabolic biomarker for CYP1A2 activity in various human matrices by UHPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Paraxanthine's Primary Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraxanthine (1,7-dimethylxanthine) is the principal metabolite of caffeine (B1668208) in humans, accounting for approximately 84% of caffeine's metabolism. While historically often considered in the context of its parent compound, emerging research has illuminated this compound's unique pharmacological profile, suggesting distinct mechanisms of action that contribute to its stimulant and nootropic effects. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its physiological effects, with a focus on its interactions with adenosine (B11128) receptors and phosphodiesterases. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's molecular pharmacology.
Core Mechanisms of Action
This compound's primary mechanism of action is twofold, involving:
-
Antagonism of Adenosine Receptors: Similar to caffeine, this compound acts as a competitive antagonist at adenosine A1 and A2A receptors.[1][2][3][4] By blocking these receptors, this compound mitigates the effects of adenosine, a nucleoside that promotes relaxation and sleepiness. This antagonism leads to increased neuronal firing and the release of various neurotransmitters, contributing to its stimulant effects.[5]
-
Inhibition of Phosphodiesterase (PDE): A key differentiator from caffeine is this compound's role as a selective inhibitor of cGMP-preferring phosphodiesterase, particularly PDE9.[1][6][7][8] This inhibition leads to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn potentiates nitric oxide (NO) signaling.[6][7][8] This pathway is notably linked to an increase in dopamine (B1211576) release in the striatum, an effect not observed with caffeine.[1][7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining this compound's interaction with its primary molecular targets.
Table 1: Adenosine Receptor Binding Affinities (Ki) of this compound and Related Methylxanthines
| Compound | A1 Receptor (Ki, µM) | A2A Receptor (Ki, µM) | Species/Tissue | Reference |
| This compound | 40 - 65 | 40 | Rat Brain | [4] |
| Caffeine | 90 - 110 | 80 | Rat Brain | [4] |
| Theophylline | 20 - 30 | 20 | Rat Brain | [4] |
| Theobromine | 210 - 280 | > 1000 | Rat Brain | [4] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound and Related Methylxanthines against Adenosine Receptors
| Compound | A1 Receptor (IC50, µM) | A2A Receptor (IC50, µM) | Species/Tissue | Reference |
| This compound | 40 - 65 | 90 | Rat Brain | [4] |
| Caffeine | 90 - 110 | 120 | Rat Brain | [4] |
| Theophylline | 20 - 30 | 60 | Rat Brain | [4] |
| Theobromine | 210 - 280 | > 1000 | Rat Brain | [4] |
Signaling Pathways
The distinct dual mechanism of this compound is illustrated in the following signaling pathway diagrams.
Figure 1: this compound's antagonistic action at adenosine receptors.
Figure 2: this compound's inhibition of PDE9 and subsequent potentiation of dopamine release.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound's mechanism of action.
Adenosine Receptor Binding Assays
These assays are crucial for determining the binding affinity of this compound for adenosine A1 and A2A receptors.
Objective: To quantify the binding affinity (Ki) of this compound for adenosine A1 and A2A receptors through competitive radioligand binding assays.
Materials:
-
Rat brain tissue (cerebral cortex for A1, striatum for A2A)
-
[³H]cyclohexyladenosine ([³H]CHA) for A1 receptor labeling
-
[³H]2-p-(2-carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine ([³H]CGS 21680) for A2A receptor labeling
-
This compound and other competing ligands (caffeine, theophylline, theobromine)
-
Adenosine deaminase
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortex or striatum in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.
-
Binding Assay: Incubate the prepared membranes with the respective radioligand ([³H]CHA for A1, [³H]CGS 21680 for A2A) and varying concentrations of this compound or other competing ligands. Include tubes with an excess of a non-radiolabeled agonist to determine non-specific binding.
-
Incubation: Perform the incubation at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) from competition curves. Convert IC50 values to Ki values using the Cheng-Prusoff equation.
References
- 1. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound safety and comparison to caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. besjournal.com [besjournal.com]
- 6. This compound enhances memory and neuroplasticity more than caffeine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psychostimulant pharmacological profile of this compound, the main metabolite of caffeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psychostimulant pharmacological profile of this compound, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
Paraxanthine's Affinity for Adenosine A1 and A2A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of paraxanthine's binding affinity for adenosine (B11128) A1 and A2A receptors. This compound, the primary metabolite of caffeine (B1668208) in humans, is an active central nervous system stimulant.[1] Its pharmacological effects are largely attributed to its interaction with adenosine receptors, which are crucial regulators of neuronal activity.[2][3] Understanding the nuances of this compound's receptor engagement is critical for the development of novel therapeutics targeting the adenosinergic system.
Quantitative Analysis of Receptor Binding Affinity
This compound acts as a non-selective antagonist at both A1 and A2A adenosine receptors.[1] The following tables summarize the binding affinities (Ki and IC50 values) of this compound and related methylxanthines for these receptors, compiled from various studies. These values are essential for comparing the relative potencies of these compounds.
| Compound | Receptor Subtype | Species | Tissue | Ki (µM) | IC50 (µM) | Reference |
| This compound | A1 | Rat | Brain | - | 40-65 | [4] |
| A2A | Rat | Striatum | - | 40 | [4] | |
| A1 | Equine | Forebrain | Higher Potency than Caffeine | - | [2][5] | |
| A2A | Equine | Forebrain | Higher Potency than Caffeine | - | [2][5] | |
| A1 (rat) | - | - | 21 | - | [6] | |
| A2A (rat) | - | - | 19.4 | - | [6] | |
| Caffeine | A1 | Rat | Brain | ~50 | 90-110 | [4] |
| A2A | Rat | Striatum | ~27 | 80 | [4] | |
| A1 (human) | - | - | 10.7 | - | [6] | |
| A2A (human) | - | - | 9.56 | - | [6] | |
| Theophylline | A1 | Rat | Brain | - | 20-30 | [4] |
| A2A | Rat | Striatum | - | 20 | [4] | |
| Theobromine (B1682246) | A1 | Rat | Brain | - | 210-280 | [4] |
| A2A | Rat | Striatum | - | >1000 | [4] |
Table 1: Comparative Binding Affinities of Methylxanthines for Adenosine A1 and A2A Receptors. This table highlights that while this compound and caffeine have similar micromolar affinities for both A1 and A2A receptors, some studies suggest this compound may exhibit a slightly higher potency.[2][5][7] Theophylline generally shows the highest affinity among the common methylxanthines, while theobromine is significantly weaker, particularly at the A2A receptor.[4][8]
Adenosinergic Signaling Pathways
The interaction of this compound with A1 and A2A receptors antagonizes the natural ligand, adenosine, leading to a modulation of downstream signaling cascades. These pathways are primarily mediated by G-proteins and regulate the levels of cyclic adenosine monophosphate (cAMP).
Figure 1: Adenosine A1 and A2A Receptor Signaling Pathways. This diagram illustrates the canonical signaling pathways for A1 and A2A receptors and the antagonistic action of this compound.
Experimental Protocols
The determination of binding affinities and functional activity of compounds like this compound relies on standardized in vitro assays. The following sections detail the methodologies for two key experiments.
Radioligand Competitive Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for adenosine A1 and A2A receptors.
Materials and Reagents:
-
Membrane Preparations: Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells).[9]
-
Radioligand: A subtype-selective radioligand with high affinity.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective agonist like NECA (5'-N-Ethylcarboxamidoadenosine) or theophylline.[9][10]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with polyethyleneimine (PEI) to reduce non-specific binding.[11]
Procedure:
-
Preparation: Thaw cell membrane preparations on ice and dilute in assay buffer to the desired protein concentration (typically 5-50 µg per well).[11] Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well filter plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Test Compound: Serially diluted this compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[9][12]
-
Termination and Washing: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Figure 2: Radioligand Competitive Binding Assay Workflow. This flowchart outlines the key steps in determining the binding affinity of a test compound.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of intracellular cAMP, a key second messenger in adenosine receptor signaling.
Objective: To determine the functional antagonism of this compound at adenosine A1 and A2A receptors.
Materials and Reagents:
-
Cell Line: A cell line expressing the adenosine receptor of interest (e.g., CHO or HEK-293 cells).[9]
-
Agonist: A known adenosine receptor agonist (e.g., NECA or CGS 21680 for A2A).[9][13]
-
Antagonist (Test Compound): this compound.
-
Phosphodiesterase (PDE) Inhibitor: To prevent the degradation of cAMP (e.g., rolipram (B1679513) or IBMX).[9]
-
Cell Culture Medium.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to a suitable confluency.
-
Pre-treatment: Wash the cells and pre-incubate them with the PDE inhibitor in the presence of varying concentrations of this compound.
-
Agonist Stimulation: Add the adenosine receptor agonist to stimulate cAMP production and incubate for a specified time.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
Data Analysis:
-
Generate dose-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
Determine the IC50 of this compound, which is the concentration that causes a 50% inhibition of the maximal agonist-induced cAMP response.
-
The data can be used to construct a Schild plot to determine the pA2 value, a measure of antagonist potency.
Figure 3: cAMP Accumulation Assay Workflow. This flowchart details the procedure for assessing the functional antagonism of this compound.
Conclusion
This compound demonstrates significant antagonistic activity at both adenosine A1 and A2A receptors, with a binding affinity comparable to its parent compound, caffeine.[6][7] The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other novel compounds targeting the adenosinergic system. A thorough understanding of these interactions is paramount for the rational design of drugs for a variety of therapeutic areas, including neurodegenerative diseases and oncology.[6][14]
References
- 1. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | this compound safety and comparison to caffeine [frontiersin.org]
- 3. This compound safety and comparison to caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Supplementation Increases Muscle Mass, Strength, and Endurance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psychostimulant pharmacological profile of this compound, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Central Role of CYP1A2 in Paraxanthine Metabolism: A Technical Guide
Introduction
Cytochrome P450 1A2 (CYP1A2) is a critical enzyme in human drug metabolism, primarily located in the liver. It is responsible for the biotransformation of a wide range of xenobiotics, including numerous clinical drugs, procarcinogens, and dietary compounds.[1][2] Among its most well-characterized functions is the metabolism of caffeine (B1668208). Paraxanthine, the major metabolite of caffeine, is formed almost exclusively through the action of CYP1A2.[3][4] This makes the caffeine-to-paraxanthine metabolic pathway a valuable tool for researchers, scientists, and drug development professionals to assess in vivo CYP1A2 activity. This guide provides an in-depth examination of the core functions of CYP1A2 in this compound metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
The Metabolic Pathway: From Caffeine to this compound and Beyond
Caffeine (1,3,7-trimethylxanthine) is extensively metabolized in the liver, with over 95% of an administered dose being transformed by cytochrome P450 enzymes.[1] CYP1A2 is the principal enzyme responsible for the initial N-demethylation of caffeine.[5] Approximately 81.5% of caffeine is converted to this compound (1,7-dimethylxanthine) through 3-N-demethylation, a reaction almost exclusively catalyzed by CYP1A2.[4][6][7] The remaining portion is metabolized to theobromine (B1682246) (~10.8-12%) and theophylline (B1681296) (~4-5.4%).[5][6][7]
This compound itself is further metabolized, and CYP1A2 continues to play a role in its clearance through 7-demethylation.[6][8] The high specificity of the caffeine-to-paraxanthine conversion makes the this compound/caffeine ratio a reliable and widely used biomarker for CYP1A2 phenotyping.[7][9]
Figure 1. Metabolic pathway of caffeine via CYP1A2.
Quantitative Data on CYP1A2-Mediated this compound Metabolism
The kinetics of CYP1A2-mediated metabolism of caffeine and this compound have been characterized in various in vitro and in vivo studies. This data is crucial for building pharmacokinetic models and understanding the impact of genetic and environmental factors on drug clearance.
| Parameter | Substrate | System | Value | Reference |
| KM | Caffeine (for this compound formation) | Human Liver Microsomes | 0.4 - 0.5 mmol L-1 | [10] |
| KM | Caffeine (for this compound formation) | Human Liver Microsomes | 0.66 ± 0.06 mM | [5][11][12] |
| Vmax | Caffeine (for this compound formation) | Human Liver Microsomes | 106.3 ± 3.4 ng this compound/hour/mg protein | [5][11][12] |
| KM | This compound (for 1-Methylxanthine formation) | Human Liver Microsomes | 0.13 - 0.2 mmol L-1 | [10] |
| IC50 | Theophylline (Inhibition of this compound formation) | Human Liver Microsomes | 75.8 ± 5.2 µM | [5][11] |
| Ki | Theophylline (Inhibition of this compound formation) | Human Liver Microsomes | 0.41 ± 0.03 µM | [5][11] |
| This compound/Caffeine Ratio | PAHs Exposed Subjects (in vivo) | Serum (5h post-dose) | 0.45 ± 0.05 | [13] |
| This compound/Caffeine Ratio | Non-Exposed Subjects (in vivo) | Serum (5h post-dose) | 0.33 ± 0.03 | [13] |
| This compound/Caffeine Ratio | Chinese Population (in vivo) | Plasma (6h post-dose) | Median: 0.27 (Range: 0.09 - 1.46) | [14] |
Experimental Protocols
Accurate assessment of CYP1A2 activity is fundamental for both clinical and preclinical research. The following sections detail common methodologies.
In Vitro Enzyme Kinetics using Human Liver Microsomes (HLMs)
This protocol is adapted from studies determining the kinetic parameters of caffeine metabolism.[5][11]
-
Preparation of Incubation Mixture: A typical 512.5 µl incubation mixture consists of:
-
Caffeine (substrate) at various concentrations (e.g., 0.128-32.78 mM).
-
pH 7.4 sodium phosphate (B84403) buffer.
-
NADPH (cofactor) at a final concentration of 1.12 mM.
-
For inhibition studies, the inhibitor (e.g., theophylline) is added at varying concentrations.
-
-
Reaction Initiation: The mixture is pre-incubated for 2 minutes at 37°C. The reaction is initiated by adding 0.25 mg of HLMs.
-
Incubation: The reaction proceeds for a defined period (e.g., 30-60 minutes) at 37°C in a shaking water bath.
-
Reaction Termination: The reaction is stopped by adding a quenching solution, such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).
-
Sample Preparation: The quenched mixture is centrifuged to pellet the protein. The supernatant is collected for analysis. An internal standard (e.g., 7-[β-hydroxyethyl] theophylline) is added to the supernatant.[5]
-
Quantification: The concentration of the formed this compound is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 273 or 280 nm).[5][15]
In Vivo CYP1A2 Phenotyping using the this compound/Caffeine Ratio
This protocol describes a common clinical procedure for determining an individual's CYP1A2 metabolic phenotype.[13][14][16][17]
-
Subject Preparation: Subjects typically abstain from caffeine-containing products for at least 24 hours prior to the test.[15] However, newer methods suggest that long periods of abstinence may not be necessary.[9]
-
Caffeine Administration: A single oral dose of caffeine is administered (e.g., 100 mg to 300 mg).[13][14][17]
-
Sample Collection: Blood (plasma) or saliva samples are collected at a specific time point post-dose. The optimal time for a single sample is typically between 4 and 7 hours after caffeine administration.[3][16][17]
-
Sample Processing:
-
Plasma: Blood is collected in tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation.
-
Saliva: Saliva is collected and may be centrifuged to remove debris.
-
Samples are stored at -20°C or lower until analysis.[13]
-
-
Analyte Extraction and Quantification:
-
Extraction: Caffeine and this compound are extracted from the biological matrix using methods like liquid-liquid extraction with ethyl acetate (B1210297) or protein precipitation with acetonitrile.[15][18]
-
Analysis: Concentrations are determined using a validated analytical method, such as HPLC-UV or, for higher sensitivity, Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS).[15][18][19]
-
-
Calculation: The molar ratio of this compound to caffeine is calculated. This ratio serves as the index of CYP1A2 activity.[9]
Figure 2. Experimental workflow for CYP1A2 phenotyping.
Factors Influencing CYP1A2 Activity and this compound Metabolism
The significant interindividual variability in CYP1A2 activity (ranging from 10- to 200-fold) is a result of genetic, environmental, and physiological factors.[3][7]
-
Genetic Polymorphisms: The CYP1A2 gene exhibits several single nucleotide polymorphisms (SNPs). The -163C>A (rs762551) polymorphism is particularly significant, with the A allele being associated with higher enzyme inducibility, especially in smokers.[3][20] This leads to faster caffeine metabolism and higher this compound/caffeine ratios in individuals carrying the A allele.[20]
-
Inducers and Inhibitors:
-
Induction: CYP1A2 activity is induced by polycyclic aromatic hydrocarbons (PAHs) found in tobacco smoke and charbroiled foods, as well as by caffeine itself.[3][13] This results in accelerated this compound formation.
-
Inhibition: Many drugs and dietary compounds can inhibit CYP1A2. For instance, the quinolone antibiotic norfloxacin (B1679917) and the methylxanthine theophylline act as competitive inhibitors, slowing the metabolism of caffeine.[5][10] Quercetin, a flavonoid, has also been shown to significantly inhibit CYP1A2-mediated caffeine metabolism.[21]
-
-
Physiological and Pathological States:
Figure 3. Factors influencing CYP1A2 activity and phenotype.
Applications in Research and Drug Development
A thorough understanding of CYP1A2's role in this compound metabolism is indispensable for the pharmaceutical industry and clinical research.
-
Drug-Drug Interaction (DDI) Studies: Since CYP1A2 metabolizes over 200 clinically important drugs, caffeine is used as a probe substrate to assess the inhibitory or inductive potential of new chemical entities.[7] A change in the this compound/caffeine ratio after administration of a new drug indicates a potential for DDI.
-
Clinical Phenotyping: Identifying a patient's CYP1A2 metabolic status (e.g., poor, extensive, or ultra-rapid metabolizer) can help personalize drug therapy, optimizing dosage to enhance efficacy and minimize adverse effects for drugs cleared by this enzyme.[7]
-
Toxicology and Carcinogenesis: CYP1A2 is involved in the metabolic activation of procarcinogens. Phenotyping can help identify individuals at higher risk from environmental exposures, such as PAHs.[13]
CYP1A2 is the central enzyme governing the conversion of caffeine to its primary metabolite, this compound. The high specificity of this reaction has established the this compound/caffeine ratio as the gold-standard metric for in vivo CYP1A2 phenotyping. The methodologies for assessing this metabolic pathway, from in vitro enzyme kinetic assays using human liver microsomes to in vivo caffeine challenge tests, are well-established and robust. For researchers, scientists, and drug development professionals, a comprehensive grasp of the quantitative aspects, experimental protocols, and influencing factors of CYP1A2-mediated this compound metabolism is essential for advancing personalized medicine, ensuring drug safety, and understanding the complex interplay between genetics, environment, and xenobiotic metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of CYP1A2 enzyme activity in relation to type-2 diabetes and habitual caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of caffeine dose on caffeine and this compound changes in serum and saliva and CYP1A2 enzyme activity in athletes: a randomized placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cjpas.net [cjpas.net]
- 6. ClinPGx [clinpgx.org]
- 7. Simultaneous Quantification of Antioxidants this compound and Caffeine in Human Saliva by Electrochemical Sensing for CYP1A2 Phenotyping | MDPI [mdpi.com]
- 8. Biotransformation of caffeine, this compound, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two novel methods for the determination of CYP1A2 activity using the this compound/caffeine ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in caffeine and this compound metabolism between human and murine CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound/caffeine ratio: as an index for CYP1A2 activity in polycyclic aromatic hydrocarbons exposed subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenotypic polymorphism and gender-related differences of CYP1A2 activity in a Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caffeine and this compound HPLC assay for CYP1A2 phenotype assessment using saliva and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simple and reliable CYP1A2 phenotyping by the this compound/caffeine ratio in plasma and in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of caffeine as an in vivo probe for CYP1A2 using measurements in plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The determination of the this compound/Caffeine ratio as a metabolic biomarker for CYP1A2 activity in various human matrices by UHPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of caffeine and this compound in human saliva with ultra-high-performance liquid chromatography for CYP1A2 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The impact of genetic polymorphisms on CYP1A2 activity in humans: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pregnancy-Induced Changes in the Pharmacokinetics of Caffeine and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Paraxanthine's Effect on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paraxanthine, the primary metabolite of caffeine (B1668208) in humans, is emerging as a significant psychoactive compound with a distinct pharmacological profile. While sharing caffeine's central nervous system stimulant properties, primarily through adenosine (B11128) receptor antagonism, this compound exhibits unique effects, particularly concerning dopamine (B1211576) modulation and locomotor activation. This technical guide provides an in-depth analysis of this compound's mechanisms of action on the central nervous system, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. Evidence suggests that this compound may offer a more potent and potentially safer alternative to caffeine, with implications for cognitive enhancement and therapeutic applications in neurological disorders.
Introduction
Caffeine is the most widely consumed psychoactive substance globally, with its effects largely attributed to its interaction with the central nervous system (CNS). Upon ingestion, caffeine is metabolized in the liver, with approximately 70-80% being converted to this compound (1,7-dimethylxanthine).[1][2][3] While historically overshadowed by its parent compound, recent research has illuminated this compound's own significant and, in some aspects, more potent neurological effects.[4][5] This guide synthesizes the current understanding of this compound's CNS effects, focusing on its molecular targets and downstream physiological and behavioral outcomes.
Mechanisms of Action
This compound's influence on the CNS is multifaceted, primarily involving the antagonism of adenosine receptors and the inhibition of phosphodiesterases.
Adenosine Receptor Antagonism
Similar to caffeine, this compound acts as a competitive antagonist at adenosine A1 and A2A receptors.[6][7][8] These receptors are integral in regulating neuronal activity, and their blockade by this compound leads to increased neuronal firing and the release of various neurotransmitters, contributing to its stimulant effects.[7][9] Studies have indicated that this compound exhibits a binding potency for A1 and A2A receptors that is similar to or even slightly higher than that of caffeine.[3][5][6]
Phosphodiesterase (PDE) Inhibition and Nitric Oxide (NO) Signaling
A key differentiator between this compound and caffeine lies in its ability to selectively inhibit cGMP-preferring phosphodiesterases (PDEs), particularly PDE9.[6][10][11] This inhibition leads to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP) in the striatum.[4] The potentiation of the nitric oxide (NO)-cGMP signaling pathway is a crucial element of this compound's unique pharmacological profile, as caffeine does not demonstrate this effect.[10][12] This pathway is implicated in the modulation of neurotransmitter release, including dopamine.[4][13]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from comparative studies of this compound and caffeine.
Table 1: Adenosine Receptor Binding Affinity
| Compound | A1 Receptor (IC50, µM) | A2A Receptor (IC50, µM) | A2B Receptor (Ki, µM) | A3 Receptor (Ki, µM) |
| This compound | 40 - 65[14] | 40[14] | 4.5[6] | >100[6] |
| Caffeine | 90 - 110[14] | 80[14] | - | - |
| Theophylline | 20 - 30[14] | 20[14] | - | - |
Table 2: Effects on Locomotor Activity and Dopamine Levels in Rats
| Compound (Dose) | Locomotor Activity (Compared to Caffeine) | Striatal Dopamine Increase (Extracellular) | cGMP Accumulation in Striatum |
| This compound (30 mg/kg) | Stronger[4] | ~50% increase[4][13] | Significant[4] |
| Caffeine (30 mg/kg) | - | No significant effect[4][13] | No significant effect[4] |
Experimental Protocols
This section details the methodologies employed in key studies investigating this compound's CNS effects.
Locomotor Activity Assessment in Rats
-
Subjects: Male Sprague-Dawley rats.
-
Drug Administration: this compound, caffeine, theophylline, and theobromine (B1682246) were administered intraperitoneally (i.p.) at doses ranging from 1 to 56 mg/kg.[4] this compound and other less soluble compounds were suspended in a solution of 5% DMSO, 5% TWEEN 80, and 90% distilled water, while caffeine was dissolved in saline.[4]
-
Apparatus: Locomotor activity was monitored in automated activity cages.
-
Procedure: Rats were placed in the activity cages immediately after drug administration, and their horizontal movements were recorded for a specified duration. The total distance traveled or the number of beam breaks were used as measures of locomotor activity.[4]
In Vivo Microdialysis for Dopamine Measurement
-
Subjects: Male Wistar rats.
-
Surgical Procedure: Rats were anesthetized, and a guide cannula was stereotaxically implanted into the dorsolateral striatum.
-
Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was perfused with artificial cerebrospinal fluid.
-
Drug Administration: this compound (30 mg/kg) or caffeine (30 mg/kg) was administered i.p.[4]
-
Sample Analysis: Dialysate samples were collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography (HPLC) with electrochemical detection.[4]
Ex Vivo cGMP Accumulation Assay
-
Subjects: Male Sprague-Dawley rats.
-
Drug Administration: Rats were administered this compound (10 or 30 mg/kg), caffeine (10 or 30 mg/kg), or a PDE9 inhibitor (BAY 73-6691, 3 mg/kg) i.p.[4]
-
Tissue Preparation: At a specified time after drug administration, rats were euthanized, and the striatum was rapidly dissected and homogenized.
-
cGMP Measurement: The concentration of cGMP in the striatal homogenates was determined using a commercially available enzyme immunoassay (EIA) kit.[4]
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound's antagonism of adenosine receptors.
Caption: this compound's modulation of dopamine release via PDE9 inhibition.
Neuroprotective and Cognitive Effects
Beyond its stimulant properties, this compound has demonstrated neuroprotective potential. Studies have shown that it can protect dopaminergic neurons from cell death, a finding with significant implications for neurodegenerative diseases like Parkinson's disease.[15] This neuroprotective effect appears to be independent of adenosine receptor blockade and may involve the stimulation of ryanodine (B192298) receptors.[15][16]
Furthermore, research suggests that this compound can enhance cognitive functions such as alertness, focus, memory, and reasoning.[1][2][17] Clinical studies have reported improved attention and short-term memory following acute ingestion of this compound.[1][18] These cognitive benefits are attributed to its role as an adenosine receptor antagonist and its unique influence on dopaminergic and nitric oxide signaling.[2][9][10]
Comparative Profile: this compound vs. Caffeine
-
Potency: this compound exhibits a stronger locomotor activating effect than caffeine in animal models.[4]
-
Dopamine Release: this compound, but not caffeine, significantly increases extracellular dopamine levels in the dorsolateral striatum.[4]
-
Mechanism: The inhibition of cGMP-preferring PDEs is a mechanism unique to this compound among the major caffeine metabolites.[4]
-
Safety and Side Effects: this compound is reported to have a lower toxicity and fewer anxiogenic effects compared to caffeine.[3][5][19] It is also associated with a more favorable side effect profile, potentially causing less jitteriness or anxiety.[7][9]
Conclusion and Future Directions
This compound is a pharmacologically active metabolite of caffeine with a distinct and potent profile of effects on the central nervous system. Its dual action as an adenosine receptor antagonist and a selective PDE9 inhibitor distinguishes it from caffeine, leading to unique effects on dopamine signaling and locomotor activity. The evidence suggests that this compound may be responsible for many of the desirable effects of caffeine, potentially with a better safety profile.
Future research should focus on further elucidating the specific downstream targets of the NO-cGMP pathway modulated by this compound. Human clinical trials are warranted to fully assess its cognitive-enhancing and neuroprotective potential, as well as its therapeutic utility in conditions such as narcolepsy and Parkinson's disease. A deeper understanding of this compound's pharmacology will be crucial for the development of novel and safer CNS-targeted therapies.
References
- 1. enfinityenergy.com [enfinityenergy.com]
- 2. supplysidesj.com [supplysidesj.com]
- 3. This compound safety and comparison to caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychostimulant pharmacological profile of this compound, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound and Caffeine on Sleep, Locomotor Activity, and Body Temperature in Orexin/Ataxin-3 Transgenic Narcoleptic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. This compound provides greater improvement in cognitive function than caffeine after performing a 10-km run - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound enhances memory and neuroplasticity more than caffeine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: Connecting Caffeine to Nitric Oxide Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: Connecting Caffeine to Nitric Oxide Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Metabolite may increase brain performance better than caffeine: Study [nutraingredients.com]
- 18. mdpi.com [mdpi.com]
- 19. Effects of this compound and caffeine on sleep, locomotor activity, and body temperature in orexin/ataxin-3 transgenic narcoleptic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacokinetics of Paraxanthine in humans
An In-depth Technical Guide to the Pharmacokinetics of Paraxanthine in Humans
Introduction
This compound (1,7-dimethylxanthine) is the primary and most abundant metabolite of caffeine (B1668208) in humans, accounting for approximately 70-84% of caffeine's breakdown.[1][2][3][4][5] Formed in the liver through demethylation of caffeine, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme, this compound is itself a psychoactive central nervous system stimulant.[1][3][5][6][7][8] While historically studied in the context of caffeine metabolism, recent research has focused on this compound as a standalone compound, investigating its distinct pharmacological and pharmacokinetic profile. Evidence suggests it may offer some of the ergogenic and cognitive benefits of caffeine with a potentially different side-effect profile, including reduced anxiety and toxicity.[9][10][11][12] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in humans, detailing its absorption, distribution, metabolism, and excretion, supported by quantitative data, experimental methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by rapid clearance and a shorter half-life compared to other major caffeine metabolites like theophylline (B1681296) and theobromine.[9][11][12][13][14] Its kinetics are generally similar to caffeine, following a first-order elimination process within typical dosage ranges.[15][16]
Absorption
When administered orally, this compound is readily absorbed. The effects of this compound can typically be felt within 20 to 45 minutes after ingestion, with peak plasma concentrations occurring around 60 to 90 minutes post-ingestion.[13]
Distribution
This compound distributes throughout the body's tissues. A comparative study on methylxanthines reported a steady-state volume of distribution (Vss) for this compound that is similar to caffeine.[15] The unbound volume of distribution for this compound is approximately 1.18 L/kg, suggesting it is hydrophilic and distributes into intracellular tissue water.[1][15] Like caffeine, it is sufficiently lipophilic to cross biological membranes, including the blood-brain barrier.[17]
Metabolism
The metabolism of this compound is a multi-step process occurring predominantly in the liver. After its formation from caffeine via CYP1A2, this compound is further biotransformed into several key metabolites.[1][6]
The primary metabolic pathways include:
-
7-demethylation: This pathway leads to the formation of 1-methylxanthine (B19228) (1-MX) and 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU). This combined pathway accounts for the majority (approximately 67%) of this compound clearance and is mediated by a cytochrome P-450 enzyme.[18]
-
Oxidation: this compound can be oxidized to 1,7-dimethyluric acid.[1][18] This pathway accounts for about 8% of its clearance.[18]
-
1-demethylation: A smaller fraction of this compound is demethylated to form 7-methylxanthine (B127787) (7-MX), comprising about 6% of its clearance.[1][18]
The enzyme xanthine (B1682287) oxidase is involved in the secondary conversion of 1-methylxanthine (1-MX) into 1-methyluric acid (1-MU).[1][18]
Excretion
This compound and its metabolites are primarily eliminated from the body via the kidneys and excreted in the urine.[6] A small portion, around 9%, of this compound is excreted unchanged in the urine.[18] The half-life of this compound is shorter than that of caffeine and significantly shorter than theophylline and theobromine, with reported values averaging around 3.1 to 3.4 hours.[1][3][6][13][14] This rapid clearance means it is less likely to accumulate in the body compared to other caffeine metabolites.[13]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound and related methylxanthines in healthy adult humans, as reported in the literature.
Table 1: Core Pharmacokinetic Parameters of Methylxanthines in Humans
| Compound | Half-Life (t½) (hours) | Plasma Clearance (CL) (ml/min/kg) | Unbound Plasma Clearance (ml/min/kg) | Volume of Distribution (Vss, unbound) (L/kg) |
|---|---|---|---|---|
| This compound | 3.1 ± 0.8 | 2.20 ± 0.91 | 4.14 | 1.18 ± 0.37 |
| Caffeine | 4.1 ± 1.3 | 2.07 ± 0.96 | 3.11 | 1.06 ± 0.26 |
| Theophylline | 6.2 ± 1.4 | 0.93 | 1.61 | 0.77 |
| Theobromine | 7.2 ± 1.6 | 1.20 ± 0.40 | 1.39 | 0.79 |
Data sourced from Lelo et al. (1986)[15] and Wikipedia[1].
Table 2: Metabolic Clearance Pathways of this compound in Humans
| Metabolic Pathway/Product | Percentage of Total Clearance |
|---|---|
| 7-demethylation (to 1-MX, 1-MU, AFMU) | ~67% |
| Oxidation (to 1,7-dimethyluric acid) | ~8% |
| 1-demethylation (to 7-MX) | ~6% |
| Renal Excretion (unchanged) | ~9% |
Data sourced from Miners et al. (1989)[18].
Experimental Protocols
Human pharmacokinetic studies of this compound typically employ rigorous methodologies to ensure accurate and reproducible data. Below is a summary of common experimental protocols derived from published clinical trials.
1. Study Design:
-
Design: Most studies utilize a double-blind, placebo-controlled, crossover design.[4][9][19] This minimizes bias, and each participant serves as their own control. A washout period between treatments is essential.
-
Randomization: Participants are randomly assigned to a sequence of treatments, which may include various doses of this compound, caffeine, and a placebo.[4]
2. Participant Selection:
-
Population: Studies are typically conducted in healthy, non-smoking male and female volunteers.[9][15]
-
Inclusion/Exclusion Criteria: Common criteria include age ranges (e.g., 20-40 years), a body mass index (BMI) within a healthy range (e.g., 18.5-29.9), and abstinence from methylxanthine-containing products (e.g., coffee, tea, chocolate) for a specified period before and during the study to avoid confounding results.[4]
3. Dosing and Administration:
-
Compound: Pure this compound is administered, often in capsule form, with doses ranging from 50 mg to 300 mg.[4][9]
-
Administration: Oral administration is the standard route, typically with a specified volume of water after an overnight fast to standardize absorption.[7]
4. Sample Collection and Processing:
-
Matrices: Blood (plasma or serum), saliva, and urine are the most common biological matrices collected.[18][20]
-
Schedule: Samples are collected at multiple time points: before dosing (baseline) and at various intervals after administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) to construct a concentration-time curve.[21]
-
Processing: Blood samples are centrifuged to separate plasma or serum, which is then stored, typically at -20°C or lower, until analysis.[7]
5. Analytical Methodology:
-
Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the gold-standard methods for quantifying this compound and its metabolites in biological samples due to their high sensitivity and specificity.[7][20]
-
Procedure: A common procedure involves protein precipitation from the plasma/serum sample, followed by chromatographic separation and detection by mass spectrometry.[20]
6. Pharmacokinetic Analysis:
-
Software: Non-compartmental analysis is performed using specialized pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Visualizations: Pathways and Workflows
Caption: Metabolic pathway of caffeine to this compound and its subsequent biotransformation.
Caption: Typical experimental workflow for a human pharmacokinetic study of this compound.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. valencenutraceuticals.com [valencenutraceuticals.com]
- 4. Acute Effects of this compound on Energy and Focus [ctv.veeva.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. brcrecovery.com [brcrecovery.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - MetaboAge [metaboage.info]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | this compound safety and comparison to caffeine [frontiersin.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. meetprax.com [meetprax.com]
- 14. This compound: Caffeine's Major Metabolite for Laser-Targeted Energy [blog.priceplow.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Toxicological Profile: Paraxanthine vs. Theophylline
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The methylxanthines, a class of alkaloids derived from purine, include compounds such as caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246), which are widely consumed in beverages and used therapeutically. Theophylline, or 1,3-dimethylxanthine, has a long history of use in the management of respiratory diseases like asthma and COPD due to its bronchodilator effects. However, its clinical application is significantly limited by a narrow therapeutic index and a well-documented, potentially severe toxicity profile that affects the cardiovascular and central nervous systems.[1][2][3][4]
Paraxanthine, or 1,7-dimethylxanthine, is the primary metabolite of caffeine in humans, accounting for approximately 84% of caffeine's metabolism.[5] While sharing structural similarities with other methylxanthines, emerging research has focused on this compound as a potential pharmacological agent in its own right, with stimulant properties similar to caffeine but with a purportedly improved safety and tolerability profile.[6][7][8] Evidence suggests this compound exhibits lower toxicity and fewer anxiogenic effects compared to its parent compound, caffeine, and other related methylxanthines like theophylline.[5][9][10]
This technical guide provides a comprehensive comparison of the toxicological profiles of this compound and theophylline, drawing on preclinical data. We will present quantitative data in comparative tables, detail the methodologies of key toxicological assays, and visualize relevant biological pathways and experimental workflows to offer a clear and data-driven assessment for researchers, toxicologists, and drug development professionals.
Metabolic Context: The Demethylation of Caffeine
To understand the relationship between these compounds, it is crucial to visualize their metabolic origins. In humans, caffeine (1,3,7-trimethylxanthine) is metabolized in the liver primarily by the cytochrome P450 1A2 (CYP1A2) enzyme through three distinct demethylation pathways. The major pathway leads to the formation of this compound, with theophylline and theobromine formed as minor metabolites.
Comparative Quantitative Toxicology
A direct comparison of quantitative toxicological endpoints reveals significant differences between this compound and theophylline, with this compound consistently demonstrating a wider safety margin in preclinical models.
Acute Toxicity
The median lethal dose (LD50) is a primary indicator of acute toxicity. Studies in rodents show that the oral LD50 of this compound is several-fold higher than that of theophylline, indicating substantially lower acute toxicity.
| Compound | Species | Route | LD50 (mg/kg bw) | Reference(s) |
| This compound | Rat | Oral | 829 - 1601 | [6][7][9][11] |
| Theophylline | Rat | Oral | 206 | [12][13] |
Subchronic Toxicity
Repeat-dose toxicity studies help establish a No-Observed-Adverse-Effect-Level (NOAEL), a critical parameter for safety assessment. In a 90-day comparative study in Sprague Dawley rats, this compound demonstrated a higher NOAEL than caffeine, a compound generally considered safer than theophylline.[6][7][14] Another 90-day study in Wistar rats established a NOAEL for this compound of at least 300 mg/kg bw/day.[6][11]
| Compound | Species | Duration | NOAEL (mg/kg bw/day) | Reference(s) |
| This compound | Rat | 90-day | 185 | [6][7][9][14] |
| This compound | Rat | 90-day | ≥ 300 | [6][11][15] |
| Theophylline | - | - | Data not available for direct comparison | - |
Genotoxicity and Mutagenicity
A comprehensive battery of genotoxicity assays is essential to assess the potential for a compound to cause genetic damage. This compound has consistently tested negative across these assays.[6][7][9][11] In contrast, studies on theophylline have produced some signals of weak mutagenic activity in specific in vitro systems, although its in vivo genotoxic potential is considered low.[16][17] Notably, one in vitro study reported this compound to be significantly less clastogenic (causing breaks in chromosomes) than theophylline.[5]
| Assay Type | This compound Result | Theophylline Result |
| Bacterial Reverse Mutation (Ames Test) | Negative[6][14] | Weakly positive in some strains with metabolic activation[16]; other studies report negative results[17] |
| In Vitro Mammalian Chromosomal Aberration | Negative[6][11] | - |
| In Vitro Mammalian Cell Gene Mutation | Negative[6][11] | Weakly positive without metabolic activation, negative with activation[17] |
| In Vivo Mammalian Erythrocyte Micronucleus | Negative[11] | - |
Mechanisms of Toxicity and Pharmacological Actions
The toxicity of theophylline is intrinsically linked to its mechanisms of action, which become exaggerated at supratherapeutic concentrations. The primary mechanisms are non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.[1][18][19] This leads to increased intracellular cyclic AMP (cAMP) and a surge in catecholamine release, resulting in cardiotoxicity (tachycardia, arrhythmias) and neurotoxicity (tremors, seizures).[1][19]
This compound also acts as a non-selective PDE inhibitor and adenosine receptor antagonist.[5] However, its distinct pharmacological profile, including its unique potentiation of nitric oxide signaling, may contribute to its different safety profile, such as a reduced impact on blood pressure compared to caffeine.[5][9][14]
Organ-Specific Toxicity Comparison
Hepatotoxicity
Theophylline is not commonly associated with liver injury at therapeutic doses, though hepatotoxicity can occur in cases of severe overdose, likely secondary to systemic effects like hypotension.[20] In contrast, preclinical in vitro data suggest this compound has the lowest toxicity to hepatocytes among caffeine and its metabolites.[5] Furthermore, this compound has been shown to be a potent inhibitor of connective tissue growth factor (CTGF) expression in liver cells, a key mediator in the development of fibrosis, suggesting a potential antifibrotic, rather than toxic, effect.[21]
Cardiovascular and Central Nervous System (CNS) Toxicity
This is the area of greatest toxicological divergence. Theophylline's narrow therapeutic window means that even slight elevations in serum concentration can lead to significant adverse effects, including life-threatening arrhythmias and seizures.[1][2][22] this compound, while also a CNS stimulant, appears to have a much lower propensity for inducing adverse effects. Studies suggest it has less anxiogenic activity than caffeine and does not produce the same spectrum of severe toxic effects seen with theophylline at comparable doses.[9][10]
Experimental Protocols
The toxicological data presented are derived from standardized assays conducted according to international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Protocol: Acute Oral Toxicity (Based on OECD Guideline 425)
This study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test System: Typically, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain) are used. The use of a single sex is a feature of this specific guideline.
-
Housing and Acclimation: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, and are acclimated for at least 5 days prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by oral gavage. The volume administered is typically kept low (e.g., <10 mL/kg). A limit test at 2000 mg/kg may be performed first. If mortality is observed, a sequential dosing procedure is initiated using statistically derived dose progressions.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, behavior), and body weight changes for at least 14 days post-dosing.
-
Endpoint: The primary endpoint is mortality. The LD50 is calculated from the mortality data using a maximum likelihood method. A full necropsy of all animals is performed at the end of the study.
Protocol: Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
This in vitro assay is used to detect gene mutations induced by a chemical. It uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. A positive result indicates the substance is a mutagen.
-
Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of E. coli (e.g., WP2 uvrA).
-
Metabolic Activation: The assay is conducted both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or phenobarbital/β-naphthoflavone. This mimics mammalian metabolism.
-
Exposure: The test compound, at several concentrations, is combined with the bacterial culture and the S9 mix (or buffer) and incubated.
-
Plating: The mixture is then plated on minimal agar that lacks the required amino acid (histidine or tryptophan).
-
Endpoint: Only bacteria that undergo a reverse mutation (revertants) can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted after 2-3 days of incubation. A substance is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.
Conclusion
The available toxicological data clearly indicate that this compound possesses a significantly more favorable safety profile than theophylline. The key differentiators are:
-
Lower Acute Toxicity: this compound's oral LD50 in rats is substantially higher than that of theophylline, indicating a much lower risk of acute lethality.
-
Absence of Genotoxicity: this compound has shown no evidence of mutagenic or genotoxic potential in a comprehensive battery of in vitro and in vivo assays. Theophylline's profile, while largely negative in vivo, shows some weak, equivocal signals in certain in vitro test systems.
-
Wider Safety Margin: Theophylline is characterized by a narrow therapeutic window, where slight dose increases can lead to severe cardiovascular and CNS toxicity. This compound does not share this characteristic and demonstrates a high NOAEL in subchronic studies.
-
Favorable Organ Toxicity Profile: this compound appears to have minimal hepatotoxicity and may even offer protective effects, a stark contrast to the systemic toxicity that can be induced by theophylline overdose.
For drug development professionals and researchers, this compound represents a methylxanthine with a pharmacological profile that may offer the benefits of CNS stimulation with a significantly reduced risk of the severe toxicities that have long limited the clinical utility of theophylline. Further clinical investigation is warranted to confirm these preclinical findings in human populations.
References
- 1. Theophylline Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Theophylline - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound safety and comparison to caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meetprax.com [meetprax.com]
- 9. Frontiers | this compound safety and comparison to caffeine [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. An assessment of mutagenicity, genotoxicity, acute-, subacute and subchronic oral toxicity of this compound (1,7-dimethylxanthine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound safety and comparison to caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mutagenic and genotoxic effects of theophylline and theobromine in Salmonella assay and in vivo sister chromatid exchanges in bone marrow cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Results of genotoxicity testing of theophylline on bacteria and two lines of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Theophylline Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 19. Theophylline toxicity: An old poisoning for a new generation of physicians - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Theophylline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Identification of this compound as the most potent caffeine-derived inhibitor of connective tissue growth factor expression in liver parenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dynamed.com [dynamed.com]
Paraxanthine as a Phosphodiesterase-9 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paraxanthine, the primary metabolite of caffeine (B1668208) in humans, is emerging as a compound of significant interest within the scientific community. Beyond its known role as a central nervous system stimulant and adenosine (B11128) receptor antagonist, this compound distinguishes itself through a unique pharmacological profile, notably its activity as a selective inhibitor of phosphodiesterase-9 (PDE9).[1] This inhibition potentiates the nitric oxide (NO)-cGMP signaling pathway, a mechanism not shared by caffeine, and is hypothesized to be responsible for many of this compound's distinct behavioral and physiological effects.[2] This technical guide provides an in-depth overview of this compound's function as a PDE9 inhibitor, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and Phosphodiesterase-9
This compound, or 1,7-dimethylxanthine, is a purine (B94841) alkaloid and the major downstream product of caffeine metabolism.[1] While sharing caffeine's psychostimulant properties, research indicates that this compound possesses a unique pharmacological signature. One of the key differentiators is its ability to selectively inhibit cGMP-preferring phosphodiesterase, with evidence pointing towards PDE9 as a primary target.[3][4]
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). PDE9 is a high-affinity, cGMP-specific phosphodiesterase, playing a crucial role in terminating the NO-cGMP signaling cascade by hydrolyzing cGMP to GMP.[2] By inhibiting PDE9, this compound effectively elevates intracellular cGMP levels, thereby amplifying the downstream effects of the NO signaling pathway. This mechanism is believed to contribute to enhanced locomotor activity and potential nootropic effects that are more pronounced with this compound compared to caffeine.[5]
Quantitative Data: this compound's Effect on cGMP Levels
| Compound | Dose (mg/kg, i.p.) | cGMP Accumulation (% of Vehicle) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 100 ± 10 | - |
| This compound | 10 | ~120 | Not Significant |
| This compound | 30 | ~180 | p < 0.01 |
| BAY 73-6691 | 3 | ~180 | p < 0.01 |
| Caffeine | 10 | ~110 | Not Significant |
| Caffeine | 30 | ~115 | Not Significant |
| BAY 73-6691 + Caffeine | 3 + 30 | ~180 | p < 0.01 |
Data adapted from Orrú et al., Neuropharmacology, 2013.[3]
Signaling Pathway and Experimental Workflows
NO-cGMP Signaling Pathway and the Role of this compound
The following diagram illustrates the nitric oxide-cGMP signaling pathway and the mechanism by which this compound, as a PDE9 inhibitor, potentiates this pathway.
Experimental Workflow: In Vitro PDE9 Inhibition Assay (Fluorescence Polarization)
This diagram outlines a typical workflow for an in vitro phosphodiesterase 9 inhibition assay using fluorescence polarization.
Experimental Workflow: Ex Vivo cGMP Accumulation Assay
The following diagram details the experimental workflow for measuring cGMP accumulation in ex vivo tissue samples, based on the methodology described by Orrú et al. (2013).[3]
Detailed Experimental Protocols
In Vitro PDE9 Inhibition Assay (Fluorescence Polarization)
Objective: To determine the in vitro inhibitory activity of this compound against purified PDE9 enzyme.
Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cGMP analog. In the unbound state, the small fluorescent cGMP rotates rapidly, resulting in low fluorescence polarization. Upon hydrolysis by PDE9, the resulting fluorescent GMP binds to a larger binding agent, slowing its rotation and increasing the fluorescence polarization. An inhibitor of PDE9 will prevent this hydrolysis, keeping the fluorescence polarization low.
Materials:
-
Recombinant human PDE9 enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Binding Agent (phosphate-binding nanoparticles)
-
This compound (test compound)
-
Positive control inhibitor (e.g., BAY 73-6691)
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in PDE Assay Buffer to create a range of test concentrations.
-
Prepare working solutions of the PDE9 enzyme, fluorescently labeled cGMP, and binding agent in PDE Assay Buffer according to the assay kit manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add the diluted this compound solutions to the appropriate wells of the microplate.
-
Include control wells:
-
100% Activity Control: PDE9 enzyme and vehicle (no inhibitor).
-
0% Activity Control (Background): Vehicle only (no enzyme).
-
-
-
Enzymatic Reaction:
-
Add the diluted PDE9 enzyme solution to all wells except the 0% activity control.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled cGMP substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Signal Detection:
-
Stop the reaction by adding the binding agent to all wells.
-
Incubate for a further period as recommended by the manufacturer to allow for binding.
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the 100% and 0% activity controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Ex Vivo cGMP Accumulation Assay in Rat Striatum
Objective: To measure the effect of this compound administration on cGMP levels in a specific brain region. This protocol is adapted from Orrú et al. (2013).[3]
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle solution
-
Liquid nitrogen
-
0.1 N Hydrochloric acid (HCl)
-
Homogenizer
-
Centrifuge
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Animal Treatment:
-
Administer this compound (e.g., 10 mg/kg and 30 mg/kg) or vehicle intraperitoneally (i.p.) to the rats.
-
-
Tissue Collection:
-
Thirty minutes after administration, sacrifice the animals by decapitation.
-
Immediately immerse the heads in liquid nitrogen for approximately 6 seconds to preserve the in vivo state of second messengers.
-
Rapidly dissect the striata on an ice-cold surface.
-
Snap-freeze the dissected tissue in liquid nitrogen.
-
-
Sample Preparation:
-
Homogenize the frozen striata in 0.1 N HCl.
-
Centrifuge the homogenates at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
-
cGMP Measurement:
-
Carefully collect the supernatant from each sample.
-
Measure the cGMP concentration in the supernatants using a commercially available cGMP enzyme immunoassay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cGMP concentrations to the protein content of the tissue homogenates.
-
Express the results as a percentage of the cGMP levels in the vehicle-treated control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
-
Conclusion
The available evidence strongly supports the classification of this compound as a phosphodiesterase-9 inhibitor. This mechanism of action, which leads to the potentiation of the NO-cGMP signaling pathway, is a key feature that distinguishes this compound from its parent compound, caffeine. The resulting increase in intracellular cGMP has been demonstrated in vivo and is linked to some of this compound's unique physiological effects. While further research is needed to determine the precise in vitro inhibitory potency (IC50) of this compound on PDE9, the existing data provide a solid foundation for continued investigation into its therapeutic potential. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers and drug development professionals to further explore the pharmacology of this intriguing molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound provides greater improvement in cognitive function than caffeine after performing a 10-km run - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psychostimulant pharmacological profile of this compound, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Connecting Caffeine to Nitric Oxide Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of caffeine and its metabolite this compound on intracranial self-stimulation in male rats - PMC [pmc.ncbi.nlm.nih.gov]
The Secondary Metabolites of Paraxanthine Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraxanthine (1,7-dimethylxanthine) is the major and primary metabolite of caffeine (B1668208) in humans, accounting for approximately 84% of caffeine's metabolism.[1] While often studied in the context of caffeine pharmacokinetics, the downstream metabolic fate of this compound itself is a critical area of investigation for understanding the complete physiological effects of caffeine and for the development of novel therapeutics. This technical guide provides an in-depth overview of the secondary metabolites of this compound degradation, complete with quantitative data, detailed experimental protocols, and a visualization of the metabolic pathways.
This compound Metabolic Pathways
The biotransformation of this compound is a multi-step process primarily occurring in the liver, mediated by a series of enzymatic reactions. The key enzymes involved are from the Cytochrome P450 (CYP) superfamily, N-acetyltransferase 2 (NAT2), and xanthine (B1682287) oxidase (XO). These enzymes catalyze demethylation, oxidation, and acetylation reactions, leading to the formation of several secondary metabolites that are ultimately excreted in the urine.
The major pathways of this compound degradation are as follows:
-
7-Demethylation: This pathway leads to the formation of 1-methylxanthine (B19228) (1-MX). This reaction is primarily mediated by the enzyme CYP1A2.[1][2] Subsequently, 1-methylxanthine can be further oxidized by xanthine oxidase to form 1-methyluric acid (1-MU).[2]
-
8-Hydroxylation: this compound can be oxidized at the C8 position by CYP1A2 and CYP2A6 to form 1,7-dimethyluric acid.[1]
-
N-acetylation Pathway: this compound can be metabolized by N-acetyltransferase 2 (NAT2) to form 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU).[1][2] AFMU can then undergo non-enzymatic decomposition to 5-acetylamino-6-amino-3-methyluracil (B11769) (AAMU).
-
1-Demethylation: A minor pathway involves the demethylation of this compound at the N1 position to produce 7-methylxanthine (B127787).[1]
The following diagram illustrates the primary degradation pathways of this compound and the key enzymes involved.
Quantitative Data on this compound Metabolites
The following tables summarize key quantitative data related to the clearance and pharmacokinetics of this compound and its secondary metabolites.
Table 1: Metabolic Partial Clearances of this compound in Humans [2]
| Metabolic Pathway | Percentage of this compound Clearance |
| Formation of 1-methylxanthine (1-MX) and 1-methyluric acid (1-MU) | 67% |
| Formation of 7-methylxanthine (7-MX) | 6% |
| Formation of 1,7-dimethyluric acid | 8% |
| Renal excretion of unchanged this compound | 9% |
Table 2: Pharmacokinetic Parameters of this compound and Related Methylxanthines in Humans [3]
| Compound | Total Plasma Clearance (ml min⁻¹ kg⁻¹) | Unbound Plasma Clearance (ml min⁻¹ kg⁻¹) | Half-life (h) |
| This compound | 2.20 | 4.14 | 3.1 |
| Caffeine | 2.07 | 3.11 | 4.1 |
| Theophylline (B1681296) | 0.93 | 1.61 | 6.2 |
| Theobromine (B1682246) | 1.20 | 1.39 | 7.2 |
Table 3: Plasma Concentrations of this compound After Oral Caffeine Administration (270 mg) in Humans [4]
| Time After Caffeine Ingestion | Peak Plasma this compound Concentration (µM) |
| 4 hours | 8–10 |
Experimental Protocols
Accurate quantification of this compound and its metabolites is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Protocol 1: HPLC-UV Analysis of this compound and Caffeine in Human Serum
This protocol is adapted from a validated method for CYP1A2 phenotyping.[5]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 200 µL of human serum in a microcentrifuge tube, add an internal standard (e.g., 8-chlorotheophylline). b. Add 1 mL of ethyl acetate (B1210297) and vortex for 1 minute. c. Centrifuge at 10,000 x g for 5 minutes. d. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: Acetonitrile:Acetic Acid:Water (10:1:89, v/v/v).[6]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV absorbance at 280 nm.[6]
- Quantification: Construct calibration curves using standards of known concentrations. The concentration of this compound and caffeine in the samples is determined by comparing their peak areas to the calibration curve.
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites in Human Plasma
This protocol is a generalized procedure based on common methodologies for the simultaneous quantification of caffeine and its metabolites.[7][8]
1. Sample Preparation (Protein Precipitation): [8] a. To 30 µL of human plasma, add 100 µL of methanol (B129727) containing an internal standard (e.g., ¹³C₃-caffeine, d₃-paraxanthine). b. Vortex the mixture for 5 minutes. c. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins. d. Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Conditions:
- LC System: A high-performance or ultra-high-performance liquid chromatography system.
- Column: A suitable C18 or other reversed-phase column.
- Mobile Phase: A gradient elution is typically used with two solvents:
- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile or methanol with 0.1% formic acid.
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of each metabolite. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
The following diagram outlines a typical experimental workflow for the analysis of this compound metabolites.
Conclusion
The degradation of this compound results in a diverse array of secondary metabolites, each with its own pharmacokinetic profile and potential physiological activity. A thorough understanding of these metabolic pathways is crucial for a complete assessment of caffeine's effects on the human body. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development, enabling further investigation into the intricate metabolism of this key caffeine derivative.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound metabolism in humans: determination of metabolic partial clearances and effects of allopurinol and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of caffeine and its primary demethylated metabolites this compound, theobromine and theophylline in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Validation of a high-performance liquid chromatography assay for quantification of caffeine and this compound in human serum in the context of CYP1A2 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caffeine and this compound HPLC assay for CYP1A2 phenotype assessment using saliva and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Paraxanthine's Impact on Dopamine Signaling Pathways: A Technical Guide
Introduction
Paraxanthine, or 1,7-dimethylxanthine, is the primary metabolite of caffeine (B1668208) in humans, accounting for approximately 70-80% of ingested caffeine.[1][2] While historically overshadowed by its parent compound, recent research has illuminated this compound's distinct and potent pharmacological profile, particularly its significant influence on dopaminergic systems.[3][4][5] This technical guide provides an in-depth examination of this compound's mechanisms of action on dopamine (B1211576) signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the core pathways. This document is intended for researchers, scientists, and drug development professionals investigating neuroactive compounds and their therapeutic potential.
Core Mechanisms of Action
This compound modulates dopamine signaling through a multi-faceted approach, distinguishing it from caffeine. Its effects are primarily mediated by adenosine (B11128) receptor antagonism, inhibition of phosphodiesterases, and stimulation of ryanodine (B192298) receptors, which collectively contribute to enhanced dopaminergic activity and neuroprotection.
Adenosine Receptor Antagonism
Similar to caffeine, this compound acts as a nonselective antagonist at adenosine A1 and A2A receptors.[6][7] By blocking these receptors, which typically exert an inhibitory influence on neuronal activity, this compound indirectly promotes the release of various neurotransmitters, including dopamine.[3][7] Some studies suggest that this compound exhibits a stronger antagonism at the A1 receptor and a similar or slightly stronger affinity for A2A receptors compared to caffeine, potentially leading to a more pronounced effect on dopamine release.[8][9][10]
Inhibition of cGMP-Preferring Phosphodiesterase (PDE)
A key differentiator between this compound and caffeine is this compound's ability to selectively inhibit cGMP-preferring phosphodiesterase (PDE), particularly PDE9.[8][11][12] This inhibition potentiates nitric oxide (NO) signaling. The NO-cGMP pathway is crucial for neurotransmitter release, and by preventing the breakdown of cGMP, this compound enhances this signaling cascade.[8][11] This mechanism is directly linked to an increase in glutamate (B1630785) and subsequently dopamine release in the striatum, an effect not observed with caffeine.[11][13] The inhibition of NO synthase has been shown to block the dopamine-releasing effects of this compound, confirming the involvement of this pathway.[11][13]
Stimulation of Ryanodine Receptors (RyR) and Neuroprotection
This compound has demonstrated significant neuroprotective effects on dopaminergic neurons, a property only marginally observed with caffeine.[14][15] This protection is not mediated by adenosine receptor blockade but rather by the stimulation of ryanodine receptors on the endoplasmic reticulum.[14][15] This stimulation leads to a moderate increase in intracellular calcium levels, which is crucial for the survival of dopaminergic neurons, particularly under conditions of stress or toxicity.[14][15] This finding suggests a potential therapeutic application for this compound in neurodegenerative diseases like Parkinson's, which are characterized by the loss of dopaminergic neurons.[14][15]
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies, offering a comparative view of this compound and caffeine's effects on dopamine-related metrics.
Table 1: Effect on Extracellular Dopamine Levels in the Striatum
| Compound | Dose | Brain Region | Change in Dopamine Levels | Citation(s) |
| This compound | 30 mg/kg | Lateral Striatum | ~50% increase from basal levels | [11][13] |
| Caffeine | 30 mg/kg | Lateral Striatum | Ineffective | [11][13] |
Table 2: Adenosine Receptor Binding Affinity
| Receptor Subtype | This compound (Ki or description) | Caffeine (Ki or description) | Citation(s) |
| A1 | 21 µM; Higher potency than caffeine | Similar or lower potency than this compound | [6][8][9] |
| A2A | 32 µM; Similar potency to caffeine | Similar potency to this compound | [6][8] |
| A2B | 4.5 µM | Not specified | [8] |
| A3 | >100 µM | Not specified | [8] |
Table 3: Effects on Locomotor Activity in Rats
| Compound | Dose | Effect on Locomotor Activity | Citation(s) |
| This compound | 30 mg/kg (peak dose) | Stronger locomotor activation than caffeine | [11][13][16] |
| Caffeine | 30 mg/kg (peak dose) | Significant locomotor activation | [11][13] |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's dual mechanism for increasing dopamine release.
Caption: Neuroprotective pathway of this compound via RyR stimulation.
Caption: Experimental workflow for in vivo microdialysis.
Experimental Protocols
A detailed understanding of the methodologies is critical for the evaluation and replication of the cited findings.
In Vivo Microdialysis for Dopamine Measurement
This technique is employed to measure extracellular neurotransmitter levels in the brains of living animals.
-
Subjects: Typically, adult male rats (e.g., Sprague-Dawley) are used.
-
Surgical Procedure: Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the striatum. Following a recovery period, a microdialysis probe is inserted through the cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: this compound, caffeine, or a vehicle control is administered (e.g., intraperitoneally).
-
Analysis: Dopamine concentrations in the collected dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[13]
Assessment of Locomotor Activity
Locomotor activity is a behavioral proxy for the stimulant effects of a compound, often correlated with dopaminergic activity.
-
Subjects: Rodents (rats or mice) are individually placed in open-field arenas.
-
Apparatus: The arenas are equipped with infrared beams or video tracking software to monitor the animal's movement.
-
Procedure: Following drug administration, animals are placed in the center of the arena, and their activity is recorded for a set duration (e.g., 60-120 minutes).
-
Parameters Measured: Key metrics include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: The effects of different doses of this compound are compared to a vehicle control and often to caffeine.[13][17]
Dopaminergic Neuron Culture and Survival Assay
These in vitro methods are used to assess the direct neuroprotective effects of compounds on dopaminergic neurons.
-
Cell Culture: Primary mesencephalic cultures are prepared from embryonic rodent brains. These cultures contain dopaminergic neurons, which can be identified by tyrosine hydroxylase (TH) immunostaining.
-
Treatment: Cultures are treated with this compound, caffeine, or control substances for a specified period (e.g., 10 days in vitro).[14]
-
Neurotoxin Challenge (Optional): To model neurodegenerative conditions, cultures can be exposed to a mitochondrial toxin to induce dopaminergic cell death.[14][15]
-
Quantification: The number of surviving TH-positive neurons is counted using immunocytochemistry and microscopy. Functional survival can be assessed by measuring [3H]dopamine uptake.[14]
Conclusion and Future Directions
The evidence strongly indicates that this compound is a pharmacologically active metabolite of caffeine with a distinct and more potent profile in modulating the dopamine system. Its ability to increase dopamine release in the striatum via PDE inhibition—a mechanism not shared by caffeine—and its significant neuroprotective effects on dopaminergic neurons through ryanodine receptor stimulation, position it as a compound of high interest.[11][13][14]
These unique properties suggest that this compound may offer the psychostimulant and cognitive-enhancing benefits associated with caffeine but with a potentially different and, in some contexts, more favorable therapeutic window.[1][3][5] Future research should focus on human clinical trials to validate these preclinical findings, further elucidate the dose-response relationship, and explore the therapeutic potential of this compound in conditions such as Parkinson's disease, ADHD, and other disorders involving dopaminergic dysfunction. The continued investigation into this compound's impact on dopamine signaling pathways will be crucial for unlocking its full potential in neuropharmacology and drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Metabolite may increase brain performance better than caffeine: Study [nutraingredients.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. brcrecovery.com [brcrecovery.com]
- 5. korrectlife.com [korrectlife.com]
- 6. This compound safety and comparison to caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound: Connecting Caffeine to Nitric Oxide Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Psychostimulant pharmacological profile of this compound, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound, the primary metabolite of caffeine, provides protection against dopaminergic cell death via stimulation of ryanodine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Supplementation Increases Muscle Mass, Strength, and Endurance in Mice | MDPI [mdpi.com]
- 17. Effects of caffeine and its metabolite this compound on intracranial self-stimulation in male rats - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Synthesis of Paraxanthine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Paraxanthine, the primary metabolite of caffeine (B1668208) in humans, is gaining significant interest in the pharmaceutical and nutraceutical industries due to its distinct physiological effects, which are perceived as more favorable than caffeine. This technical guide provides a comprehensive overview of the enzymatic pathways involved in this compound synthesis, catering to researchers, scientists, and drug development professionals. The guide delves into the core enzymatic processes in both human and microbial systems, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways and workflows. A key focus is placed on the biocatalytic production of this compound using engineered microbial systems, a promising avenue for sustainable and specific synthesis.
Introduction
This compound (1,7-dimethylxanthine) is a dimethylxanthine derivative that constitutes approximately 75-84% of caffeine metabolism in humans[1][2][3]. Unlike its precursor, caffeine, and other major metabolites like theophylline (B1681296) and theobromine (B1682246), this compound exhibits a unique pharmacological profile with potentially lower toxicity and anxiogenic effects[3]. These characteristics have spurred research into its therapeutic applications and have driven the demand for efficient and specific synthesis methods.
Traditionally, chemical synthesis of this compound has been challenging, often resulting in low yields and a mixture of methylated xanthine (B1682287) derivatives[4]. In contrast, enzymatic synthesis offers a highly specific and environmentally benign alternative. This guide explores the two primary enzymatic routes for this compound production: the human metabolic pathway mediated by cytochrome P450 enzymes and the microbial pathway involving bacterial N-demethylases.
Human Enzymatic Pathway for this compound Synthesis
In humans, the synthesis of this compound from caffeine predominantly occurs in the liver and is catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme[1][5][6][7]. This enzyme facilitates the N-3 demethylation of caffeine, removing the methyl group at the 3-position of the xanthine core.
The Role of Cytochrome P450 1A2 (CYP1A2)
CYP1A2 is a member of the cytochrome P450 superfamily of monooxygenases and is the principal enzyme responsible for caffeine metabolism in humans[3][5][7]. Genetic polymorphisms in the CYP1A2 gene can lead to significant inter-individual variations in enzyme activity, categorizing individuals as "fast" or "slow" caffeine metabolizers[5][8]. This genetic variability influences the rate of this compound formation and the overall pharmacokinetic profile of caffeine.
The reaction catalyzed by CYP1A2 is an oxidative demethylation that requires NADPH as a cofactor and molecular oxygen. The methyl group is removed as formaldehyde[9].
Quantitative Analysis of CYP1A2 Activity
The activity of CYP1A2 is a critical parameter in drug metabolism studies and can be assessed using various in vitro and in vivo methods. Caffeine is often used as a probe substrate for phenotyping CYP1A2 activity[4][10][11].
Table 1: Kinetic Parameters of Human CYP1A2 for Caffeine N-3 Demethylation
| Parameter | Value | Reference |
| Km (Michaelis Constant) | 220 - 1200 µM | [9] |
| Km | 0.66 ± 0.06 mM | [8] |
| Vmax (Maximum Velocity) | 115 - 450 pmol/mg protein/min | [9] |
| Vmax | 106.3 ± 3.4 ng this compound/hour/mg protein | [8] |
Experimental Protocols
This protocol outlines a method for the simultaneous quantification of caffeine and this compound in biological samples such as plasma or saliva[4].
-
Sample Preparation: Perform a liquid-liquid extraction of the sample (e.g., 1 mL of plasma or saliva) with a suitable organic solvent like ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, acetic acid, and water (e.g., 100:1:899, v/v/v)[4].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm[4].
-
Quantification: Use a calibration curve prepared with known concentrations of caffeine and this compound standards.
-
This assay measures the activity of CYP1A2 by monitoring the fluorescence of a product formed from a specific substrate[1][5][12]. 3-Cyano-7-ethoxycoumarin (B1664124) is a commonly used fluorogenic substrate for CYP1A2[12].
-
Reagents:
-
CYP1A2 Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Human liver microsomes or recombinant human CYP1A2.
-
3-Cyano-7-ethoxycoumarin (substrate).
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
3-Cyano-7-hydroxycoumarin (fluorescent standard).
-
-
Procedure:
-
Prepare a standard curve using 3-cyano-7-hydroxycoumarin.
-
In a 96-well plate, add the assay buffer, microsomes/enzyme, and the NADPH generating system.
-
Initiate the reaction by adding the 3-cyano-7-ethoxycoumarin substrate.
-
Incubate at 37°C.
-
Measure the fluorescence at an excitation wavelength of ~408 nm and an emission wavelength of ~450 nm in a kinetic or endpoint mode[12].
-
Calculate the enzyme activity based on the rate of fluorescent product formation.
-
Microbial Enzymatic Pathways for this compound Synthesis
Several bacterial species, particularly from the genus Pseudomonas, have evolved pathways to degrade caffeine, utilizing it as a sole source of carbon and nitrogen[13][14]. These pathways involve a series of N-demethylation reactions catalyzed by specific enzymes.
Native Bacterial N-demethylases
Pseudomonas putida CBB5 possesses a gene cluster (ndmA, ndmB, ndmC, ndmD, ndmE) that encodes for a cascade of N-demethylase enzymes[1][13].
-
NdmA: Primarily an N-1 demethylase that converts caffeine to theobromine. It exhibits low promiscuous activity towards the N-3 position, producing small amounts of this compound[2][4].
-
NdmB: An N-3 demethylase that acts on theobromine to produce 7-methylxanthine. Its activity on caffeine is sterically hindered by the N-1 methyl group[1].
-
NdmD: A reductase that provides electrons for the monooxygenase activity of NdmA and NdmB[1].
Table 2: Kinetic Parameters of Wild-Type Bacterial N-demethylases from P. putida CBB5
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |
| NdmA-His6 | Caffeine | 140 ± 20 | 2.0 ± 0.1 | 0.014 ± 0.002 | [1] |
| NdmB-His6 | Theobromine | 1.1 ± 0.2 | 2.0 ± 0.1 | 1.8 ± 0.4 | [1] |
| NdmB-His6 | Caffeine | > 500 | - | < 0.001 | [1] |
Engineered Bacterial Systems for Enhanced this compound Production
Rational protein engineering has been successfully employed to modify the substrate specificity of bacterial N-demethylases, significantly enhancing this compound production.
Researchers have engineered the NdmA enzyme from P. putida CBB5 to create a mutant, NdmA4, with reversed regioselectivity. By introducing specific mutations in the active site of NdmA to mimic that of NdmB, the primary activity was shifted from N-1 to N-3 demethylation of caffeine, resulting in this compound as the major product[2][4]. Engineered Escherichia coli strains expressing the ndmA4 gene and the corresponding reductase gene ndmD have been shown to efficiently convert caffeine to this compound[12].
Table 3: Product Distribution of Wild-Type and Engineered NdmA
| Enzyme | Substrate | This compound (%) | Theobromine (%) | Reference |
| Wild-type NdmA | Caffeine | ~1.4 | ~98.6 | [4] |
| NdmA1 (N282Q mutation) | Caffeine | 28.9 | 71.1 | [4] |
| NdmA4 (N282Q, F286L, and loop swap) | Caffeine | Major Product | Minor Product | [2][4] |
Experimental Protocol: Whole-Cell Biocatalysis for this compound Production
This protocol describes a general procedure for the biocatalytic conversion of caffeine to this compound using engineered E. coli cells.
-
Strain Cultivation:
-
Grow the engineered E. coli strain (e.g., expressing ndmA4 and ndmD) in a suitable rich medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking.
-
Induce gene expression at the mid-log phase with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-30°C) for several hours to allow for protein expression.
-
-
Resting Cell Assay:
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Resuspend the cells in the reaction buffer to a desired optical density (e.g., OD600 of 10-50).
-
Add caffeine from a stock solution to the cell suspension to the desired final concentration (e.g., 1-5 mM).
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking.
-
Take aliquots at different time points and quench the reaction (e.g., by adding an equal volume of acetonitrile).
-
Centrifuge to remove the cells and analyze the supernatant for caffeine and this compound concentrations using HPLC (as described in section 2.3.1).
-
Signaling Pathways and Experimental Workflows
Enzymatic Pathways for this compound Synthesis
The following diagrams illustrate the key enzymatic pathways for this compound synthesis.
Caption: Enzymatic pathways for this compound synthesis in humans and engineered bacteria.
Experimental Workflow for Biocatalytic this compound Production
The diagram below outlines the typical workflow for producing and analyzing this compound using whole-cell biocatalysis.
Caption: Experimental workflow for whole-cell biocatalysis of caffeine to this compound.
Conclusion
The enzymatic synthesis of this compound presents a highly promising alternative to traditional chemical methods, offering superior specificity and sustainability. The human metabolic pathway, primarily driven by CYP1A2, provides a fundamental understanding of this compound formation in vivo. However, for industrial-scale production, the use of engineered microbial systems, particularly E. coli expressing tailored N-demethylases like NdmA4, is a more viable and scalable approach. This guide has provided an in-depth overview of these enzymatic pathways, along with detailed experimental protocols and quantitative data to aid researchers and drug development professionals in this burgeoning field. Further research into the optimization of biocatalytic processes and the exploration of novel enzymes will undoubtedly accelerate the commercialization of enzymatically synthesized this compound for various applications.
References
- 1. Novel, Highly Specific N-Demethylases Enable Bacteria To Live on Caffeine and Related Purine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cjpas.net [cjpas.net]
- 6. Reactome | N-atom dealkylation of caffeine [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of P4501A2 activity in human liver microsomes using [3-14C-methyl]caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Caffeine Cytochrome P450 1A2 Metabolic Phenotype Does Not Predict the Metabolism of Heterocyclic Aromatic Amines in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. researchgate.net [researchgate.net]
- 12. Genetic characterization of caffeine degradation by bacteria and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decaffeination and measurement of caffeine content by addicted Escherichia coli with a refactored N-demethylation operon from Pseudomonas putida CBB5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early Physiological Studies of Paraxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine (B1668208) in humans, accounting for approximately 80% of its biotransformation.[1] Early research, predominantly conducted before the year 2000, sought to understand the distinct physiological effects of this major metabolite and its contribution to the overall pharmacological profile of caffeine. This technical guide provides a comprehensive overview of these foundational studies, focusing on the core physiological effects of this compound, with detailed experimental protocols, quantitative data, and visualizations of the key biological pathways and experimental workflows investigated.
Central Nervous System Effects
Locomotor Activity
Early in vivo studies in animal models established this compound as a central nervous system stimulant with significant effects on locomotor activity.
Key Experiments:
-
Seale et al. (1984): This pioneering study was among the first to compare the locomotor-activating effects of caffeine and its primary metabolites in mice. The findings demonstrated that this compound, similar to caffeine and theophylline (B1681296), was capable of increasing locomotor activation, while theobromine (B1682246) was not.[2]
-
Snyder et al. (1981): In this study, this compound (referred to as 1,7-dimethylxanthine) was observed to elicit biphasic effects on locomotor activity in mice, with lower doses causing depression and higher doses leading to stimulation.[3][4]
Experimental Protocols:
-
Animal Models: Studies primarily utilized male mice of various strains.
-
Drug Administration: this compound and other methylxanthines were typically dissolved in a saline solution and administered via intraperitoneal (i.p.) injection.
-
Locomotor Activity Measurement: Activity was often quantified using photocell-based activity monitors that recorded the number of beam interruptions as a measure of horizontal movement. Animals were typically habituated to the testing chambers for a set period before drug administration and activity was recorded for a specified duration post-injection.
Experimental Workflow: Locomotor Activity Assessment
Drug Discrimination Studies
Drug discrimination paradigms were employed to investigate the subjective effects of this compound and compare them to those of caffeine.
Key Experiment:
-
Carney et al. (1985): This study trained rats to discriminate caffeine from saline. Subsequent tests with this compound demonstrated that it could generalize to the caffeine cue, suggesting similar subjective effects. However, the generalization was not as complete as with theophylline, indicating some differences in their stimulus properties.[2] Interestingly, in rats trained to discriminate theophylline from saline, this compound did not fully generalize, further highlighting the distinct neuropharmacological profiles of these methylxanthines.[2]
Experimental Protocol:
-
Animal Model: Male rats were used as subjects.
-
Apparatus: Standard two-lever operant conditioning chambers were utilized.
-
Training: Rats were trained to press one lever after receiving an injection of caffeine (the "drug" lever) and the other lever after receiving a saline injection (the "saline" lever) to receive a food reward.
-
Testing: Once the discrimination was learned, test sessions were conducted where various doses of this compound, theophylline, or other compounds were administered, and the percentage of responses on the drug-associated lever was measured.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion of this compound was crucial for interpreting its physiological effects.
Key Experiment:
-
Bortolotti et al. (1985): This was the first study to describe the pharmacokinetics of this compound in rats.[5] The study revealed that at lower doses (up to 10 mg/kg), this compound follows first-order kinetics, but at higher doses (15 and 30 mg/kg), its elimination becomes saturated, indicating non-linear kinetics.[5]
Quantitative Data: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Doses |
| Half-life (t½) | 1 hour | Up to 10 mg/kg i.v. |
| Elimination Rate Constant (kₑ) | 0.70 hr⁻¹ | Up to 10 mg/kg i.v. |
| Apparent Volume of Distribution (Vd) | 1.50 L/kg | Up to 10 mg/kg i.v. |
| Total Clearance (CL) | 0.90 L/hr/kg | Up to 10 mg/kg i.v. |
| Apparent Michaelis-Menten Constant (Km) | ~31 µg/mL | 15 and 30 mg/kg i.v. |
| Apparent Maximum Velocity (Vmax) | ~0.40 µg/mL/min | 15 and 30 mg/kg i.v. |
| Plasma Protein Binding | 15% | 1-100 µg/mL |
Data from Bortolotti et al. (1985).[5]
Experimental Protocol:
-
Animal Model: Adult male rats were used.
-
Drug Administration: this compound was administered as an intravenous (i.v.) bolus injection at various doses.
-
Sample Collection: Blood samples were collected at timed intervals post-administration.
-
Analytical Method: The concentration of this compound in the blood was determined using appropriate analytical techniques (details not fully specified in the abstract).
-
Pharmacokinetic Analysis: The data were fitted to pharmacokinetic models to determine the key parameters. For higher doses, Michaelis-Menten kinetics were applied to model the saturable elimination.
Mechanism of Action
Adenosine (B11128) Receptor Antagonism
A primary mechanism underlying the stimulant effects of methylxanthines is their ability to act as antagonists at adenosine receptors.
Key Experiments:
-
Snyder et al. (1981): This foundational study demonstrated a strong correlation between the central stimulant actions of various methylxanthines, including this compound, and their affinities for adenosine receptors in the mouse brain.[3][4] This provided compelling evidence that the behavioral effects of these compounds were mediated through the blockade of adenosine receptors.[3][4]
-
Daly et al. (1983): This research further characterized the interaction of methylxanthines with subclasses of adenosine receptors. It was found that this compound, like caffeine and theophylline, acts as an antagonist at both A₁ and A₂ adenosine receptors.[6] The study established a rank order of potency for these compounds at A₁ receptors.[6]
Quantitative Data: Methylxanthine Potency at A₁ Adenosine Receptors
| Methylxanthine | IC₅₀ (µM) |
| Theophylline | 20-30 |
| This compound | 40-65 |
| Caffeine | 90-110 |
| Theobromine | 210-280 |
Data from Daly et al. (1983), representing the concentration required to inhibit 50% of [³H]cyclohexyladenosine binding in rat brain membranes.[6]
Experimental Protocol (Receptor Binding Assay):
-
Tissue Preparation: Brain tissue (e.g., from rats) was homogenized, and cell membranes containing the adenosine receptors were isolated through centrifugation.
-
Radioligand Binding: The prepared membranes were incubated with a radiolabeled adenosine receptor agonist (e.g., [³H]cyclohexyladenosine for A₁ receptors) in the presence of varying concentrations of the methylxanthine being tested (the competitor).
-
Separation and Quantification: The receptor-bound radioligand was separated from the unbound radioligand, and the amount of radioactivity was measured to determine the extent of binding.
-
Data Analysis: The data were used to calculate the inhibitory concentration (IC₅₀), which is the concentration of the competing drug that displaces 50% of the specific binding of the radioligand.
Signaling Pathway: Adenosine Receptor Antagonism by this compound
Sympathomimetic Effects in Humans
The physiological effects of this compound were also investigated in human subjects to understand its contribution to the effects of caffeine consumption.
Key Experiment:
-
Benowitz et al. (1995): This clinical study directly compared the sympathomimetic effects of orally administered this compound and caffeine in human volunteers.[1] The results showed that both substances produced similar effects, including increases in diastolic blood pressure, plasma epinephrine (B1671497) levels, and free fatty acids.[1] At a dose of 4 mg/kg, caffeine and this compound had a comparable magnitude of response, although caffeine appeared more potent at a lower dose of 2 mg/kg.[1]
Quantitative Data: Sympathomimetic Effects in Humans (4 mg/kg dose)
| Parameter | This compound Effect | Caffeine Effect |
| Diastolic Blood Pressure | Significant Increase | Significant Increase |
| Plasma Epinephrine | Significant Increase | Significant Increase |
| Free Fatty Acids | Significant Increase | Significant Increase |
Qualitative summary from Benowitz et al. (1995).[1]
Experimental Protocol:
-
Study Design: A crossover design was used where 12 healthy subjects received oral doses of caffeine (2 or 4 mg/kg), this compound (2 or 4 mg/kg), or a placebo on separate occasions, following a period of methylxanthine abstinence.
-
Sample Collection: Blood samples were collected at various time points to measure plasma levels of catecholamines (epinephrine and norepinephrine) and free fatty acids.
-
Physiological Measurements: Heart rate and blood pressure were monitored throughout the study period.
-
Analytical Methods: Plasma concentrations of caffeine, this compound, catecholamines, and free fatty acids were determined using appropriate analytical assays.
Toxicity
Early reviews of methylxanthine toxicity provided an initial assessment of the safety profile of this compound.
Key Review:
-
Stavric (1988): This review summarized the available information on the human toxicity of theobromine and this compound.[7] It concluded that this compound, the major metabolite of caffeine in humans, appears to have a very low toxicological potency.[7]
Conclusion
The early studies on this compound conducted before the year 2000 laid a critical foundation for our understanding of this important caffeine metabolite. This research established this compound as a pharmacologically active compound with significant effects on the central nervous system, including locomotor stimulation and subjective effects similar to caffeine. Key mechanisms of action, primarily adenosine receptor antagonism, were identified and characterized. Furthermore, initial pharmacokinetic and human sympathomimetic studies provided essential data on its disposition in the body and its contribution to the physiological effects of caffeine. While much of the more detailed mechanistic work on phosphodiesterase inhibition and intracellular calcium mobilization by this compound has been conducted more recently, these early investigations were instrumental in highlighting the unique pharmacological profile of this compound and its importance in the overall effects of caffeine consumption.
References
- 1. Sympathomimetic effects of this compound and caffeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psychostimulant pharmacological profile of this compound, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine receptors and behavioral actions of methylxanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound, one of the primary metabolites of caffeine, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylxanthines: toxicity to humans. 3. Theobromine, this compound and the combined effects of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Paraxanthine in Human Plasma
Abstract
Paraxanthine, the primary metabolite of caffeine (B1668208) in humans, is a key analyte in pharmacokinetic studies, therapeutic drug monitoring, and research investigating the physiological effects of caffeine and its metabolites.[1] This application note provides detailed protocols for the accurate and precise quantification of this compound in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The LC-MS/MS method is highlighted for its superior sensitivity and selectivity, crucial for overcoming challenges such as interference from the isomeric compound theophylline (B1681296).[2][3]
Introduction
This compound (1,7-dimethylxanthine) is a central nervous system stimulant and a major metabolite of caffeine, formed by the action of cytochrome P450 enzymes in the liver.[1] Monitoring this compound levels in plasma is essential for understanding caffeine metabolism, assessing CYP1A2 enzyme activity, and elucidating the pharmacological effects of both caffeine and this compound itself.[4][5] The ratio of this compound to caffeine is often used as a biomarker for liver function.[2][3]
Accurate quantification of this compound is challenging due to the presence of its isomers, theophylline and theobromine, which can interfere with the analysis.[2][3][6] Therefore, chromatographic separation is critical for reliable results. This note details robust methods for sample preparation and analysis to ensure accurate and reproducible quantification of this compound in a research setting.
Experimental Protocols
Method 1: LC-MS/MS for High-Sensitivity Quantification
This is the preferred method for its high sensitivity and selectivity.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for cleaning up plasma samples and concentrating the analyte.
-
Materials:
-
Oasis® HLB SPE cartridges (or equivalent)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Internal Standard (IS) working solution (e.g., ¹³C₄,¹⁵N₃-Paraxanthine or d3-Paraxanthine in methanol)
-
Nitrogen evaporator
-
-
Protocol:
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
In a separate tube, add 100 µL of plasma sample, 50 µL of internal standard working solution, and 200 µL of deionized water.
-
Vortex the mixture and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water.
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | This compound: 181.1 > 124.1; IS: (e.g., ¹³C₄,¹⁵N₃-Paraxanthine): 185.1 > 128.1 |
| Dwell Time | 100 ms |
3. Data Analysis and Quantification
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method 2: HPLC-UV for Routine Analysis
This method is suitable for applications where high sensitivity is not a primary requirement.
1. Sample Preparation: Protein Precipitation
This is a simpler and faster sample preparation technique compared to SPE.
-
Materials:
-
Acetonitrile (B52724) (HPLC grade) containing internal standard (e.g., 8-chlorotheophylline)
-
Microcentrifuge tubes
-
Centrifuge
-
-
Protocol:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an autosampler vial for injection.
-
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: An HPLC system with a UV/Vis detector.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (10:89:1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 273 nm |
Data Presentation
The following tables summarize typical quantitative data for the LC-MS/MS method.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal with stable isotope-labeled IS |
Table 2: Stability of this compound in Human Plasma
| Condition | Duration | Stability (% of initial concentration) |
| Bench-top (Room Temp) | 4 hours | 95 - 105% |
| Autosampler (4°C) | 24 hours | 93 - 108% |
| Freeze-thaw Cycles | 3 cycles | 91 - 102% |
| Long-term (-80°C) | 6 months | 94 - 106% |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. BASi® | Method Development And Validation Of Caffeine And this compound In Human Plasma [basinc.com]
- 3. Method Development And Validation Of Caffeine And this compound In Human Plasma [pharmaceuticalonline.com]
- 4. Caffeine and this compound HPLC assay for CYP1A2 phenotype assessment using saliva and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The determination of the this compound/Caffeine ratio as a metabolic biomarker for CYP1A2 activity in various human matrices by UHPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and determination of theophylline from this compound in human serum by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Paraxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraxanthine (1,7-dimethylxanthine) is the major metabolite of caffeine (B1668208) in humans, accounting for approximately 84% of a caffeine dose. It is a central nervous system (CNS) stimulant, and its concentration in biological fluids is often measured to assess caffeine metabolism, which is primarily mediated by the cytochrome P450 enzyme CYP1A2. Accurate and robust analytical methods for the quantification of this compound are crucial in clinical pharmacology, drug metabolism studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, offering high sensitivity and selectivity.
This document provides detailed application notes and protocols for the analysis of this compound in various biological matrices using HPLC coupled with different detection methods.
Method 1: Reversed-Phase HPLC with UV Detection for Plasma and Saliva
This method is a robust and simple technique for the simultaneous quantification of caffeine and this compound in plasma and saliva, suitable for assessing CYP1A2 activity.[1]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or saliva, add an internal standard.
-
Perform liquid-liquid extraction using 8.0 mL of a chloroform-isopropanol (85:15 v/v) solution.[2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile (B52724), acetic acid, and water (100:1:899 v/v/v).[1]
-
Flow Rate: 1.5 mL/min.[2]
-
Detection: UV at 280 nm.[1]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: Ambient (approximately 22°C).[2]
Diagram of Experimental Workflow
Caption: General workflow for this compound analysis by HPLC.
Method 2: Reversed-Phase HPLC with UV Detection for Serum
This validated HPLC method is suitable for the quantification of caffeine and this compound in human serum, particularly for CYP1A2 phenotyping studies.[3]
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To a serum sample, add an equal volume of acetonitrile to precipitate proteins.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for injection.
2. HPLC Conditions
-
Column: Reversed-phase C18
-
Detection: UV
-
Linearity Range: 0.5-30 mg/L for both caffeine and this compound.[3]
Note: Specific mobile phase and flow rate details were not provided in the abstract, but a typical starting point would be a mixture of acetonitrile and a buffer.
Method 3: HILIC-MS/MS for Plasma in Premature Infants
A highly sensitive method using Hydrophilic Interaction Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) for the determination of caffeine and its metabolites in the plasma of premature infants, requiring a very small sample volume.[4]
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 10 µL of a plasma sample, add acetonitrile containing a stable isotope-labeled internal standard (e.g., caffeine-¹³C₃) to precipitate proteins.[4]
-
Vortex and centrifuge.
-
Analyze the supernatant.
2. HILIC-MS/MS Conditions
-
Column: ACQUITY HPLC® BEH HILIC column.[4]
-
Detection: Tandem mass spectrometry (MS/MS) with positive electrospray ionization (ESI+).[4]
-
Quantification: Multiple Reaction Monitoring (MRM) mode.[4]
Quantitative Data Summary
| Parameter | Method 1: RP-HPLC-UV (Saliva)[1] | Method 1: RP-HPLC-UV (Plasma)[1] | Method 2: RP-HPLC-UV (Serum)[3] | Method 3: HILIC-MS/MS (Plasma)[4] |
| Linearity Range | 0.05-2.50 µg/mL | 0.025-2.50 µg/mL | 0.5-30 mg/L | 0.0150-4.50 µg/mL |
| Limit of Detection (LOD) | 0.015 µg/mL | 0.005 µg/mL | 0.1 mg/L | Not Specified |
| Recovery | ~70% | ~70% | 96.6-97.5% | Not Specified |
| Intra-assay Precision | <15% | <15% | 5.0-7.2% | Not Specified |
| Inter-assay Precision | <15% | <15% | 7.2-10.8% | Not Specified |
Logical Relationship of HPLC System Components
Caption: Core components of an HPLC system.
Discussion and Method Selection
The choice of method for this compound analysis depends on the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation.
-
RP-HPLC-UV methods are cost-effective, robust, and widely available.[1][3] They are well-suited for routine analysis in pharmacokinetic studies and for CYP1A2 phenotyping where this compound concentrations are relatively high.[1][3][5] Liquid-liquid extraction and protein precipitation are common sample preparation techniques for these methods.[1][6]
-
LC-MS/MS methods, including those using HILIC, offer superior sensitivity and selectivity.[4][7] This makes them ideal for applications requiring low detection limits, such as studies involving low doses of caffeine or analysis in matrices with low this compound concentrations.[4] The sample preparation for LC-MS/MS can often be simplified to a protein precipitation step, and the required sample volume is typically smaller.[4] A critical consideration for LC-MS/MS analysis is the chromatographic separation of this compound from its isomer theophylline (B1681296), as they can have the same mass transition.[8]
Sample Preparation Considerations
-
Liquid-Liquid Extraction (LLE): Offers good cleanup but can be labor-intensive. A common solvent system is chloroform-isopropanol.[2][6]
-
Solid-Phase Extraction (SPE): Provides excellent sample cleanup and can be automated.[8][9] C18 cartridges are frequently used for reversed-phase methods.[9]
-
Protein Precipitation (PPT): A simple and rapid method, often used for LC-MS/MS analysis.[4] Acetonitrile is a common precipitating agent.[4]
Conclusion
A variety of reliable HPLC methods are available for the quantification of this compound in biological samples. The selection of the most appropriate method should be based on a careful consideration of the analytical goals, sample type, and available resources. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own methods for this compound analysis.
References
- 1. Caffeine and this compound HPLC assay for CYP1A2 phenotype assessment using saliva and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Validation of a high-performance liquid chromatography assay for quantification of caffeine and this compound in human serum in the context of CYP1A2 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of caffeine, this compound, theophylline and theobromine in premature infants by HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC determination of caffeine and this compound in urine: An assay for cytochrome P450 1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous analysis of caffeine and this compound provides potentially useful indexes in the treatment of acute caffeine intoxication [jstage.jst.go.jp]
- 7. scispace.com [scispace.com]
- 8. BASi® | Method Development And Validation Of Caffeine And this compound In Human Plasma [basinc.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Paraxanthine Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine (B1668208) in humans and various animal models, including mice and rats, accounting for approximately 70-84% of ingested caffeine.[1][2][3] While caffeine's effects have been extensively studied, recent research has focused on this compound itself, suggesting it may offer some of the benefits of caffeine with a more favorable safety profile.[2][4][5] this compound exhibits a unique pharmacological profile, including antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterases, which contributes to its stimulant and nootropic properties.[1][6] This document provides a comprehensive overview of the animal models used to study the effects of this compound, summarizes key quantitative data, and outlines experimental protocols based on published literature.
Animal Models
The most commonly used animal models for studying the effects of this compound are rodents , specifically rats (Sprague-Dawley, Wistar) and mice (NIH Swiss, orexin/ataxin-3 transgenic).[2][4][7][8] These models are well-established for toxicological, pharmacokinetic, and pharmacodynamic studies due to their physiological and genetic similarities to humans, relatively short lifecycles, and ease of handling.
Data Presentation: Quantitative Summary of this compound Effects
The following tables summarize the key quantitative data from studies investigating the toxicological and physiological effects of this compound in animal models.
Table 1: Toxicology Data for this compound in Rodents
| Parameter | Species | Route of Administration | Value | Reference |
| Acute Oral LD50 | Sprague-Dawley Rat | Oral | 829.20 mg/kg bw | [4][5] |
| Intraperitoneal LD50 | Mouse | Intraperitoneal | >175 mg/kg/day (no mortality) | [1] |
| 14-Day NOAEL | Sprague-Dawley Rat | Oral | 150 mg/kg bw | [4][9] |
| 90-Day NOAEL | Sprague-Dawley Rat | Oral | 185 mg/kg bw | [4][5] |
| 90-Day NOAEL | Wistar Rat | Oral | ≥ 300 mg/kg bw/day | [2][10] |
NOAEL: No Observed Adverse Effect Level bw: body weight
Table 2: Comparison of 90-Day Oral Toxicity of this compound and Caffeine in Sprague-Dawley Rats
| Compound | Dose Levels (mg/kg bw/day) | NOAEL (mg/kg bw) | Key Findings | Reference |
| This compound | 100, 150, 185 | 185 | No mortality or treatment-related adverse effects. | [4][5] |
| Caffeine | 150, 185 | 150 | Mortality observed in two animals at the high dose. | [4][5] |
Table 3: Effects of this compound on Sleep and Locomotor Activity in Mice
| Species | Treatment | Dose (mg/kg) | Effect on Wakefulness | Effect on Locomotor Activity | Reference |
| Wild-Type & Narcoleptic Mice | This compound | 6.25 | Small increase | - | [8] |
| Wild-Type & Narcoleptic Mice | This compound | 25-100 | Potent increase | Increase | [8][11] |
| Wild-Type & Narcoleptic Mice | Caffeine | High doses | Increase | Reduced at high doses | [8][11] |
Signaling Pathways and Metabolism
This compound exerts its effects through several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
This compound Metabolism
This compound is the primary metabolite of caffeine. The metabolic pathway involves demethylation of caffeine in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme.[1][12] this compound is then further metabolized into other compounds that are excreted in the urine.[1][13]
Metabolic pathway of caffeine to this compound and other metabolites.
Key Signaling Pathways of this compound
This compound's physiological effects are mediated through its interaction with several cellular signaling pathways. It acts as a competitive non-selective phosphodiesterase (PDE) inhibitor, which increases intracellular cAMP levels and activates Protein Kinase A (PKA).[1] This leads to reduced inflammation by inhibiting TNF-alpha and leukotriene synthesis.[1] Furthermore, this compound is a selective inhibitor of cGMP-preferring phosphodiesterase (PDE9), which is thought to increase dopamine (B1211576) and glutamate (B1630785) release by potentiating nitric oxide signaling.[1] Like caffeine, it is also an antagonist of adenosine receptors (A1 and A2A).[2]
Key signaling pathways of this compound.
Experimental Protocols
General Experimental Workflow for an Oral Toxicity Study
This workflow is based on the methodologies described in studies evaluating the oral toxicity of this compound in rats.[2][4][5]
Generalized workflow for a repeat-dose oral toxicity study.
Acute Oral Toxicity (LD50) Determination
-
Objective: To determine the median lethal dose (LD50) of this compound.
-
Methodology Outline:
-
Dose Selection: A range of doses is administered to different groups of animals (e.g., 200, 375, 500, 750, 1000, 3750, 5000 mg/kg bw).[2]
-
Administration: A single dose of this compound is administered via oral gavage.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.[2]
-
Data Collection: Body weight is recorded periodically. At the end of the study, a gross necropsy is performed on all animals.
-
LD50 Calculation: The LD50 is calculated based on the mortality data.
-
Sub-acute (14-Day) and Sub-chronic (90-Day) Repeated-Dose Oral Toxicity
-
Objective: To evaluate the potential adverse effects of repeated oral exposure to this compound and to determine the No Observed Adverse Effect Level (NOAEL).
-
Methodology Outline:
-
Group Allocation: Animals are randomly assigned to control and treatment groups (e.g., 5-10 animals/sex/group).[4][5]
-
Dose Levels: At least three dose levels are selected (e.g., 50, 100, 150 mg/kg bw for a 14-day study; 100, 150, 185 mg/kg bw for a 90-day study).[4][5] A vehicle control group is also included.
-
Administration: this compound is administered daily via oral gavage for the duration of the study.
-
Clinical Observations: Animals are observed daily for signs of toxicity, morbidity, and mortality.
-
Body Weight and Feed Consumption: Body weight and feed consumption are measured weekly.[4]
-
Ophthalmological and Neurological Examinations: These are typically conducted before the start of the study and at termination.[2]
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.
-
Gross Necropsy and Histopathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.
-
NOAEL Determination: The NOAEL is determined as the highest dose at which no biologically significant treatment-related adverse effects are observed.
-
Locomotor Activity and Behavioral Studies
-
Objective: To assess the psychostimulant effects of this compound.
-
Methodology Outline:
-
Habituation: Animals are habituated to the testing environment (e.g., open field arena) to reduce novelty-induced activity.
-
Administration: Animals are administered this compound, caffeine, or vehicle at various doses.
-
Data Acquisition: Locomotor activity is recorded using automated activity monitoring systems that track parameters such as distance traveled, rearing frequency, and time spent in different zones of the arena.
-
Data Analysis: The effects of different doses of this compound on locomotor activity are compared to the control group and to a reference compound like caffeine.
-
Cognitive Function Assessment
-
Objective: To evaluate the effects of this compound on learning and memory.
-
Methodology Outline (Morris Water Maze):
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Acquisition Phase: Animals are trained over several days to find the hidden platform using spatial cues in the room. The time taken to find the platform (escape latency) is recorded.[15]
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
Biomarker Analysis: Following the behavioral tests, brain tissue can be collected to analyze biomarkers related to cognition and neuroplasticity (e.g., BDNF, acetylcholine, dopamine).[14][15]
-
Conclusion
Animal models, particularly rats and mice, are invaluable tools for elucidating the toxicological and pharmacological profiles of this compound. The available data suggest that this compound has a lower toxicity profile than caffeine.[1][4][5] It demonstrates potent effects on the central nervous system, including wake-promotion and cognitive enhancement, which are mediated by its interactions with adenosine receptors and phosphodiesterases.[2][6][8] The protocols outlined in this document provide a foundation for designing and conducting further research to explore the full therapeutic potential of this compound. For detailed experimental procedures, researchers are strongly encouraged to consult the specific OECD guidelines and the cited scientific literature.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound safety and comparison to caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound safety and comparison to caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psychostimulant pharmacological profile of this compound, the main metabolite of caffeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | this compound safety and comparison to caffeine [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. Effects of this compound and Caffeine on Sleep, Locomotor Activity, and Body Temperature in Orexin/Ataxin-3 Transgenic Narcoleptic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: Caffeine's Major Metabolite for Laser-Targeted Energy [blog.priceplow.com]
- 13. brcrecovery.com [brcrecovery.com]
- 14. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Paraxanthine as a Biomarker for Caffeine Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (B1668208) is the most widely consumed psychoactive substance globally, making accurate assessment of its intake crucial in various research and clinical settings. While self-reported caffeine consumption is often used, it is prone to recall bias and inaccuracies. A more objective approach is the use of biomarkers. Paraxanthine, the primary metabolite of caffeine, has emerged as a reliable biomarker for assessing caffeine intake.[1][2] This document provides detailed application notes and protocols for utilizing this compound for this purpose.
This compound (1,7-dimethylxanthine) is a central nervous system stimulant with effects similar to caffeine.[3][4] In humans, approximately 70-84% of caffeine is metabolized to this compound in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme.[5][6][7][8] Its pharmacokinetic profile, with a half-life of about 3-4 hours, makes it a suitable indicator of recent caffeine consumption.[3] The ratio of this compound to caffeine can also serve as a phenotypic measure of CYP1A2 activity.[2][9]
Pharmacokinetics and Metabolism
Following oral administration, caffeine is rapidly absorbed, with peak plasma concentrations reached within 30-120 minutes.[10] It is then metabolized in the liver into three primary dimethylxanthines: this compound, theobromine (B1682246), and theophylline (B1681296).[3][11] this compound is the most abundant metabolite, accounting for a significant portion of caffeine's metabolic pathway.[6][7][12] The levels of this compound in plasma surpass those of caffeine approximately 8 to 10 hours after ingestion.[8][12]
Key Metabolic Pathways of Caffeine:
-
N-3-demethylation to this compound: This is the major metabolic route, catalyzed by CYP1A2.[5][6][7]
-
N-1-demethylation to Theobromine: A minor pathway.[5]
-
N-7-demethylation to Theophylline: Another minor pathway.[5]
-
C-8 hydroxylation to 1,3,7-trimethyluric acid: A smaller portion of caffeine is metabolized this way.[6]
This compound itself is further metabolized into other compounds, including 7-methylxanthine, 1-methylxanthine, and 1-methyluric acid, which are then excreted in the urine.[4][6][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics of this compound and its concentration following caffeine intake.
Table 1: Pharmacokinetic Parameters of Caffeine and its Primary Metabolites
| Compound | Half-life (t½) | Total Plasma Clearance (ml/min/kg) | Unbound Plasma Clearance (ml/min/kg) | Volume of Distribution (Vd) (L/kg) |
| Caffeine | 4.1 h | 2.07 | 3.11 | 0.63 - 0.72 |
| This compound | 3.1 h | 2.20 | 4.14 | 0.63 - 0.72 |
| Theobromine | 7.2 h | 1.20 | 1.39 | 0.63 - 0.72 |
| Theophylline | 6.2 h | 0.93 | 1.61 | 0.44 |
Data compiled from Lelo et al. (1986)[14]
Table 2: Plasma Concentrations of this compound After Caffeine Ingestion
| Caffeine Dose | Time to Peak this compound Concentration | Peak Plasma this compound Concentration |
| 270 mg | 4 hours | 8–10 μM |
Data from a study on resting human subjects.[15]
Table 3: Correlation Between Self-Reported Caffeine Intake and Serum Biomarkers in Pregnant Women
| Biomarker | Pearson Correlation Coefficient (Smokers) | Pearson Correlation Coefficient (Non-smokers) |
| This compound | 0.50 | 0.53 |
| Caffeine | 0.37 | 0.51 |
Data from Klebanoff et al. (1998)[1]
Experimental Protocols
Accurate quantification of this compound in biological samples is essential for its use as a biomarker. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the most common and reliable method.
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is adapted from validated methods for the simultaneous determination of caffeine and this compound.[9][16][17]
1. Materials and Reagents:
-
This compound and Caffeine analytical standards
-
Isotopically labeled internal standards (e.g., this compound-d3, Caffeine-d9)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., OASIS® HLB) or protein precipitation plates
2. Sample Preparation (Protein Precipitation):
-
Pipette 30-50 µL of human plasma into a microcentrifuge tube.
-
Add 100-150 µL of a precipitation solution (e.g., methanol or acetonitrile containing the internal standard and 125 mM formic acid).[17]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 17,900 x g for 5 minutes to pellet the precipitated proteins.[17]
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
3. Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an SPE plate with methanol, followed by water.
-
Load the plasma sample (e.g., 50 µL sample mixed with internal standard and water).
-
Wash the plate with water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[16]
4. LC-MS/MS Conditions:
-
HPLC System: A system capable of gradient elution.
-
Column: A reverse-phase C18 column (e.g., SymmetryShield RP18).[16]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient Elution: A gradient program should be optimized to achieve separation of this compound from its isomers, particularly theophylline, which can have the same mass transition.[9][16] A typical run time is around 6-7 minutes.[16][17]
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Transitions (MRM):
5. Data Analysis:
-
Construct a calibration curve using known concentrations of this compound in blank plasma.
-
Calculate the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Quantification of this compound in Urine using HPLC
This protocol provides a simpler HPLC method suitable for urine samples, adapted from educational and research methodologies.[18][19][20]
1. Materials and Reagents:
-
This compound and Caffeine analytical standards
-
Acetonitrile (HPLC grade)
-
Phosphate (B84403) buffer
-
Ultrapure water
-
Urine samples
2. Sample Preparation:
-
Centrifuge urine samples to remove any particulate matter.
-
For a simple assessment, urine can often be diluted with the mobile phase and directly injected without extensive extraction.[18]
-
For more complex matrices or lower concentrations, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) at an alkaline pH can be employed.[20]
3. HPLC Conditions:
-
HPLC System: An isocratic or gradient HPLC system with a UV detector.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH2PO4, pH 4).[20] The exact ratio should be optimized for adequate separation.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at approximately 274-276 nm.[20][21]
-
Injection Volume: 20 µL.
4. Data Analysis:
-
Prepare a calibration curve with known concentrations of this compound.
-
Quantify this compound in urine samples based on the peak area from the chromatogram and the calibration curve.
-
Urinary creatinine (B1669602) levels should also be measured to normalize this compound concentrations.
Conclusion
This compound serves as a robust and reliable biomarker for caffeine intake, offering a more objective measure than self-reporting. Its high conversion rate from caffeine and favorable pharmacokinetic profile make it an ideal candidate for various research applications, including nutritional epidemiology, clinical pharmacology, and studies on the physiological effects of caffeine. The provided protocols offer a starting point for the accurate quantification of this compound in biological matrices. It is crucial to validate these methods within your own laboratory setting to ensure accuracy and precision.
References
- 1. Serum caffeine and this compound as markers for reported caffeine intake in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brcrecovery.com [brcrecovery.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Frontiers | Time to Recover From Daily Caffeine Intake [frontiersin.org]
- 9. Method Development And Validation Of Caffeine And this compound In Human Plasma [pharmaceuticalonline.com]
- 10. Caffeine, this compound, Theophylline, and Theobromine Content in Human Milk [mdpi.com]
- 11. SMPDB [smpdb.ca]
- 12. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound metabolism in humans: determination of metabolic partial clearances and effects of allopurinol and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative pharmacokinetics of caffeine and its primary demethylated metabolites this compound, theobromine and theophylline in man - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. BASi® | Method Development And Validation Of Caffeine And this compound In Human Plasma [basinc.com]
- 17. scispace.com [scispace.com]
- 18. HPLC determination of caffeine and this compound in urine: An assay for cytochrome P450 1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Paraxanthine in Cognitive Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraxanthine, the primary metabolite of caffeine (B1668208) in humans, is emerging as a compound of significant interest in cognitive neuroscience.[1] Accounting for approximately 70-80% of caffeine's metabolism, this compound exhibits a unique pharmacological profile that suggests it may offer many of the cognitive-enhancing benefits of caffeine with a potentially more favorable side-effect profile.[1][2] These application notes provide a comprehensive overview of this compound's mechanisms of action, quantitative data from key studies, and detailed protocols for its use in cognitive neuroscience research.
Mechanisms of Action
This compound exerts its effects on the central nervous system through several key mechanisms:
-
Adenosine (B11128) Receptor Antagonism: Similar to caffeine, this compound acts as an antagonist at adenosine A1 and A2A receptors.[3][4] By blocking these receptors, it mitigates the sleep-promoting effects of adenosine, leading to increased alertness and wakefulness.[5] Some studies suggest that this compound may have a higher binding potency for these receptors compared to caffeine.[4]
-
Phosphodiesterase (PDE) Inhibition: this compound is a selective inhibitor of cGMP-preferring phosphodiesterase, particularly PDE9.[6][7] This inhibition leads to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn potentiates nitric oxide (NO) signaling.[6][8] This pathway is distinct from caffeine's primary mechanism and may contribute to increased cerebral blood flow and enhanced neuronal function.[7][9]
-
Dopamine (B1211576) Modulation: this compound has been shown to increase extracellular dopamine levels in the striatum, a brain region crucial for motivation, reward, and motor control.[10][11] This effect is thought to be mediated, at least in part, by the potentiation of nitric oxide signaling.[9][10] The enhanced dopaminergic activity may underlie some of the psychostimulant and cognitive-enhancing effects of this compound.[3]
Signaling Pathway
References
- 1. enfinityenergy.com [enfinityenergy.com]
- 2. This compound enhances memory and neuroplasticity more than caffeine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. This compound safety and comparison to caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brcrecovery.com [brcrecovery.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. enfinityenergy.com [enfinityenergy.com]
- 8. This compound provides greater improvement in cognitive function than caffeine after performing a 10-km run - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Connecting Caffeine to Nitric Oxide Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Psychostimulant pharmacological profile of this compound, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of caffeine and its metabolite this compound on intracranial self-stimulation in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Paraxanthine: A Novel Therapeutic Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraxanthine, the primary metabolite of caffeine (B1668208) in humans, is emerging as a promising therapeutic agent with a distinct pharmacological profile.[1][2] Unlike its parent compound, this compound exhibits a favorable safety profile, characterized by lower toxicity and reduced anxiogenic effects.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in various domains, including cognitive enhancement, athletic performance, and neuroprotection.
Pharmacological Profile and Mechanism of Action
This compound is a dimethylxanthine that acts as a central nervous system stimulant.[1][2] Its primary mechanism of action involves the antagonism of adenosine (B11128) receptors, similar to caffeine.[2][4] However, this compound displays a unique binding affinity for different adenosine receptor subtypes and also modulates other signaling pathways.
Key Mechanisms:
-
Adenosine Receptor Antagonism: this compound blocks A1 and A2A adenosine receptors, leading to increased alertness and wakefulness.[2][4]
-
Phosphodiesterase (PDE) Inhibition: It acts as a competitive nonselective phosphodiesterase inhibitor, increasing intracellular cyclic AMP (cAMP) levels.[2] this compound is also a selective inhibitor of cGMP-preferring phosphodiesterase (PDE9), which may enhance nitric oxide signaling.[2][5]
-
Dopamine (B1211576) Modulation: this compound has been shown to increase extracellular dopamine levels in the striatum, a key brain region for motor control and reward.[6][7]
-
Neurotrophic Factor Upregulation: Studies suggest that this compound can increase levels of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and plasticity.[8]
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A1R [label="Adenosine A1 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; A2AR [label="Adenosine A2A Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; PDE9 [label="PDE9", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopamine [label="Dopamine Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO_Synthase [label="Nitric Oxide Synthase", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#F1F3F4", fontcolor="#202124"]; BloodFlow [label="Increased Blood Flow", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cognition [label="Cognitive Enhancement", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> A1R [arrowhead=T, color="#EA4335"]; this compound -> A2AR [arrowhead=T, color="#EA4335"]; this compound -> PDE9 [arrowhead=T, color="#EA4335"]; A1R -> AC [arrowhead=T, color="#EA4335"]; A2AR -> AC [arrowhead=normal, color="#34A853"]; AC -> cAMP [arrowhead=normal, color="#34A853"]; cAMP -> PKA [arrowhead=normal, color="#34A853"]; PKA -> Dopamine [arrowhead=normal, color="#34A853"]; PDE9 -> cGMP [arrowhead=T, color="#EA4335"]; NO_Synthase -> cGMP [arrowhead=normal, color="#34A853"]; cGMP -> BloodFlow [arrowhead=normal, color="#34A853"]; Dopamine -> Cognition [arrowhead=normal, color="#34A853"]; BloodFlow -> Cognition [arrowhead=normal, color="#34A853"]; }
Caption: this compound's primary signaling pathways.
Potential Therapeutic Applications
Cognitive Enhancement
This compound has demonstrated significant potential as a nootropic agent, improving various aspects of cognitive function.[1][8][9]
-
Attention and Vigilance: Studies have shown that this compound can enhance sustained attention and reduce lapses in vigilance.[4][10]
-
Memory: It has been observed to improve short-term and working memory.[8][10]
-
Executive Function: this compound may enhance executive functions such as reasoning and response inhibition.[8][10]
Athletic Performance Enhancement
Preclinical and clinical studies suggest that this compound can improve physical performance.
-
Endurance: this compound has been shown to increase treadmill endurance in animal models.[1][3]
-
Strength: It can lead to an increase in muscle mass and strength.[1][3]
-
Metabolism: this compound may enhance lipolysis and increase metabolic rate.[1][5]
Neuroprotection
Emerging evidence points to the neuroprotective effects of this compound, suggesting its potential in mitigating neurodegenerative diseases.
-
Parkinson's Disease: this compound has been shown to protect dopaminergic neurons from cell death in models of Parkinson's disease.[11]
-
Alzheimer's Disease: Preclinical studies indicate that this compound may reduce beta-amyloid levels, a hallmark of Alzheimer's disease.[12]
Quantitative Data Summary
| Parameter | This compound | Caffeine | Reference(s) |
| Oral LD50 (rodents) | 829 mg/kg | 367 mg/kg | [13] |
| No Observed Adverse Effect Level (NOAEL) (90-day rat study) | 185 mg/kg bw | 150 mg/kg bw | [14] |
| Half-life (humans) | ~3.1 hours | ~4.1 hours | [15] |
| Primary Metabolite of Caffeine | ~84% | N/A | [2] |
| Adenosine Receptor Binding Affinity (A1) | 21 µM | Similar to this compound | [2] |
| Adenosine Receptor Binding Affinity (A2A) | 32 µM | Similar to this compound | [2] |
| Effect on Forelimb Grip Strength (mice, 28 days) | +17% | Not directly compared | [3] |
| Effect on Treadmill Endurance (mice, 28 days) | +39% | Not directly compared | [3] |
| Effect on Nitric Oxide Levels (mice, 28 days) | +100% | Not directly compared | [3] |
| Effective Dose for Cognitive Enhancement (humans) | 100-200 mg | Varies | [10][16] |
Experimental Protocols
Human Cognitive Function Assessment
// Nodes Recruitment [label="Participant Recruitment\n(Healthy Adults)", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Screening & Informed Consent", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Cognitive Testing", fillcolor="#FBBC05", fontcolor="#202124"]; Intervention [label="Intervention\n(this compound or Placebo)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Post_Testing [label="Post-Intervention Cognitive Testing\n(Multiple Time Points)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Results [label="Results & Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Recruitment -> Screening; Screening -> Baseline; Baseline -> Intervention; Intervention -> Post_Testing; Post_Testing -> Data_Analysis; Data_Analysis -> Results; }
Caption: Workflow for human cognitive function studies.
1. Berg Wisconsin Card Sorting Test (BCST)
-
Objective: To assess executive functions, specifically cognitive flexibility and set-shifting.[17][18][19]
-
Procedure:
-
Present the participant with four stimulus cards that differ in color, form, and number of symbols.
-
Provide the participant with a deck of response cards.
-
Instruct the participant to match each response card to one of the four stimulus cards based on a rule that they must deduce.
-
Provide feedback ("right" or "wrong") after each match. The sorting rule changes after a set number of correct sorts without informing the participant.
-
The test typically consists of 128 cards.[18]
-
-
Parameters Measured: Total errors, perseverative errors, non-perseverative errors, and categories completed.
2. Go/No-Go Task
-
Objective: To measure response inhibition and sustained attention.[10][11][15]
-
Procedure:
-
Present a series of stimuli to the participant.
-
Instruct the participant to respond to a "Go" stimulus (e.g., a specific letter or shape) and withhold a response to a "No-Go" stimulus.
-
"Go" trials typically occur more frequently than "No-Go" trials to create a prepotent tendency to respond.
-
-
Parameters Measured: Commission errors (responding to "No-Go" stimuli), omission errors (not responding to "Go" stimuli), and reaction time.
3. Sternberg Task Test
-
Objective: To assess short-term/working memory scanning and retrieval.[20][21][22][23]
-
Procedure:
-
Present a memory set of items (e.g., letters or numbers) to the participant for a brief period.
-
After a short delay, present a single probe item.
-
The participant must indicate whether the probe item was part of the memory set.
-
The size of the memory set is varied across trials.
-
-
Parameters Measured: Reaction time and accuracy as a function of memory set size.
4. Psychomotor Vigilance Task Test (PVTT)
-
Objective: To measure sustained attention and reaction time to a simple visual stimulus.[4][24][25][26]
-
Procedure:
-
The participant is instructed to press a button as soon as a visual stimulus (e.g., a light or a counter) appears on a screen.
-
The stimulus appears at random inter-stimulus intervals for a duration of 5-10 minutes.
-
-
Parameters Measured: Mean reaction time, number of lapses (reaction times > 500 ms), and false starts.
Preclinical (Murine) Performance and Biochemical Assessment
// Nodes Acclimation [label="Animal Acclimation", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomization into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Supplementation [label="Daily Oral Gavage\n(this compound or Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Performance [label="Behavioral/Performance Testing", fillcolor="#FBBC05", fontcolor="#202124"]; Sacrifice [label="Euthanasia & Tissue Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biochemical [label="Biochemical Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Acclimation -> Grouping; Grouping -> Supplementation; Supplementation -> Performance; Performance -> Sacrifice; Sacrifice -> Biochemical; Biochemical -> Analysis; }
Caption: Workflow for preclinical studies in mice.
1. Forelimb Grip Strength Test
-
Objective: To measure the maximal muscle strength of the forelimbs.[1][6][12][27]
-
Procedure:
-
Hold the mouse by the tail and allow it to grasp a horizontal grid or bar connected to a force gauge.
-
Gently pull the mouse horizontally away from the grid until its grip is broken.
-
The peak force exerted by the mouse is recorded.
-
Perform multiple trials with adequate rest periods in between.
-
2. Treadmill Endurance Test
-
Objective: To assess physical endurance capacity.[5][9][14][28]
-
Procedure:
-
Acclimatize the mice to the treadmill for several days prior to testing.
-
On the test day, place the mice on the treadmill at a set speed and incline.
-
The speed is typically increased at regular intervals.
-
Exhaustion is defined as the point at which the mouse remains on the shock grid at the rear of the treadmill for a specified duration despite encouragement.
-
-
Parameters Measured: Running time to exhaustion and total distance covered.
3. Serum Nitric Oxide Measurement (ELISA)
-
Objective: To quantify the concentration of nitric oxide in serum samples.[29][30][31][32]
-
Procedure (General Sandwich ELISA Protocol):
-
Coat a 96-well microplate with a capture antibody specific for the target antigen (in this case, a marker of NO such as nitrate/nitrite).
-
Block non-specific binding sites.
-
Add serum samples and standards to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of the analyte based on the standard curve.
-
4. Brain Tissue Neurotransmitter Analysis (HPLC-MS/MS)
-
Objective: To simultaneously quantify multiple neurotransmitters in brain tissue homogenates.[7][13][33]
-
Procedure:
-
Sample Preparation: Homogenize dissected brain tissue in an appropriate buffer, often containing an internal standard. Precipitate proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.
-
Chromatographic Separation (HPLC): Inject the supernatant onto an HPLC column (e.g., a C18 or HILIC column) to separate the different neurotransmitters based on their physicochemical properties. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is typically used.
-
Mass Spectrometric Detection (MS/MS): The eluent from the HPLC is introduced into a mass spectrometer. The neurotransmitters are ionized (e.g., by electrospray ionization - ESI) and detected in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each neurotransmitter and the internal standard.
-
Quantification: The concentration of each neurotransmitter is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with known standards.
-
Safety and Toxicology
This compound has a favorable safety profile compared to caffeine.[2][3] In preclinical studies, it has demonstrated lower toxicity.[2][3] The oral LD50 in rodents is significantly higher for this compound than for caffeine.[13] A 90-day repeated-dose oral toxicity study in rats established a higher No Observed Adverse Effect Level (NOAEL) for this compound compared to caffeine.[14] Human clinical trials have reported no severe adverse effects at recommended doses.[27]
Conclusion
This compound presents a compelling profile as a potential therapeutic agent with broad applications. Its efficacy in enhancing cognitive and physical performance, coupled with a superior safety profile to caffeine, makes it a strong candidate for further research and development. The detailed protocols provided herein offer a foundation for researchers to explore and validate the therapeutic benefits of this promising molecule.
References
- 1. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 2. Endurance Treadmill Test [bio-protocol.org]
- 3. Brief Psychomotor Vigilance Test (PVT-B) [psytoolkit.org]
- 4. Individual Differences in Processing Speed and Working Memory Speed as Assessed with the Sternberg Memory Scanning Task - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forelimb Grip Strength testing [protocols.io]
- 9. The Treadmill Fatigue Test: A Simple, High-throughput Assay of Fatigue-like Behavior for the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mindhive.science [mindhive.science]
- 11. researchgate.net [researchgate.net]
- 12. ja.brc.riken.jp [ja.brc.riken.jp]
- 13. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. treat-nmd.org [treat-nmd.org]
- 15. Go/No-go task - Free adaptable template and step-by-step guide [testable.org]
- 16. Psychometric Properties of a Combined Go/No-go and Continuous Performance Task across Childhood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wisconsin Card Sorting Test - Wikipedia [en.wikipedia.org]
- 18. Evaluation of a Short-Form of the Berg Card Sorting Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. primate.wisc.edu [primate.wisc.edu]
- 20. Sternberg Task | Dual Mechanisms of Cognitive Control | Washington University in St. Louis [sites.wustl.edu]
- 21. sccn.ucsd.edu [sccn.ucsd.edu]
- 22. mindhive.science [mindhive.science]
- 23. Sternberg Memory Task - Directions [rpadgett.butler.edu]
- 24. Psychomotor Vigilance Task Demonstrates Impaired Vigilance in Disorders with Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Psychomotor Vigilance Task - Cognition Lab [cognitionlab.com]
- 26. Psychomotor vigilance task - Wikipedia [en.wikipedia.org]
- 27. maze.conductscience.com [maze.conductscience.com]
- 28. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 29. cloud-clone.com [cloud-clone.com]
- 30. file.elabscience.com [file.elabscience.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. denovobiolabs.com [denovobiolabs.com]
- 33. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Paraxanthine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraxanthine (1,7-dimethylxanthine), the primary metabolite of caffeine (B1668208) in humans, is a purine (B94841) alkaloid with a range of pharmacological activities.[1] Unlike caffeine, this compound exhibits a unique profile as a central nervous system stimulant with potentially fewer side effects, such as anxiety and jitteriness.[2] Its therapeutic potential is being explored in various areas, including cognitive enhancement and the management of fibrotic diseases.[3][4] this compound and its analogs primarily exert their effects through the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase 9 (PDE9).[5][6] The synthesis of this compound analogs is of significant interest for structure-activity relationship (SAR) studies to develop novel therapeutics with improved potency and selectivity.
This document provides detailed application notes and protocols for the chemical and biosynthetic synthesis of this compound analogs.
Chemical Synthesis of this compound Analogs
Several synthetic strategies have been developed for the preparation of this compound analogs (1,7-disubstituted xanthines). The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Method 1: Traube Purine Synthesis
The Traube synthesis is a classical and versatile method for the construction of the purine ring system from substituted pyrimidines.[7][8] For the synthesis of this compound analogs, the general approach involves the condensation of a 1-substituted-5,6-diaminouracil with a one-carbon unit to form the imidazole (B134444) ring.
Experimental Protocol: Synthesis of 1-Propyl-7-methylxanthine
This protocol is adapted from the general principles of the Traube synthesis.
Step 1: Synthesis of 6-Amino-1-propyluracil (B156761)
-
In a round-bottom flask, dissolve 1-propylurea (1 equivalent) and cyanoacetic acid (1 equivalent) in acetic anhydride (B1165640) (3 equivalents).
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with water and ethanol (B145695) to yield 6-amino-1-propyluracil.
Step 2: Nitrosation
-
Suspend 6-amino-1-propyluracil (1 equivalent) in a mixture of water and acetic acid.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (B80452) (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Collect the resulting 6-amino-5-nitroso-1-propyluracil as a colored precipitate by filtration and wash with water.
Step 3: Reduction
-
Suspend the 6-amino-5-nitroso-1-propyluracil (1 equivalent) in water.
-
Add sodium dithionite (B78146) (3 equivalents) portion-wise while stirring. The color of the suspension will change, indicating the reduction to 5,6-diamino-1-propyluracil.
-
Stir for an additional 30 minutes after the addition is complete.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 4: Cyclization and N-methylation
-
To a solution of 5,6-diamino-1-propyluracil (1 equivalent) in formamide, add formic acid (2 equivalents).
-
Heat the mixture at 150 °C for 2 hours.
-
Cool the reaction and pour it into ice water. Collect the precipitated 1-propylxanthine (B20157) by filtration.
-
Suspend 1-propylxanthine (1 equivalent) in a suitable solvent (e.g., DMF) with a base (e.g., K2CO3, 1.5 equivalents).
-
Add methyl iodide (1.2 equivalents) and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-propyl-7-methylxanthine.
Table 1: Representative Yields for Traube Synthesis of Xanthine (B1682287) Analogs
| Starting Material (1-substituted-6-aminouracil) | Cyclizing Agent | N7-Alkylating Agent | Product (1,7-disubstituted xanthine) | Overall Yield (%) | Reference |
| 6-Amino-1-methyluracil | Formic Acid | Propyl Iodide | 1-Methyl-7-propylxanthine | ~65 | [7] |
| 6-Amino-1-ethyluracil | Triethyl orthoformate | Methyl Iodide | 1-Ethyl-7-methylxanthine | ~70 | [9] |
Method 2: Silylation and Alkylation of 1-Substituted Xanthines
This method provides a facile and regioselective route to 1,7-disubstituted xanthines.[10] Silylation of the 1-substituted xanthine at the N3 and N9 positions enhances its solubility and reactivity for subsequent alkylation at the N7 position.
Experimental Protocol: Synthesis of 1-Butyl-7-propylxanthine
-
Silylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend 1-butylxanthine (1 equivalent) in anhydrous hexamethyldisilazane (B44280) (HMDS, 5 equivalents).
-
Add a catalytic amount of ammonium (B1175870) sulfate.
-
Heat the mixture at reflux (around 130 °C) until a clear solution is obtained (typically 2-4 hours), indicating the formation of the tris(trimethylsilyl) derivative.
-
Remove the excess HMDS under reduced pressure.
-
Alkylation: Dissolve the crude silylated intermediate in an anhydrous aprotic solvent such as acetonitrile.
-
Add propyl iodide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Hydrolysis: Quench the reaction by adding methanol, which hydrolyzes the remaining silyl (B83357) groups.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a gradient of dichloromethane (B109758) and methanol) to yield 1-butyl-7-propylxanthine.
Table 2: Yields for the Silylation-Alkylation Synthesis of 1,7-Disubstituted Xanthines
| 1-Substituted Xanthine | Alkylating Agent | Product | Yield (%) | Reference |
| 1-Methylxanthine | Ethyl Iodide | 1-Methyl-7-ethylxanthine | High | [10] |
| 1-Propylxanthine | Benzyl Bromide | 1-Propyl-7-benzylxanthine | High | [10] |
Method 3: Synthesis from 6-Amino-2-methoxypyrimidin-4-one
This general and convenient method allows for the preparation of both 1,7- and 1,9-disubstituted xanthines.[11] The key steps involve the N3-alkylation of a protected pyrimidinone, followed by Traube synthesis to form the purine ring, and subsequent N7/N9 alkylation.
Experimental Protocol: Synthesis of 1,7-Dipropylxanthine
-
N3-Alkylation of 6-amino-2-methoxypyrimidin-4-one:
-
To a mixture of 6-amino-2-methoxypyrimidin-4-one (1 equivalent) and potassium carbonate (2 equivalents) in acetone, add a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, 0.1 equivalents).
-
Add propyl iodide (1.2 equivalents) and reflux the mixture for 12 hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Separate the N3- and O4-alkylated products by column chromatography.
-
-
Traube Synthesis:
-
Convert the N3-propylated uracil (B121893) derivative to the corresponding 1-propyl-2-methoxypurin-6-one through standard Traube synthesis procedures (nitrosation, reduction, and ring closure with triethyl orthoformate).[11]
-
-
N7-Alkylation:
-
Alkylate the 1-propyl-2-methoxypurin-6-one with propyl iodide using phase-transfer catalysis as described in step 1 to obtain a mixture of 7- and 9-propylated isomers.
-
Separate the isomers by column chromatography.
-
-
Hydrolysis:
-
Treat the 1,7-dipropyl-2-methoxypurin-6-one with an acid (e.g., HCl) to hydrolyze the 2-methoxy group, yielding 1,7-dipropylxanthine.
-
Table 3: Representative Alkylation Conditions and Product Ratios
| Starting Material | Alkylating Agent | Conditions | Product Ratio (N3:O4) | Reference |
| 6-amino-2-methoxypyrimidin-4-one | Propyl Iodide | Acetone/K2CO3, PTC, reflux | ~1:1 | [11] |
| 6-amino-2-methoxypyrimidin-4-one | Propargyl Bromide | Acetone/K2CO3, PTC, reflux | ~1:1 | [11] |
Method 4: Scalable, Chromatography-Free Synthesis of this compound
A scalable and efficient two-step synthesis of 1,7-dimethylxanthine (this compound) has been developed, which avoids chromatographic purification.[12]
Experimental Protocol: Synthesis of 1,7-Dimethylxanthine
Step 1: Acylation
-
React ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate with methylcarbamoyl chloride. Detailed reaction conditions for this step were not provided in the abstract.
Step 2: Cyclization
-
Treat the acylated intermediate from Step 1 with aqueous sodium hydroxide (B78521) to induce cyclization of the pyrimidine (B1678525) ring.[12]
-
This process reportedly yields 1,7-dimethylxanthine with an overall yield of 80% and a purity of 99% (by HPLC).[12]
Biosynthetic Production of this compound
An alternative to chemical synthesis is the use of engineered microorganisms to produce this compound from caffeine.[7][[“]] This approach offers a more environmentally friendly and potentially cost-effective manufacturing process.[2]
Whole-Cell Biocatalysis using Engineered E. coli
Experimental Protocol: Production of this compound from Caffeine
This protocol is based on the use of E. coli strains engineered to express caffeine N-demethylase enzymes.[7]
-
Strain Preparation:
-
Culture an E. coli strain engineered to express the mutant bacterial N-demethylase NdmA4 and its reductase partner NdmD in a suitable growth medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.
-
Grow the culture at 37 °C with shaking until it reaches the mid-log phase of growth (OD600 of ~0.6-0.8).
-
Induce protein expression by adding an appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 20-25 °C) for several hours or overnight.
-
-
Resting Cell Assay:
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Resuspend the cells in the reaction buffer to a desired optical density (e.g., OD600 = 50).
-
Add a stock solution of caffeine to the cell suspension to a final concentration of 5 mM.
-
-
Bioconversion:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the conversion of caffeine to this compound over time by taking samples at regular intervals and analyzing them by HPLC.
-
-
Product Isolation and Purification:
-
After the desired conversion is achieved, remove the cells by centrifugation.
-
The supernatant containing this compound can be purified using preparatory-scale HPLC.[7]
-
Table 4: Quantitative Data for Biosynthetic this compound Production
| E. coli Strain | Initial Caffeine Conc. (mM) | Cellular Conc. (OD600) | This compound Produced (mM) | Molar Conversion (%) | Reference |
| MBM019 | 5 | - | ~0.90 | 33 | [7] |
| MBM019 (scaled-up) | 5 | 50 | 1.02 | - | [7] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound exerts its biological effects through multiple signaling pathways. The two primary mechanisms are the antagonism of adenosine receptors and the inhibition of phosphodiesterase 9 (PDE9).
Caption: this compound's dual mechanism of action.
Experimental Workflow for Chemical Synthesis of this compound Analogs
The following diagram illustrates a general workflow for the chemical synthesis and characterization of this compound analogs.
Caption: General workflow for chemical synthesis.
Experimental Workflow for Biosynthetic Production of this compound
This diagram outlines the key steps in the biosynthetic production of this compound from caffeine using engineered microorganisms.
Caption: Workflow for biosynthetic production.
References
- 1. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies | MDPI [mdpi.com]
- 2. nsf.elsevierpure.com [nsf.elsevierpure.com]
- 3. Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamopen.com [benthamopen.com]
- 5. Xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Supplementation Increases Muscle Mass, Strength, and Endurance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis of this compound analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. consensus.app [consensus.app]
Application Notes and Protocols for Investigating the Cellular Mechanisms of Paraxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine (B1668208) in humans and is gaining significant interest for its distinct pharmacological profile.[1] Unlike its parent compound, this compound exhibits a unique combination of mechanisms, including adenosine (B11128) receptor antagonism, phosphodiesterase (PDE) inhibition, and modulation of neurotransmitter release, with potentially fewer side effects.[2][3] These application notes provide a comprehensive guide for utilizing various cell culture models to dissect the cellular and molecular mechanisms of this compound. Detailed protocols for key experiments are provided to facilitate reproducible and robust investigations.
Key Mechanisms of Action and Relevant Cell Culture Models
This compound's multifaceted mechanism of action can be investigated using a variety of well-established cell culture models. The primary known mechanisms and suitable in vitro systems are summarized below:
-
Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at adenosine A1 and A2A receptors.[3][4] This activity can be explored in cell lines endogenously or recombinantly expressing these receptors, such as SH-SY5Y neuroblastoma cells or HEK293 cells transfected with specific adenosine receptor subtypes.
-
Phosphodiesterase (PDE) Inhibition: this compound is a non-selective PDE inhibitor, with a notable inhibitory effect on cGMP-preferring PDE9.[1][2] This mechanism can be studied in various cell types, including neuronal cells like SH-SY5Y to investigate effects on cyclic nucleotide signaling.
-
Neurotransmitter Release Modulation: this compound has been shown to increase the release of dopamine (B1211576) and glutamate, which is hypothesized to be linked to its PDE9 inhibition and potentiation of nitric oxide signaling.[1][2] Differentiated SH-SY5Y cells and primary neuronal cultures are excellent models for studying these effects.
-
Hepatocellular Effects: In liver cells, this compound has been identified as a potent inhibitor of connective tissue growth factor (CTGF) expression, suggesting a potential anti-fibrotic role.[5] The HepG2 human hepatoma cell line is a suitable model for investigating these hepatoprotective mechanisms.
-
Adipocyte and Metabolic Effects: this compound has been implicated in increased lipolysis.[6] The 3T3-L1 pre-adipocyte cell line, which can be differentiated into mature adipocytes, provides a robust model to study the effects of this compound on fat metabolism.
Data Presentation: Quantitative Insights into this compound's Bioactivity
The following tables summarize key quantitative data on this compound's interaction with its molecular targets and its effects in cellular assays.
Table 1: this compound Binding Affinity (Ki) for Human Adenosine Receptors
| Receptor Subtype | This compound Ki (µM) | Reference |
| A1 | 21 | [1] |
| A2A | 32 | [1] |
| A2B | 4.5 | [1] |
| A3 | >100 | [1] |
Table 2: this compound Inhibitory Activity on Cellular Processes
| Cellular Process | Cell Line | Parameter | Value | Reference |
| CTGF Expression Inhibition | Hepatocytes | ID50 | 1.15 mM | [5] |
Experimental Workflows and Signaling Pathways
To visually represent the experimental designs and molecular pathways discussed, the following diagrams are provided.
Experimental workflow for neuronal cell models.
This compound's primary signaling pathways.
Detailed Experimental Protocols
Neuronal Cell Models: SH-SY5Y
The human neuroblastoma SH-SY5Y cell line is a versatile model for studying neuroprotective effects, dopamine release, and adenosine receptor signaling.
Protocol 1.1: Culture and Differentiation of SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine. Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge. Resuspend the cell pellet and seed into new flasks or plates for experiments.
-
Neuronal Differentiation:
-
Seed SH-SY5Y cells at a density of 1 x 10^5 cells/well in a 6-well plate.
-
After 24 hours, replace the medium with DMEM containing 1% FBS and 10 µM all-trans-retinoic acid (RA).
-
Continue differentiation for 5-7 days, replacing the medium with fresh RA-containing medium every 2 days. Differentiated cells will exhibit a neuronal morphology with extended neurites.
-
Protocol 1.2: Dopamine Release Assay
-
Cell Preparation: Differentiate SH-SY5Y cells in a 24-well plate as described in Protocol 1.1.
-
Pre-incubation: Wash the differentiated cells twice with warm Krebs-Ringer-HEPES (KRH) buffer.
-
This compound Treatment: Incubate the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) in KRH buffer for 30 minutes at 37°C.
-
Stimulation: Induce dopamine release by adding a high potassium KRH buffer (e.g., 56 mM KCl).
-
Sample Collection: After a 10-minute incubation, collect the supernatant.
-
Quantification: Measure dopamine concentration in the supernatant using a commercially available Dopamine ELISA kit or by HPLC with electrochemical detection.
Hepatic Cell Models: HepG2
The HepG2 cell line is a widely used model for studying hepatotoxicity and the effects of compounds on liver-specific functions.
Protocol 2.1: Culture of HepG2 Cells
-
Cell Culture: Grow HepG2 cells in a T-75 flask with Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C with 5% CO2.
-
Passaging: Subculture cells when they reach 80-90% confluency using the same procedure as for SH-SY5Y cells.
Protocol 2.2: CTGF Expression Analysis by qPCR
-
Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate. Once they reach 70-80% confluency, treat them with different concentrations of this compound (e.g., 0.1 mM to 2.5 mM) for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers specific for CTGF and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of CTGF using the ΔΔCt method.
Adipocyte Cell Models: 3T3-L1
The 3T3-L1 cell line is an excellent model for studying adipogenesis and lipolysis.
Protocol 3.1: Culture and Differentiation of 3T3-L1 Cells
-
Cell Culture: Maintain 3T3-L1 pre-adipocytes in DMEM with 10% bovine calf serum.
-
Induction of Differentiation (Day 0): Two days post-confluency, replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Maturation (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin).
-
Maintenance (Day 4 onwards): Every two days, replace the medium with fresh DMEM containing 10% FBS. Mature adipocytes containing lipid droplets should be visible by day 8.
Protocol 3.2: Lipolysis Assay (Glycerol Release)
-
Cell Preparation: Differentiate 3T3-L1 cells in a 24-well plate as described in Protocol 3.1.
-
This compound Treatment: Wash the mature adipocytes with PBS and incubate with serum-free DMEM containing various concentrations of this compound for 24 hours.
-
Sample Collection: Collect the culture medium.
-
Glycerol (B35011) Measurement: Measure the glycerol concentration in the medium using a commercial glycerol assay kit.
General Assay Protocols
Protocol 4.1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells (SH-SY5Y, HepG2, or 3T3-L1) in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 4.2: cAMP/cGMP Measurement
-
Cell Lysis: After treating the cells with this compound as described in the specific cell model protocols, lyse the cells using the lysis buffer provided in the assay kit.
-
Assay Procedure: Perform the cAMP or cGMP measurement using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and determine the concentration of cAMP or cGMP in the samples. Normalize the results to the protein concentration of the cell lysates.
Conclusion
The provided application notes and protocols offer a robust framework for researchers to investigate the multifaceted mechanisms of this compound in relevant cell culture models. By utilizing these detailed methodologies, scientists can gain deeper insights into the therapeutic potential of this promising compound in the fields of neuroscience, hepatology, and metabolic research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Psychostimulant pharmacological profile of this compound, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound safety and comparison to caffeine [frontiersin.org]
- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Effect of this compound on FFA mobilization after intravenous caffeine administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Paraxanthine
Introduction
Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine (B1668208) in humans, accounting for approximately 84% of caffeine metabolism.[1] As a key biomarker for caffeine intake and cytochrome P450 1A2 (CYP1A2) enzyme activity, accurate and reliable quantification of this compound in various biological matrices is crucial for clinical and research applications.[2][3][4] These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), targeting researchers, scientists, and drug development professionals.
I. Analytical Methods Overview
The two primary analytical techniques for this compound quantification are HPLC-UV and LC-MS/MS. HPLC-UV offers a robust and cost-effective method suitable for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for applications requiring low detection limits and high specificity.[5]
II. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
This section outlines a validated HPLC-UV method for the quantification of this compound in human plasma and saliva.
Quantitative Data Summary
| Parameter | Saliva | Plasma |
| Linearity Range (µg/mL) | 0.05 - 5.00 (Caffeine) | 0.025 - 5.00 (Caffeine) |
| 0.05 - 2.50 (this compound) | 0.025 - 2.50 (this compound) | |
| Intra-assay Precision (%RSD) | < 15% | < 15% |
| Inter-assay Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | < 15% | < 15% |
| Limit of Detection (LOD) (µg/mL) | 0.015 | 0.005 |
| Extraction Recovery (%) | ~70% | ~70% |
Table 1: Summary of quantitative data for the HPLC-UV method.[3]
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of serum, add 250 mg of ammonium (B1175870) sulfate, 200 µL of 0.1% acetic acid, and 2 mL of a chloroform:isopropanol (85:15 v/v) solution containing an internal standard (e.g., 1,2,3-benzotriazole).[6]
-
Vortex the mixture vigorously.
-
Centrifuge at 5,000 x g for 10 minutes.[6]
-
Collect the lower organic layer.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.[6]
-
Filter the solution before injection into the HPLC system.[6]
2. HPLC-UV Conditions
-
Column: Zorbax SB-Aq narrow bore RR column (2.1 x 100 mm, 3.5 µm).[6]
-
Mobile Phase: A gradient of 10 mM phosphate (B84403) buffer (pH 6.8) (A) and acetonitrile (B52724) (B).[6]
-
Gradient Program:
-
Start with 2% B for 9.5 minutes.
-
Increase to 6% B over 3.5 minutes.
-
Hold at 6% B for 1 minute.
-
Return to 2% B and hold for 7 minutes.[6]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 20 µL.[6]
Experimental Workflow: HPLC-UV
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Caffeine and this compound HPLC assay for CYP1A2 phenotype assessment using saliva and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The determination of the this compound/Caffeine ratio as a metabolic biomarker for CYP1A2 activity in various human matrices by UHPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Simultaneous analysis of caffeine and this compound provides potentially useful indexes in the treatment of acute caffeine intoxication [jstage.jst.go.jp]
Application Notes and Protocols for Microbial Biosynthesis of Paraxanthine from Caffeine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraxanthine (1,7-dimethylxanthine), the major metabolite of caffeine (B1668208) in humans, is a high-value biochemical with significant potential in the pharmaceutical and cosmetic industries.[1][2] Traditional chemical synthesis of this compound is often inefficient, expensive, and environmentally unfriendly.[1][2] Microbial biosynthesis presents a promising alternative, offering a more sustainable and specific route to this compound production from caffeine. This document provides detailed application notes and protocols for the microbial biosynthesis of this compound, primarily focusing on the use of engineered Escherichia coli and the underlying enzymatic pathways derived from Pseudomonas putida.
Metabolic Pathway and Key Enzymes
The microbial conversion of caffeine to this compound is primarily achieved through N-demethylation. In bacteria such as Pseudomonas putida CBB5, a cluster of N-demethylase genes, ndmA, ndmB, ndmC, ndmD, and ndmE, are responsible for the complete degradation of caffeine to xanthine.[3][4] The key enzyme for the initial demethylation steps is NdmA, a Rieske non-heme iron monooxygenase, which primarily catalyzes the N1-demethylation of caffeine to theobromine.[1][5] However, NdmA also exhibits promiscuous activity, catalyzing the N3-demethylation of caffeine to a lesser extent, producing small amounts of this compound.[1]
To enhance this compound production, protein engineering efforts have focused on modifying the substrate specificity of these N-demethylases. A notable success is the development of the mutant N-demethylase NdmA4, which shows a significantly higher preference for N3-demethylation of caffeine, thereby making this compound the primary product.[6][7] This engineered enzyme, in conjunction with its reductase partner NdmD, forms the core of the biocatalytic process in engineered E. coli strains.[4]
dot
Caption: Microbial N-demethylation pathway of caffeine.
Data Presentation: Quantitative Analysis of this compound Production
The following tables summarize quantitative data from various studies on the microbial biosynthesis of this compound and related methylxanthines.
Table 1: Comparison of Biocatalytic Conversion of Caffeine by Engineered E. coli Strains
| Strain | Key Enzyme(s) | Substrate (Initial Conc.) | Product(s) | Conversion/Yield | Time (h) | Reference |
| MBM019 | NdmA4 | Caffeine (4331 µM) | 7-Methylxanthine, this compound | 2120 µM 7-Methylxanthine, 552 µM this compound | Not Specified | [7] |
| pAD1dDD | NdmA/NdmD | Caffeine (1 mM) | Theobromine, this compound | 98.5% Theobromine, 1.5% this compound | Not Specified | [8] |
| Engineered E. coli | NdmA4, NdmD | Caffeine (300 mg) | This compound | 114.5 mg this compound | 5 | [9] |
| Engineered E. coli | NdmA3, NdmD | Theobromine (10 mM) | 1-Methylxanthine | 97.9% conversion | 5 | [9] |
Table 2: Caffeine Degradation by Other Microbial Strains
| Microorganism | Pathway | Initial Caffeine Conc. | Degradation | Time (days) | Reference |
| Klebsiella sp. LW1 | C8-oxidation | 0.5 g/L | Complete | 3 | [10] |
| Klebsiella sp. LL1 | C8-oxidation | 0.5 g/L | Complete | 3 | [10] |
| Klebsiella sp. LW1 | C8-oxidation | 1 g/L | 63% | 3 | [10] |
| Klebsiella sp. LL1 | C8-oxidation | 1 g/L | 66% | 3 | [10] |
Experimental Protocols
Protocol 1: Construction of this compound-Producing E. coli Strain
This protocol outlines the general steps for creating an E. coli strain engineered for this compound production by expressing the mutant N-demethylase NdmA4.
dot
Caption: Workflow for constructing a this compound-producing E. coli strain.
Materials:
-
E. coli strain for cloning (e.g., DH5α)
-
E. coli strain for expression (e.g., BL21(DE3))
-
Expression vector (e.g., pET series)
-
Codon-optimized synthetic genes for ndmA4 and ndmD from Pseudomonas putida CBB5
-
Restriction enzymes and T4 DNA ligase
-
LB medium and agar
-
Appropriate antibiotics
-
Standard molecular biology reagents and equipment
Methodology:
-
Gene Cloning:
-
Amplify the codon-optimized ndmA4 and ndmD genes using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR products and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested genes into the linearized expression vector using T4 DNA ligase.
-
-
Transformation into Cloning Strain:
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
Select individual colonies and grow them in liquid LB medium with the antibiotic.
-
Isolate the plasmid DNA and verify the correct insertion by restriction digestion and DNA sequencing.
-
-
Transformation into Expression Strain:
-
Transform the verified plasmid into competent E. coli BL21(DE3) cells.
-
Plate on selective LB agar and incubate overnight at 37°C.
-
A resulting colony will be the desired this compound-producing strain.
-
Protocol 2: Whole-Cell Biocatalysis for this compound Production (Resting Cell Assay)
This protocol describes the use of the engineered E. coli strain as a whole-cell biocatalyst for the conversion of caffeine to this compound.
Materials:
-
Engineered E. coli strain expressing NdmA4 and NdmD
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Caffeine solution
-
Incubator shaker
-
Centrifuge
-
Spectrophotometer
Methodology:
-
Cell Culture and Induction:
-
Inoculate a single colony of the engineered E. coli strain into LB medium containing the appropriate antibiotic.
-
Grow the culture overnight at 37°C with shaking (250 rpm).
-
Inoculate a larger volume of fresh LB medium with the overnight culture to an initial OD600 of ~0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-30°C) for several hours (e.g., 4-16 hours) to allow for protein expression.
-
-
Preparation of Resting Cells:
-
Harvest the induced cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with potassium phosphate buffer.
-
Resuspend the cell pellet in the same buffer to a desired final OD600 (e.g., 5.0-20.0).
-
-
Biocatalytic Reaction:
-
Add caffeine solution to the resting cell suspension to a final desired concentration (e.g., 1 mM).
-
Incubate the reaction mixture at 30°C with shaking.
-
Take samples at different time points to monitor the progress of the reaction.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the cells.
-
Filter the supernatant through a 0.2 µm filter.
-
Analyze the concentrations of caffeine, this compound, and other metabolites in the supernatant using High-Performance Liquid Chromatography (HPLC).
-
Protocol 3: HPLC Analysis of Methylxanthines
This protocol provides a general method for the separation and quantification of caffeine, this compound, theobromine, and 7-methylxanthine.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: e.g., a mixture of methanol (B129727) and water, or acetonitrile (B52724) and water, with a possible addition of an acid like formic acid. The exact composition may need optimization.
-
Standards for caffeine, this compound, theobromine, and 7-methylxanthine
-
Filtered samples from the biocatalytic reaction
Methodology:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of known concentrations for each methylxanthine.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a standard curve of peak area versus concentration for each compound.
-
-
Sample Injection:
-
Inject the filtered samples from the biocatalytic reaction into the HPLC system.
-
-
Data Analysis:
-
Identify the peaks corresponding to each methylxanthine based on their retention times compared to the standards.
-
Quantify the concentration of each compound in the samples by comparing their peak areas to the standard curves.
-
Conclusion
The microbial biosynthesis of this compound from caffeine using engineered microorganisms represents a significant advancement over traditional chemical synthesis. The protocols and data presented here provide a foundation for researchers to develop and optimize their own biocatalytic processes. Further research in protein engineering to enhance enzyme activity and specificity, as well as fermentation process optimization, will continue to improve the efficiency and economic viability of this promising biotechnological application.
References
- 1. (641b) Biocatalytic Production of the High-Value Biochemical this compound from Caffeine | AIChE [proceedings.aiche.org]
- 2. nsf.elsevierpure.com [nsf.elsevierpure.com]
- 3. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel, Highly Specific N-Demethylases Enable Bacteria To Live on Caffeine and Related Purine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic production of 7-methylxanthine by a caffeine-degrading Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of Caffeine-degrading Ability on Bacterial Strains Klebsiella sp. Isolated from Feces of Asian Palm Civet (Luwak) [ijtech.eng.ui.ac.id]
Methodologies for Assessing the Ergogenic Effects of Paraxanthine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies and protocols for assessing the ergogenic, or performance-enhancing, effects of paraxanthine. This compound, the primary metabolite of caffeine (B1668208) in humans, is gaining interest as a potential ergogenic aid with a potentially more favorable side-effect profile than caffeine.[1][2][3] These application notes synthesize findings from recent human and animal studies to offer standardized protocols for evaluating its impact on physical and cognitive performance.
Preclinical Assessment in Animal Models
Preclinical studies in animal models, such as mice, are crucial for elucidating the physiological mechanisms and establishing the foundational efficacy and safety of this compound.
Experimental Protocol: Assessing Muscle Mass, Strength, and Endurance in Mice
This protocol is based on studies evaluating the effects of chronic this compound supplementation on physical performance in mice.[1][3][4][5][6]
1.1.1 Animal Model and Dosing
-
Species: Male Swiss Albino mice (8 weeks old) are a suitable model.[4][5]
-
Groups: At a minimum, include a control group and a this compound-supplemented group. Additional groups for comparison with other ergogenic compounds like L-theanine, alpha-GPC, or taurine (B1682933) can provide valuable context.[1][3][4][5]
-
Dosage: A common dosage for this compound is 20.5 mg/kg/day, which is the human equivalence dose of 100 mg/day.[1][3][4][5]
-
Administration: Oral administration via gavage for a period of 4 weeks is a typical study duration.[1][3][4][5]
-
Control: The control group should receive a placebo, such as carboxymethyl cellulose.[1][3][4][5]
1.1.2 Exercise Protocols
-
Treadmill Endurance Exercise: Acclimatize animals to the treadmill for several days. The test involves running at a set speed and incline until exhaustion. The total distance or time to exhaustion is the primary endpoint. All animals should be subjected to regular treadmill training (e.g., 60 minutes, 5 days a week).[1][3][4][5][6]
-
Forelimb Grip Strength: A grip strength meter is used to measure the maximal force exerted by the mouse's forelimbs. This test should be performed at baseline and at the end of the supplementation period.[1][3][4][5]
1.1.3 Biochemical and Anatomical Analyses
-
Blood Collection: At the end of the study, collect blood samples to analyze lipid profiles (triglycerides, total cholesterol, LDL, HDL), markers of liver and renal function, and nitric oxide levels.[1][3][4][5]
-
Muscle Mass: Dissect and weigh key muscles involved in locomotion, such as the gastrocnemius and soleus muscles.[1][4][5]
Quantitative Data Summary: Preclinical Mouse Study
| Parameter | Control | This compound (20.5 mg/kg/day) | Percentage Change | p-value | Reference |
| Forelimb Grip Strength | 30.9 ± 7.5 (change in g) | 49.4 ± 8.8 (change in g) | +16.9% vs control | p < 0.001 | [3][5] |
| Treadmill Performance | 267.1 ± 29.3 cm (baseline) | 370.8 ± 35.1 cm (final) | +38.7% vs control | p < 0.001 | [5] |
| Gastrocnemius Muscle Mass | Not specified | Not specified | +14% vs control | p < 0.001 | [1][4][5] |
| Soleus Muscle Mass | 6.26 ± 0.34 mg | 8.80 ± 0.20 mg | +41% vs control | p < 0.001 | [5] |
| Nitric Oxide Levels | 6.5 ± 0.4 ng/mL | 13.1 ± 0.6 ng/mL | +100% vs control | p < 0.001 | [1][4][5] |
| Triglycerides | Not specified | Significantly reduced | Not specified | p < 0.001 | [1][4][5] |
| Total Cholesterol | Not specified | Significantly reduced | Not specified | p < 0.001 | [1][4][5] |
| LDL Cholesterol | Not specified | Significantly reduced | Not specified | p < 0.05 | [1][4][5] |
| HDL Cholesterol | Not specified | Significantly increased | Not specified | p < 0.001 | [1][4][5] |
Clinical Assessment in Human Subjects
Human clinical trials are essential to validate the ergogenic effects of this compound in a real-world context. The following protocols are based on a randomized, double-blind, placebo-controlled, crossover study design.[7][8][9][10]
Experimental Protocol: Assessing Cognitive and Physical Performance in Trained Runners
This protocol is designed to assess the acute effects of this compound on cognitive function and reaction time following strenuous exercise.[7][8][9][10]
2.1.1 Subject Population and Study Design
-
Participants: Trained runners are an ideal cohort to assess performance-enhancing effects.[7][8][9][10]
-
Design: A double-blind, randomized, crossover design is recommended to minimize individual variability. A 7-14 day washout period between treatments is necessary.[7][8][9][10]
-
Treatments:
2.1.2 Experimental Procedure
-
Baseline (PRE): Participants provide fasting blood samples and complete baseline assessments, including side-effects questionnaires, the Berg-Wisconsin Card Sorting Test (BCST), and the Psychomotor Vigilance Task Test (PVTT).[7][8][9][10]
-
Supplementation: Participants ingest the assigned treatment and rest for 60 minutes to allow for absorption.[7][8][9][10]
-
Pre-Exercise (PRE-EX): The cognitive tests (BCST and PVTT) are repeated.[7][8][9][10]
-
Exercise Bout: Participants perform a 10-km run on a treadmill at a competitive pace.[7][8][9][10]
-
Post-Exercise (POST-EX): The cognitive tests are repeated immediately following the run.[7][8][9][10]
2.1.3 Cognitive and Psychomotor Assessments
-
Berg-Wisconsin Card Sorting Test (BCST): This test assesses executive functions such as abstract reasoning, cognitive flexibility, and problem-solving. Key metrics include the number of correct responses and error rates.[7][8][9][10]
-
Psychomotor Vigilance Task Test (PVTT): This test measures sustained attention and reaction time to visual stimuli. Mean reaction time is a primary outcome.[7][8][9][10]
Quantitative Data Summary: Human Cognitive Performance Study
| Parameter | Placebo (PL) | Caffeine (CA) | This compound (PX) | PX + CA | p-value | Reference |
| BCST Correct Responses (PRE-EX to POST-EX) | - | - | +6.8% | - | p = 0.012 | [7][8][9][10] |
| BCST Error Rate (PRE-EX to POST-EX) | +23.5% | +31.5% | - | - | p = 0.02 (for CA) | [7][8][9][10] |
| BCST Perseverative Errors (POST-EX vs CA) | - | - | -26.9% | - | p = 0.026 | [7][8][9][10] |
| PVTT Mean Reaction Time (POST-EX vs PL) | - | - | -23.2% | - | p = 0.029 | [7][8][9][10] |
| PVTT Mean Reaction Time (POST-EX vs PX+CA) | - | - | -29.6% | - | p = 0.006 | [7][8][9][10] |
Proposed Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound's Ergogenic Effects
The ergogenic effects of this compound are thought to be mediated through several signaling pathways.[5][11] It acts as an adenosine (B11128) receptor antagonist, similar to caffeine, which promotes central nervous system stimulation.[5][12] Additionally, this compound may enhance nitric oxide (NO) signaling and influence intracellular calcium levels in skeletal muscle.[11][13][14]
Experimental Workflow for Human Clinical Trial
The following workflow outlines a comprehensive approach to assessing the ergogenic effects of this compound in a human clinical trial, incorporating both physical and cognitive performance measures.
Conclusion
The methodologies outlined in this document provide a robust framework for the comprehensive assessment of this compound's ergogenic effects. By employing standardized protocols for both preclinical and clinical research, scientists and drug development professionals can generate reliable and comparable data to further elucidate the potential of this compound as a novel ergogenic aid. Future research should continue to explore dose-response relationships, long-term safety, and the underlying mechanisms of action.[2][8]
References
- 1. This compound Supplementation Increases Muscle Mass, Strength, and Endurance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. This compound Supplementation Increases Muscle Mass, Strength, and Endurance in Mice [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Supplementation Increases Muscle Mass, Strength, and Endurance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ergo-log.com [ergo-log.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound provides greater improvement in cognitive function than caffeine after performing a 10-km run - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound provides greater improvement in cognitive function than caffeine after performing a 10-km run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kre18.com [kre18.com]
- 12. muscletech.com [muscletech.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Paraxanthine In Vitro Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with Paraxanthine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits varying solubility in different solvents. It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents. For maximum solubility in aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1]
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What is happening?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower. The sudden change in solvent polarity causes the compound to exceed its solubility limit and precipitate.
Q3: How can I prevent my this compound from precipitating in my in vitro assay?
A3: Several strategies can help prevent precipitation:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of the medium, perform a serial dilution. First, dilute the DMSO stock in a small volume of serum-free medium or phosphate-buffered saline (PBS), mixing gently, and then add this intermediate dilution to the final culture volume.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C can increase the solubility of this compound and help keep it in solution upon addition.
-
Use of Surfactants or Co-solvents: In some cases, the use of a low concentration of a biocompatible surfactant like Tween 80 or a co-solvent like PEG300 in the final solution can help to maintain solubility.[2][3]
Q4: What is the recommended procedure for preparing a this compound stock solution?
A4: To prepare a stock solution, dissolve the crystalline solid this compound in an appropriate organic solvent such as DMSO, ethanol, or dimethylformamide.[1] It is recommended to purge the solvent with an inert gas.[1] Store the stock solution at -20°C for long-term stability.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q5: Can I use sonication or heating to dissolve this compound?
A5: Yes, sonication and gentle heating can be used to aid in the dissolution of this compound, particularly in aqueous solutions or when preparing in vivo formulations.[2][4] However, be cautious with heating as it can potentially degrade the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the cell culture medium. | High supersaturation due to rapid solvent shift from organic stock to aqueous medium. | - Decrease the final concentration of this compound in the assay.- Prepare a more dilute stock solution in the organic solvent.- Add the stock solution dropwise to the medium while gently vortexing or swirling.- Ensure the cell culture medium is pre-warmed to 37°C before adding the compound. |
| Precipitate forms over time during the incubation period. | - Compound instability in the aqueous medium.- Interaction with media components (e.g., serum proteins).- Evaporation of the medium leading to increased concentration. | - Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment.- If your cell line permits, try reducing the serum concentration or using a serum-free medium.- Ensure proper humidification in the incubator to prevent evaporation. |
| Inconsistent experimental results between batches of this compound solution. | - Incomplete initial dissolution of the compound.- Precipitation of the compound from the stock solution during storage. | - Visually inspect the stock solution for any precipitate before each use.- If precipitate is observed, try to redissolve it by gentle warming or sonication.- Prepare fresh stock solutions more frequently and store them in smaller aliquots to avoid repeated freeze-thaw cycles. |
Quantitative Data: this compound Solubility
| Solvent | Solubility | Molar Concentration | Source |
| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL | ~166.5 mM | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | ~111.0 mM | [1] |
| Ethanol | ~0.5 mg/mL | ~2.8 mM | [1] |
| Water | ~1 mg/mL (Sonication recommended) | ~5.55 mM | [2] |
| 1:3 solution of DMSO:PBS (pH 7.2) | ~0.25 mg/mL | ~1.4 mM | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ~1 mg/mL | ~5.55 mM | [2] |
Molecular Weight of this compound: 180.16 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 1.802 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity DMSO to the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. A brief sonication may be used to aid dissolution.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the desired volume of cell culture medium to 37°C.
-
Serial Dilution (Recommended): a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed serum-free medium or PBS to get a 100 µM solution. Mix gently by pipetting. b. Add the desired volume of this 100 µM intermediate solution to your final culture volume.
-
Direct Dilution (Use with caution): a. Add 1 µL of the 10 mM stock solution for every 100 µL of final culture volume. b. Add the stock solution dropwise to the pre-warmed medium while gently swirling the culture plate or tube to ensure rapid mixing and minimize local high concentrations.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before applying it to your cells.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: Simplified metabolic pathway of Caffeine to this compound.
References
Technical Support Center: Microbial Paraxanthine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the microbial production of paraxanthine.
Frequently Asked Questions (FAQs)
Q1: What are the common microbial hosts for this compound production?
A1: The most commonly used microbial host for this compound production is Escherichia coli, particularly strains like BL21(DE3) and BW25113.[1][2] These strains are well-characterized and amenable to genetic engineering for expressing the necessary enzymatic pathways. While less common, Saccharomyces cerevisiae has also been engineered for the de novo biosynthesis of various methylxanthines, including this compound.[3]
Q2: What are the primary biosynthetic pathways for microbial this compound production?
A2: There are two main approaches for microbial this compound production:
-
Biotransformation/Conversion: This is the more common method, which involves converting caffeine (B1668208) into this compound. This process utilizes N-demethylase enzymes that can specifically remove the methyl group at the N3 position of the caffeine molecule.[1][4]
-
De novo biosynthesis: This approach involves engineering a microorganism to produce this compound from simple carbon and nitrogen sources. This is a more complex process that requires the reconstruction of a multi-step enzymatic pathway within the host organism.[3]
Q3: Which enzymes are crucial for the conversion of caffeine to this compound?
A3: The key enzymes are bacterial N-demethylases. Specifically, a mutant N-demethylase, NdmA4, derived from Pseudomonas putida, has been shown to catalyze the N3-demethylation of caffeine to produce this compound.[4][5][6] This reaction also requires a partner reductase, NdmD, which is essential for transferring electrons to the N-demethylase.[7]
Troubleshooting Guide
Issue 1: Low this compound Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low catalytic efficiency of the N-demethylase enzyme (e.g., NdmA4).[8] | 1. Optimize Gene Expression: Increase the copy number of the plasmids carrying the ndmA4 and ndmD genes.[1] 2. Directed Evolution: Employ protein engineering techniques like directed evolution to improve the catalytic activity of the NdmA4 enzyme.[9] 3. Cofactor Regeneration: Introduce a cofactor recycling system to regenerate NADH, which is required by the NdmD reductase.[1] | Increased specific activity of the biocatalyst, leading to higher conversion rates and overall yield. |
| Suboptimal fermentation/reaction conditions. | 1. Optimize Cell Density (OD600): Perform experiments with varying cell densities (e.g., OD600 of 10, 20, 50) to find the optimal concentration for this compound production.[10] 2. Optimize Substrate Concentration: Test different initial caffeine concentrations to identify potential substrate inhibition.[7] 3. Optimize Reaction Time: Monitor the reaction over time to determine the point of maximum this compound accumulation before it is converted to byproducts. | Enhanced volumetric productivity and final product titer. |
| Poor precursor supply in de novo biosynthesis pathways. | 1. Metabolic Engineering: Engineer the central metabolism of the host (e.g., S. cerevisiae) to increase the flux towards xanthine (B1682287), a key precursor for methylxanthine synthesis.[3] 2. Optimize Fermentation Media: Supplement the media with precursors or nutrients that can boost the production of the xanthine scaffold. | Increased availability of precursors for the this compound biosynthesis pathway. |
Issue 2: High Levels of Byproduct Formation (e.g., 7-methylxanthine (B127787), Theobromine)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Promiscuous activity of the N-demethylase enzyme. The NdmA4 mutant can also catalyze the N1-demethylation of this compound to form 7-methylxanthine.[6][10] | 1. Control Reaction Time: Harvest the product at the optimal time point before significant conversion of this compound to 7-methylxanthine occurs.[10] 2. Protein Engineering: Further mutate the NdmA4 enzyme to increase its specificity for the N3-demethylation of caffeine and reduce its activity towards this compound. | A higher purity of this compound with reduced concentrations of 7-methylxanthine. |
| Use of non-specific wild-type enzymes. Wild-type NdmA primarily converts caffeine to theobromine (B1682246).[11] | 1. Enzyme Selection: Ensure the use of the specific NdmA4 mutant for this compound production.[4] 2. Mixed-Culture System: If using a pathway that proceeds through theobromine, optimize the ratio of different engineered strains to control the formation of intermediates.[1][8] | Minimized production of theobromine as a byproduct. |
Quantitative Data Summary
Table 1: Microbial this compound Production from Caffeine
| Strain | Key Genes Expressed | Substrate | Product Concentration | Molar Conversion (%) | Reference |
| E. coli MBM019 | ndmA4, ndmD | 5 mM Caffeine | ~0.90 mM this compound | 33% | [4] |
| E. coli MBM019 (Optimized) | ndmA4, ndmD | 5 mM Caffeine | 1.02 mM this compound | - | [4] |
| E. coli | ndmA4, ndmD, frmAB | 300 mg Caffeine | 114.5 mg this compound | - | [1] |
Table 2: Byproduct Formation in this compound Production
| Strain | Conditions | This compound (mM) | 7-methylxanthine (mM) | Reference |
| E. coli MBM019 | Resting cell assay | ~0.90 | ~0.35 | [4] |
| E. coli MBM013 | High cell density (OD600 = 50) | Reduced yield | Increased concentration | [10] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis for this compound Production
-
Strain Cultivation:
-
Inoculate a single colony of the engineered E. coli strain (e.g., MBM019) into Luria-Bertani (LB) broth containing the appropriate antibiotics.
-
Grow the culture overnight at 37°C with shaking.
-
Inoculate a larger volume of fresh LB media with the overnight culture and grow to an OD600 of 0.6-0.8.
-
Induce gene expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture at a lower temperature (e.g., 30°C) for a specified period to allow for protein expression.
-
-
Resting Cell Assay:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer).
-
Resuspend the cells in the reaction buffer to the desired final OD600.
-
Add the caffeine substrate to the cell suspension to the desired final concentration (e.g., 5 mM).
-
Incubate the reaction at 30°C with shaking.
-
Collect samples at different time points for analysis.
-
-
Sample Preparation for Analysis:
-
Centrifuge the collected samples to pellet the cells.
-
Filter the supernatant through a 0.2 µm filter to remove any remaining cells and debris.
-
The clarified supernatant is now ready for analysis by HPLC or LC-MS/MS.
-
Protocol 2: Quantification of this compound by HPLC
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact composition may need to be optimized.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: Monitor the absorbance at a wavelength where this compound and other methylxanthines have strong absorption (e.g., around 270-280 nm).
-
Quantification:
-
Prepare standard solutions of this compound, caffeine, and other relevant methylxanthines of known concentrations.
-
Generate a standard curve by injecting the standards and plotting the peak area against the concentration.
-
Inject the prepared samples and determine the concentration of this compound by comparing the peak area to the standard curve.
Note: For accurate quantification, especially in complex matrices, it is crucial to ensure chromatographic separation of this compound from its isomer, theophylline, as they can have the same mass-to-charge ratio in mass spectrometry.[12][13]
-
Visualizations
References
- 1. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies | MDPI [mdpi.com]
- 2. Research Portal [iro.uiowa.edu]
- 3. Engineering a microbial platform for de novo biosynthesis of diverse methylxanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic Production and Purification of the High-value Biochemical this compound - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic production of 7-methylxanthine by a caffeine-degrading Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nsf.elsevierpure.com [nsf.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. (641b) Biocatalytic Production of the High-Value Biochemical this compound from Caffeine | AIChE [proceedings.aiche.org]
- 12. BASi® | Method Development And Validation Of Caffeine And this compound In Human Plasma [basinc.com]
- 13. Method Development And Validation Of Caffeine And this compound In Human Plasma [pharmaceuticalonline.com]
Technical Support Center: Stabilizing Paraxanthine in Long-Term Sample Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage of samples containing paraxanthine. Accurate quantification of this compound is crucial for various research applications, including pharmacokinetic studies and CYP1A2 phenotyping.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound in biological samples?
A1: For long-term stability, storing samples at -80°C is the recommended best practice. This compound has shown excellent stability at this temperature for extended periods in plasma.[1] If a -80°C freezer is unavailable, storage at -20°C is a viable alternative, providing stability for several months in plasma and whole blood.[1][2]
Q2: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
A2: While specific data on multiple freeze-thaw cycles for this compound is limited, a study on caffeine (B1668208) and its metabolites, including this compound, in human plasma showed that they were stable for at least two freeze-thaw cycles.[3] To minimize the risk of degradation, it is advisable to aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.
Q3: Are there any specific preservatives I should add to my urine samples for this compound analysis?
A3: While some studies on general urine metabolite stability have explored the use of preservatives, for this compound analysis, it is generally recommended to freeze the samples as soon as possible without adding preservatives.[4] The addition of preservatives can sometimes interfere with analytical methods like LC-MS/MS. If immediate freezing is not possible, refrigeration at 4°C is a suitable short-term option.[5]
Q4: What are the main metabolites of this compound that I should be aware of?
A4: this compound is a primary metabolite of caffeine. It is further metabolized in the body into several downstream products. The main metabolic pathways include demethylation and oxidation, leading to the formation of 7-methylxanthine, 1-methylxanthine, and 1,7-dimethyluric acid. Understanding these metabolic pathways is important for interpreting analytical results.
Troubleshooting Guides
Issue 1: Low or no detectable this compound in stored samples.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Review storage conditions. Ensure samples were consistently stored at or below -20°C. For very long-term storage, -80°C is recommended. Avoid multiple freeze-thaw cycles by preparing aliquots. |
| Inefficient Extraction | Optimize your sample preparation method. For plasma/serum, ensure complete protein precipitation or efficient solid-phase extraction (SPE). For urine, a simple dilute-and-shoot approach after centrifugation might be sufficient, but extraction can improve sensitivity. |
| Analytical Instrument Issues | Check the performance of your LC-MS/MS system. Verify the sensitivity and calibration of the instrument using freshly prepared standards. Ensure the mass spectrometer is tuned correctly for this compound and its internal standard. |
Issue 2: High variability in this compound concentrations between replicate analyses of the same sample.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Ensure uniform thawing and mixing procedures for all samples and aliquots before extraction. |
| Matrix Effects | Matrix components can interfere with the ionization of this compound in the mass spectrometer. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. Evaluate and minimize ion suppression or enhancement by optimizing the chromatographic separation and sample cleanup. |
| Interference from Isomers | This compound has the same mass-to-charge ratio as its isomers, theophylline (B1681296) and theobromine. Ensure your chromatographic method provides adequate separation of these compounds to prevent co-elution and inaccurate quantification.[1][6] |
Data Presentation: this compound Stability
Table 1: Long-Term Stability of this compound in Human Plasma
| Storage Temperature | Duration | Stability | Reference |
| -20°C | 88 days | Stable | [1] |
| -80°C | 175 days | Stable | [1] |
| -20°C | 172 days | Stable | [2] |
| -70°C | > 6 months | Stable | [7] |
Table 2: Stability of this compound in Other Biological Matrices
| Matrix | Storage Temperature | Duration | Stability | Reference | | :--- | :--- | :--- | :--- | | Whole Blood | -20°C | 172 days | Stable |[2] | | Dried Blood Spot (DBS) | Room Temperature | 324 days | Stable |[2] | | Dried Blood Spot (DBS) | -20°C | 53 days | Stable |[2] | | Hair | Room Temperature | 644 days | Stable |[4][8] |
Note: Specific long-term stability data for this compound in serum and urine is limited in the reviewed literature. However, the stability in plasma is generally considered a good indicator for serum. For urine, freezing at -20°C or -80°C is the standard recommendation for long-term storage of metabolites.[4]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma/Serum by LC-MS/MS
This protocol is a general guideline based on common practices and should be validated in your laboratory.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials: Oasis HLB 30 µm SPE plates, methanol (B129727), water, 50 µL plasma/serum sample, internal standard (IS) solution (e.g., ¹³C₃-paraxanthine).
-
Procedure:
-
Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.
-
Load 50 µL of the plasma/serum sample, 150 µL of the IS solution, and 100 µL of water into the wells.
-
Wash the wells with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., SymmetryShield RP18) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A gradient elution is typically used to separate this compound from other matrix components and its isomers.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Q1 181.1 m/z → Q3 124.1 m/z
-
¹³C₃-Paraxanthine (IS): Q1 184.1 m/z → Q3 127.1 m/z (example)
-
-
Visualizations
Caption: Metabolic pathway of caffeine to this compound and its primary metabolites.
Caption: A general experimental workflow for the quantification of this compound.
References
- 1. BASi® | Method Development And Validation Of Caffeine And this compound In Human Plasma [basinc.com]
- 2. researchgate.net [researchgate.net]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. An optimized and validated SPE-LC-MS/MS method for the determination of caffeine and this compound in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Development And Validation Of Caffeine And this compound In Human Plasma [pharmaceuticalonline.com]
- 7. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Paraxanthine Synthesis Protocols
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the synthesis of Paraxanthine. The content focuses on addressing common issues encountered during both chemical and biosynthetic synthesis protocols, with an emphasis on the more recent and highly specific biosynthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? this compound (1,7-dimethylxanthine) is the primary metabolite of caffeine (B1668208) in the human body, accounting for roughly 84% of caffeine's breakdown.[1] It is a psychoactive central nervous system (CNS) stimulant, similar to caffeine, but is reported to have a better safety profile, exhibiting lower toxicity and potentially fewer side effects like anxiety.[1][2][3] Its applications are primarily in the pharmaceutical, cosmetic, and nutritional industries, with research exploring its use for enhancing cognitive function, improving athletic performance, and potentially treating neurological disorders.[2][4][5]
Q2: What are the common starting materials for this compound synthesis? The most common and logical starting material for this compound synthesis is caffeine (1,3,7-trimethylxanthine) .[5][6] Synthesis involves the selective removal of the methyl group from the N3 position. Theobromine (3,7-dimethylxanthine) is another related methylxanthine but is not a direct precursor in the common synthesis routes to this compound.
Q3: What are the main challenges associated with traditional chemical synthesis of this compound? Chemical synthesis of this compound is often challenging and inefficient due to several factors:
-
Lack of Selectivity: The xanthine (B1682287) structure has multiple nitrogen atoms with similar reactivity, making it difficult to target a specific position. Direct methylation or demethylation often results in a mixture of isomers (e.g., theophylline (B1681296), theobromine), which are difficult to separate.[6][7][8]
-
Low Yields: Multi-step procedures and the formation of side products typically lead to low overall yields, with some library synthesis methods reporting yields as low as 6-35%.[7]
-
Harsh Conditions: The protocols often require hazardous reagents and harsh reaction conditions, which are not ideal for large-scale or environmentally friendly production.[4][5][7]
Q4: What is the biosynthetic approach to this compound synthesis and its advantages? The biosynthetic approach utilizes genetically engineered microorganisms, typically E. coli, to convert caffeine into this compound.[5][9] These microbes express specific enzymes, known as N-demethylases (e.g., a mutant version called NdmA4 from Pseudomonas putida), that selectively remove the methyl group at the N3 position of caffeine.[4][5][10] Advantages over chemical synthesis include:
-
High Specificity: Enzymes provide excellent selectivity, leading to a purer product with fewer side reactions.[6]
-
Milder Conditions: Reactions are run in aqueous media under ambient conditions, avoiding harsh chemicals.[11]
-
Improved Yields: Optimization of reaction conditions can lead to efficient and robust production.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem: Low Yield or Incomplete Reaction
Answer: Low yields can result from suboptimal reaction conditions or reagent/catalyst issues.
Potential Solutions:
-
For Chemical Synthesis:
-
Verify Reagent Quality: Ensure the starting material (caffeine) and methylating/demethylating agents are pure.
-
Optimize Conditions: Systematically adjust the reaction temperature, time, and stoichiometry of reactants. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
Base Selection: If your reaction involves deprotonation, ensure the base used is sufficiently strong and appropriate for the solvent system.[8]
-
-
For Biosynthetic Protocols:
-
Optimize Cell Density: The concentration of the whole-cell biocatalyst is critical. For E. coli expressing NdmA4, an optical density (OD₆₀₀) of 50 has been shown to be effective.[5][9] However, excessively high cell concentrations can sometimes shift the reaction equilibrium towards an undesired byproduct (7-methylxanthine).[9]
-
Substrate Concentration: Ensure the initial caffeine concentration is not inhibitory to the cells. Concentrations around 5 mM have been used successfully in scaled-up reactions.[5][7]
-
Reaction Time: Monitor the conversion over time. Some processes may require several hours for maximum yield.[10]
-
Enzyme Activity: If yields are consistently low, consider issues with protein expression or enzyme activity. Ensure proper induction and cell handling procedures are followed.
-
Problem: Formation of Multiple Products / Low Selectivity
Answer: The formation of undesired methylxanthine isomers is a classic problem in this synthesis.
Potential Solutions:
-
For Chemical Synthesis:
-
For Biosynthetic Protocols:
-
The primary side product of concern is 7-methylxanthine (B127787) , which can be formed by the further N1-demethylation of your desired this compound product.[5][9]
-
Control Reaction Parameters: The formation of 7-methylxanthine is influenced by reaction equilibrium and cell concentration. Experiment with different cell densities and reaction times to find the optimal point where this compound production is maximized.[9]
-
Enzyme Choice: The selectivity is determined by the enzyme used. The NdmA4 mutant was specifically engineered to shift demethylation from the N1 position (producing theobromine) to the N3 position (producing this compound).[9][10] Ensure you are using the correct engineered strain.
-
Problem: Difficulty Purifying the Final Product
Answer: Purification is challenging due to the structural similarity of this compound to caffeine and other methylxanthine byproducts like theophylline.
Potential Solutions:
-
Analytical and Preparative HPLC: HPLC is the most effective method for both analyzing the product mixture and purifying this compound.[5][6]
-
Isomer Separation: Special attention is needed to separate this compound from theophylline, as they can interfere with each other in some analytical methods and have the same mass-to-charge ratio in mass spectrometry.[12][13][14]
-
Column & Mobile Phase: A C18 reversed-phase column is commonly used. The mobile phase often consists of a mixture of an acetate (B1210297) buffer, acetonitrile, and sometimes tetrahydrofuran (B95107) or methanol (B129727) to achieve separation.[12][14]
-
-
Solid-Phase Extraction (SPE): For cleaning up samples before HPLC analysis, SPE can be an effective preliminary step.[12]
-
Recrystallization: If the product is obtained as an oil or contains residual solvent, recrystallization from a suitable solvent or drying under a high vacuum may be necessary.[8]
Quantitative Data and Protocols
Data Presentation
The following tables summarize key quantitative data from biosynthetic protocols and analytical methods.
Table 1: Summary of Biosynthetic Production of this compound from Caffeine
| Parameter | Value / Condition | Purity | Reference |
| Starting Material | Caffeine (300 mg) | - | [6] |
| Product (Crude) | This compound (114.5 mg) | - | [6] |
| Product (Purified) | This compound (104.1 mg) | 90.9% | [6] |
| Starting Material | Caffeine (5 mM) | - | [5][7] |
| Biocatalyst | E. coli strain MBM019 (OD₆₀₀ = 50) | - | [5][7] |
| Product (in 620 mL) | This compound (1.02 mM) | High Purity | [5][7] |
| Product (Purified) | This compound (104.1 mg) | High Purity | [5][7] |
Table 2: Example HPLC Conditions for this compound Analysis
| Component | Specification | Reference |
| Technique | Reversed-Phase HPLC | [12][14] |
| Column | C18 Bonded | [12][14] |
| Mobile Phase A | Acetonitrile / Tetrahydrofuran / Acetate Buffer (10 mM, pH 5.0) in a 5:1:94 ratio | [14] |
| Mobile Phase B | Mobile Phase A: Formic acid in water. Mobile Phase B: Methanol / water / formic acid mixture. | [12] |
| Detection | UV (at 276 nm) or Tandem Mass Spectrometry (LC-MS/MS) | [12][15] |
Experimental Protocols
Protocol: Biosynthetic Production of this compound from Caffeine
This protocol is a generalized methodology based on published whole-cell biocatalysis experiments.[5][7][9]
1. Preparation of Biocatalyst:
- Culture the engineered E. coli strain (e.g., MBM019 expressing NdmA4) in a suitable growth medium (e.g., Luria-Bertani broth) with appropriate antibiotics at 37°C.
- Induce expression of the N-demethylase enzyme at the mid-log growth phase using an inducer like IPTG.
- Continue incubation at a lower temperature (e.g., 30°C) overnight to allow for protein expression.
- Harvest the cells via centrifugation and wash with a reaction buffer (e.g., potassium phosphate (B84403) buffer).
2. Whole-Cell Bioconversion:
- Resuspend the harvested cells in the reaction buffer to a final optimized optical density (e.g., OD₆₀₀ = 50).
- Add caffeine from a concentrated stock solution to the desired starting concentration (e.g., 5 mM).
- Incubate the reaction mixture at 30°C with shaking for the determined reaction time (e.g., 5-10 hours).
- Monitor the conversion of caffeine to this compound periodically by taking small aliquots, removing the cells by centrifugation, and analyzing the supernatant by HPLC.
3. Product Purification:
- Once the reaction is complete, pellet the cells by centrifugation.
- Collect the supernatant containing the this compound.
- Purify the this compound from the supernatant using preparatory-scale reversed-phase HPLC.
- Collect the fractions corresponding to the this compound peak.
- Combine the pure fractions and remove the solvent via evaporation or lyophilization to obtain the final product as a powder.
4. Analysis:
- Confirm the purity of the final product using analytical HPLC.
- Confirm the identity and structure of the compound using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualizations
Diagrams of Workflows and Pathways
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Key biosynthetic conversion steps from caffeine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. brcrecovery.com [brcrecovery.com]
- 3. researchgate.net [researchgate.net]
- 4. (27bb) Enzymatic Optimization of the Biosynthetic Production of this compound By Site-Saturated Mutagenesis with Enhanced Formaldehyde-Sensitive Selection | AIChE [proceedings.aiche.org]
- 5. Biocatalytic Production and Purification of the High-value Biochemical this compound - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BASi® | Method Development And Validation Of Caffeine And this compound In Human Plasma [basinc.com]
- 13. Method Development And Validation Of Caffeine And this compound In Human Plasma [pharmaceuticalonline.com]
- 14. Separation and determination of theophylline from this compound in human serum by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Refining Paraxanthine Extraction from Tissue
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the extraction of Paraxanthine from tissue samples. It includes frequently asked questions, detailed troubleshooting guides, comparative data on extraction methods, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step when processing solid tissue for this compound extraction?
A1: The first and most critical step is tissue homogenization. This process breaks down the tissue structure to release the analyte for subsequent extraction.[1][2] The choice of homogenization technique—mechanical (e.g., bead beating, rotor-stator, or ultrasonic disruption) or chemical—depends on the tissue's physical properties.[1] For best results, homogenization should be performed on ice to minimize potential degradation of this compound.[3]
Q2: How can I minimize this compound degradation during sample storage and preparation?
A2: this compound is generally stable, but proper storage is crucial for reproducible results. Tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until homogenization.[4] During the extraction process, keeping samples on ice and minimizing processing time can prevent enzymatic degradation.[3][5] For long-term storage of paraffin-embedded tissues, storing at 4°C or lower significantly improves nucleic acid stability, a principle that can be extended to small molecule preservation.[6]
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleanup?
A3: Both LLE and SPE are effective for cleaning up tissue homogenates. The choice depends on throughput needs, sample complexity, and the desired level of cleanliness.
-
LLE is a classic technique, often using solvents like ethyl acetate (B1210297), that is effective but can be labor-intensive and use larger solvent volumes.[7][8]
-
SPE offers higher selectivity, reproducibility, and the potential for automation, making it suitable for higher throughput.[9] Mixed-mode cation exchange cartridges are particularly effective for basic compounds like this compound.[7]
Q4: I am seeing interfering peaks in my LC-MS/MS analysis. What could be the cause?
A4: Interference is a common issue. One of the primary sources of interference for this compound is its isomer, Theophylline, as they can have the same mass-to-charge ratio (MS/MS transition).[1] Chromatographic separation is therefore essential for accurate quantification.[1] Other endogenous matrix components like phospholipids (B1166683) and proteins can also cause ion suppression.[7] A robust cleanup step, such as SPE or a thorough LLE, is necessary to remove these interferences.[3][7]
Q5: What are the best solvents for extracting this compound?
A5: this compound has good solubility in several organic solvents. Methanol (B129727) and acetonitrile (B52724) are commonly used for initial protein precipitation and extraction from tissue homogenates.[9][10] For LLE, ethyl acetate is a frequently cited solvent with good recovery rates.[4][7] The optimal solvent may depend on the specific tissue type and the subsequent cleanup and analytical method.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction workflow.
Issue 1: Low Analyte Recovery
If you are experiencing low recovery of this compound, consider the following causes and solutions.
| Potential Cause | Troubleshooting Steps | References |
| Incomplete Tissue Homogenization | Visually inspect the homogenate for any remaining tissue fragments. Increase homogenization time or intensity. For tough tissues, consider cryogenic grinding or enzymatic digestion prior to mechanical disruption. | [3][11] |
| Poor Extraction Efficiency | Perform a sequential extraction by re-extracting the tissue pellet with fresh solvent and combining the supernatants. Optimize the extraction solvent; test different ratios of organic solvent to aqueous buffer. | [3][12] |
| Analyte Loss During Cleanup | For SPE: Ensure the cartridge is properly conditioned. Analyze the load and wash fractions to check for premature elution of this compound. Optimize the wash solvent to be strong enough to remove interferences but weak enough to retain the analyte. Test a stronger elution solvent. | [3][12] |
| Analyte Degradation | Maintain samples at low temperatures (on ice or at 4°C) throughout the procedure. Minimize the time between homogenization and final analysis. | [3][5] |
| Non-specific Binding | Analytes can bind to the surfaces of plastic tubes and tips. Using low-binding labware or pre-rinsing materials with a solution containing the analyte can help mitigate this issue. | [13][14] |
A logical workflow for troubleshooting low recovery is presented below.
Data Presentation: Method Performance Comparison
The following tables summarize quantitative data from various studies on this compound extraction.
Table 1: Solid-Phase Extraction (SPE) Performance
| Matrix | SPE Cartridge | Recovery (%) | Precision (%RSD) | Reference |
| Hair | Strata-X™ | >85% | <12% | [15] |
| Plasma | OASIS® HLB | Not specified | <11.2% | [1] |
| DBS | Not specified | ~60% | <9.1% |
Table 2: Liquid-Liquid Extraction (LLE) Performance
| Matrix | Extraction Solvent | Recovery (%) | Precision (%RSD) | Reference |
| Saliva & Plasma | Ethyl Acetate | ~70% | <15% | [7] |
| Saliva | Ethyl Acetate | Not specified | <13.5% | [4] |
Experimental Protocols
Protocol 1: this compound Extraction from Brain Tissue via Protein Precipitation & LLE
This protocol is a general guideline for extracting this compound from soft tissues like the brain or liver.
1. Tissue Homogenization: a. Weigh approximately 100 mg of frozen brain tissue.[10] b. Place the tissue in a 2 mL tube containing ceramic or steel beads. c. Add 900 µL of ice-cold Phosphate-Buffered Saline (PBS, pH 7.4).[10] d. Homogenize using a bead mill homogenizer (e.g., 2 cycles of 45 seconds at 6 m/s). Keep samples on ice between cycles. e. Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.[11] Collect the supernatant.
2. Protein Precipitation (PPT): a. To 200 µL of supernatant, add 600 µL of ice-cold acetonitrile (a 3:1 ratio is effective).[9] b. Vortex for 30 seconds to mix thoroughly. c. Incubate at -20°C for 20 minutes to facilitate protein precipitation. d. Centrifuge at 15,000 x g for 10 minutes at 4°C.
3. Liquid-Liquid Extraction (LLE): a. Transfer the supernatant from the PPT step to a new tube. b. Add an equal volume of ethyl acetate. c. Vortex vigorously for 2 minutes. d. Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers. e. Carefully collect the upper organic layer (ethyl acetate) containing this compound. f. Dry the organic extract under a gentle stream of nitrogen at 40°C. g. Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 10% methanol in water) for LC-MS/MS analysis.
Protocol 2: this compound Extraction from Tissue via SPE
This protocol outlines a solid-phase extraction workflow following homogenization.
1. Tissue Homogenization: a. Follow steps 1a-1e from Protocol 1.
2. Solid-Phase Extraction (SPE): a. Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (or equivalent mixed-mode cation exchange cartridge) with 1 mL of methanol, followed by 1 mL of water.[7] b. Sample Loading: Load the supernatant from the tissue homogenate onto the conditioned cartridge. c. Washing: i. Wash the cartridge with 1 mL of 2% formic acid in water to remove acidic and neutral interferences.[7] ii. Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.[7] d. Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.[7] e. Final Preparation: Dry the eluate under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Visualized Workflows
The following diagrams illustrate the key experimental processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Localization and analyses of small drug molecules in rat brain tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NIBSC - Brain Tissue Preparation [nibsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. agilent.com [agilent.com]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. Proteomics sample preparation: Choosing the right extraction methods - MetwareBio [metwarebio.com]
- 11. welchlab.com [welchlab.com]
- 12. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. Improving Yields in Multi-analyte Extractions by Utilizing Post-homogenized Tissue Debris - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of Paraxanthine Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity and reliability of Paraxanthine receptor binding assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound (1,7-dimethylxanthine) is the primary metabolite of caffeine (B1668208) in humans, accounting for approximately 70-84% of caffeine metabolism.[1][2] Like caffeine, it is a psychoactive central nervous system stimulant.[1] Its primary mechanism of action is the antagonism of adenosine (B11128) receptors (A1, A2A, A2B, and A3).[1][2][3] Additionally, unlike caffeine, this compound acts as a selective inhibitor of cGMP-preferring phosphodiesterase 9 (PDE9), which may contribute to its unique pharmacological profile by potentiating nitric oxide signaling.[1][3][4] Some research also suggests it may have neuroprotective effects through the stimulation of ryanodine (B192298) receptor (RyR) channels.[5]
Q2: What is non-specific binding (NSB) and why is it problematic in receptor assays?
A2: Non-specific binding (NSB) refers to the interaction of a ligand with components other than the intended receptor target.[6][7] This can include binding to the assay plate surface, filter materials, lipids, or other proteins in the preparation.[8] High NSB is a primary source of background noise, which can mask the specific binding signal, leading to an inaccurate determination of ligand affinity (Kd) and receptor density (Bmax).[8][9] Minimizing NSB is critical for obtaining a robust assay window and reliable, reproducible data.
Q3: How is non-specific binding measured in an assay?
A3: Non-specific binding is determined by measuring the binding of a labeled ligand (the "hot" ligand) in the presence of a high concentration of an unlabeled competitor (the "cold" ligand).[7][8] The unlabeled competitor saturates the specific binding sites on the target receptor. Therefore, any remaining binding of the labeled ligand is considered non-specific.[7] Specific binding is then calculated by subtracting this non-specific binding value from the total binding (measured in the absence of the unlabeled competitor).[8]
Q4: What is considered an acceptable level of non-specific binding?
A4: While the acceptable level can vary by assay, a common rule of thumb is that non-specific binding should constitute less than 50% of the total binding, especially at the Kd concentration of the radioligand.[9] In many well-optimized assays, NSB can be as low as 10-20% of the total binding.[7] If NSB is too high, the "signal-to-noise" ratio becomes poor, making it difficult to obtain quality data.[7]
Section 2: Troubleshooting Guide for High Non-Specific Binding
High non-specific binding is one of the most common challenges in receptor binding assays. The following table outlines potential causes and actionable solutions to reduce NSB and improve assay specificity.
| Potential Cause | Recommended Solution(s) | Rationale & Expected Outcome |
| Suboptimal Buffer Composition | Adjust pH: Ensure the buffer pH is optimal for receptor integrity and does not promote ligand charge interactions with surfaces.[10] | Matching the pH to the isoelectric point of proteins can minimize charge-based NSB. |
| Increase Ionic Strength: Add salt (e.g., 50-500 mM NaCl) to the assay and wash buffers.[8] | Shields charged sites on proteins and surfaces, reducing electrostatic interactions that cause NSB.[10] | |
| Inadequate Blocking | Optimize Blocking Agent: Test different blocking agents like Bovine Serum Albumin (BSA, 0.1-5%), non-fat dry milk (1-5%), or casein.[8] | Blocking agents saturate non-specific binding sites on the assay plate and filter materials.[6] |
| Add a Non-ionic Surfactant: Include a low concentration (e.g., 0.01-0.1%) of a surfactant like Tween-20 or Triton X-100 in the buffer.[6] | Disrupts hydrophobic interactions between the ligand and various surfaces, which is a common cause of NSB.[6][10] | |
| Inefficient Washing | Optimize Wash Steps: Increase the number of washes, the volume of cold wash buffer, or the temperature of the wash buffer.[7][8][9] | More rigorous washing more effectively removes unbound and non-specifically bound ligand from the filters and receptor preparation. |
| Suboptimal Assay Conditions | Reduce Incubation Time/Temperature: Test shorter incubation times or lower temperatures (e.g., 4°C instead of room temperature).[9][11] | Can decrease the extent of NSB, but must be balanced to ensure specific binding still reaches equilibrium. |
| Titrate Receptor Concentration: Use the lowest concentration of receptor/membrane preparation that provides a robust specific binding signal.[9] | Reduces the total number of potential non-specific binding sites present in the assay well. | |
| Ligand Properties | Verify Ligand Purity: Ensure the radioligand has high purity (>90%), as impurities can be a major source of NSB.[9] | Contaminants may have different binding properties and contribute disproportionately to the non-specific signal. |
| Consider Ligand Hydrophobicity: Highly lipophilic or charged ligands are more prone to NSB.[8] | If possible, selecting a ligand with lower hydrophobicity can inherently reduce NSB. |
Section 3: Quantitative Data Summary
This compound and other methylxanthines are non-selective antagonists at adenosine receptors. Their binding affinities can vary between receptor subtypes.
Table 1: Binding Affinities of Methylxanthines at Adenosine Receptors
| Compound | A1 Affinity (Ki/IC50, µM) | A2A Affinity (Ki/IC50, µM) | A2B Affinity (Ki/IC50, µM) | A3 Affinity (Ki/IC50, µM) |
| This compound | 21[1] / 40-65[12] | 32[1] | 4.5[1] | >100[1] |
| Caffeine | 90-110[12] | |||
| Theophylline | 20-30[12] |
Note: Affinity values can vary based on the tissue, species, and specific assay conditions used. Theobromine generally shows much weaker activity as an adenosine receptor antagonist.[12][13]
Section 4: Key Experimental Protocols
This section provides a generalized methodology for a filtration-based competitive radioligand binding assay to determine the affinity of a test compound for a receptor target of this compound (e.g., an adenosine receptor).
Materials:
-
Receptor Preparation: Membrane homogenates from cells or tissues expressing the target receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]DPCPX for A1 receptors).
-
Unlabeled Ligands: this compound (as the reference competitor), test compounds, and a standard unlabeled ligand to define NSB.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Blocking Agents: e.g., BSA.
-
96-well assay plates.
-
Glass fiber filter mats (e.g., Whatman GF/B).
-
Cell Harvester.
-
Scintillation Vials and Scintillation Cocktail.
-
Liquid Scintillation Counter.
Protocol Steps:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds and the reference compound (this compound). Prepare the membrane homogenate to the desired concentration in ice-cold assay buffer.
-
Assay Plate Setup:
-
Total Binding (TB): Add assay buffer.
-
Non-Specific Binding (NSB): Add a saturating concentration of a standard unlabeled ligand (typically 100x its Kd).[14]
-
Competition Wells: Add increasing concentrations of the test compound or this compound.
-
-
Ligand Addition: Add the radioligand to all wells at a concentration at or below its Kd value.
-
Receptor Addition: Initiate the binding reaction by adding the membrane preparation to all wells. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[9][11]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9]
-
Washing: Immediately wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.[9]
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Section 5: Visualizations & Workflows
The following diagrams illustrate key pathways and processes relevant to this compound receptor binding assays.
Caption: this compound's primary signaling pathways.
Caption: Experimental workflow for a competition binding assay.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Psychostimulant pharmacological profile of this compound, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Connecting Caffeine to Nitric Oxide Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, the primary metabolite of caffeine, provides protection against dopaminergic cell death via stimulation of ryanodine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 7. graphpad.com [graphpad.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
dealing with Paraxanthine degradation during analysis
Welcome to the technical support center for Paraxanthine analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound degradation during analysis?
A1: this compound is a relatively stable molecule compared to other methylxanthines. However, degradation can occur under certain analytical conditions. The primary causes include:
-
Extreme pH: Both highly acidic and highly alkaline conditions can lead to the hydrolysis of this compound, although it is generally more stable than caffeine (B1668208) under these conditions.
-
Oxidation: Exposure to strong oxidizing agents or conditions that promote the formation of free radicals can cause oxidative degradation of the purine (B94841) ring system.
-
Photodegradation: Prolonged exposure to high-intensity UV light may lead to the degradation of this compound. It is advisable to use amber vials or protect samples from direct light.
-
Elevated Temperatures: High temperatures, especially in combination with extreme pH, can accelerate the rate of degradation.
Q2: I am observing a loss of this compound in my samples during storage. What are the recommended storage conditions?
A2: To ensure the stability of this compound in biological matrices, the following storage conditions are recommended.[1] For long-term storage, samples should be kept at -20°C or below. This compound has been shown to be stable in plasma and whole blood for at least 172 days at -20°C.[1] For short-term storage, 4°C is acceptable for up to 7 days.[1] It is also stable in dried blood spots (DBS) for extended periods at room temperature and even at elevated temperatures for shorter durations.[1]
Q3: My chromatogram shows unexpected peaks eluting near this compound. What could these be?
A3: Unexpected peaks near the this compound peak could be isomers or degradation products.
-
Isomers: Theophylline (B1681296) and theobromine (B1682246) are isomers of this compound and may be present in samples, especially if the analysis is related to caffeine metabolism. It is crucial that the analytical method properly separates these compounds.
-
Degradation Products: Based on studies of similar methylxanthines, potential degradation products of this compound could include 1-methylxanthine (B19228) and 7-methylxanthine (B127787) through demethylation.[2] Under oxidative stress, hydroxylated derivatives could also be formed.
Q4: How can I prevent this compound degradation during sample preparation?
A4: To minimize degradation during sample preparation:
-
Control pH: Maintain the pH of your solutions within a neutral to slightly acidic range (pH 4-7). Avoid prolonged exposure to strong acids or bases.
-
Minimize Heat: Perform extraction and evaporation steps at low temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible time.
-
Protect from Light: Work with samples in a dimly lit environment and use amber glass or opaque containers to minimize light exposure.
-
Use Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant, such as ascorbic acid, to your sample or standard solutions.
-
Prompt Analysis: Analyze samples as soon as possible after preparation. If delays are unavoidable, store processed samples at 4°C or -20°C. Processed samples have been shown to be stable in the autosampler for at least 24 hours.[1]
Q5: What are the key considerations for developing a stability-indicating HPLC method for this compound?
A5: A stability-indicating method must be able to separate the intact drug from its degradation products. To develop such a method for this compound:
-
Forced Degradation Studies: Intentionally degrade this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate potential degradation products.
-
Chromatographic Specificity: The HPLC method must be able to resolve this compound from all generated degradation products and any related compounds (like theophylline and theobromine). A peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the this compound peak is not co-eluting with any degradants.
-
Method Validation: The method should be fully validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Data on this compound Stability
The following table summarizes the stability of this compound in various biological matrices under different storage conditions.
| Matrix | Storage Temperature | Duration of Stability | Citation |
| Dried Blood Spots (DBS) | 50°C | At least 4 days | [1] |
| Dried Blood Spots (DBS) | Room Temperature | At least 324 days | [1] |
| Dried Blood Spots (DBS) | 4°C | At least 36 days | [1] |
| Dried Blood Spots (DBS) | -20°C | At least 53 days | [1] |
| Whole Blood & Plasma | 4°C | At least 7 days | [1] |
| Whole Blood & Plasma | -20°C | At least 172 days | [1] |
| Hair | Not Specified | At least 644 days | [1] |
| Processed Samples (in autosampler) | Not Specified | 24 hours | [1] |
| Stock Solutions | -20°C | At least 6 months | [1] |
Experimental Protocols
Representative Protocol for the Quantification of this compound in Human Plasma by HPLC-UV
This protocol is a representative example for the analysis of this compound. Method optimization and validation are required for specific applications.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add an internal standard (e.g., 7-(β-hydroxypropyl)theophylline).
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 10:90 v/v acetonitrile: 0.01M acetic acid).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving this compound degradation.
Caption: Potential chemical degradation pathways of this compound under analytical stress.
References
improving the efficiency of Paraxanthine N-demethylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the efficiency of Paraxanthine N-demethylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound N-demethylation and why is it important?
This compound (1,7-dimethylxanthine) is the primary metabolite of caffeine (B1668208) in humans, accounting for approximately 84% of caffeine metabolism.[1] The initial step is the N3-demethylation of caffeine to form this compound, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1A2.[2][3][4] this compound is then further metabolized through two main N-demethylation pathways: N1-demethylation to 7-methylxanthine (B127787) and N7-demethylation to 1-methylxanthine.[1][5] These reactions are also mediated by CYP enzymes, particularly CYP1A2 and CYP2A6.[1][6]
Improving the efficiency of this compound N-demethylation is crucial for several reasons:
-
Pharmacokinetic Studies: Understanding its metabolism is key to evaluating the pharmacokinetics of caffeine and other methylxanthines.
-
CYP1A2 Phenotyping: The ratio of this compound to caffeine in biological fluids is a widely accepted biomarker for determining the metabolic activity of the CYP1A2 enzyme.[3][7][8] This is vital for personalized medicine, as CYP1A2 metabolizes numerous clinically important drugs.
-
Biocatalytic Production: There is growing interest in the biotechnological production of this compound and its derivatives, which have potential applications in the pharmaceutical and cosmetic industries.[[“]] Enhancing the enzymatic N-demethylation process is a key goal in this field.[10][11][12]
Q2: Which enzymes are primarily responsible for this compound N-demethylation?
The primary enzymes involved in the N-demethylation of this compound in humans are:
-
Cytochrome P450 1A2 (CYP1A2): This is the main enzyme responsible for the initial conversion of caffeine to this compound.[2][3] It also plays a significant role in the subsequent demethylation of this compound.[1][13]
-
Cytochrome P450 2A6 (CYP2A6): This enzyme is also involved in the metabolism of this compound, particularly in its conversion to 1,7-dimethyluric acid through oxidation.[1][6]
In addition to human enzymes, bacterial N-demethylases from organisms like Pseudomonas putida (e.g., NdmA, NdmB, NdmC) are being studied and engineered for their ability to demethylate caffeine and its metabolites, including this compound.[10][11][14]
Q3: What are the common experimental systems used to study this compound N-demethylation?
Commonly used experimental systems include:
-
Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum from human liver cells and contain a high concentration of CYP enzymes, making them a standard in vitro model for studying drug metabolism.[2]
-
Hepatocyte Cell Lines: Cell lines such as HepG2 and Hep3B are used to study caffeine metabolism and the induction or inhibition of CYP1A2 activity in a cellular context.[15]
-
Recombinant Enzymes: Expressing specific human CYP enzymes (e.g., CYP1A2, CYP2A6) in systems like E. coli or baculovirus allows for the study of their individual contributions to this compound metabolism.[6][13]
-
In Vivo Studies: These involve administering caffeine to human volunteers and measuring the levels of caffeine and its metabolites in plasma, saliva, or urine over time to determine metabolic ratios.[7][16]
Troubleshooting Guides
Issue 1: Low Yield of this compound in an In Vitro Metabolism Assay
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low CYP1A2 Activity in Microsomes | Verify the activity of the human liver microsome batch using a standard CYP1A2 substrate like phenacetin. Consider sourcing a new batch if activity is low. |
| Inhibitors Present in the Reaction | Ensure that no known CYP1A2 inhibitors (e.g., fluvoxamine, furafylline, α-naphthoflavone) are present in your reaction mixture.[17][18] Review all reagents for potential contaminants. |
| Suboptimal Cofactor Concentration | The reaction requires NADPH as a cofactor. Titrate the concentration of NADPH to ensure it is not a limiting factor. An NADPH regenerating system can also be used. |
| Incorrect Incubation Time or Temperature | Optimize the incubation time and temperature. A typical starting point is 37°C for 30-60 minutes. |
| Substrate Concentration Too High (Substrate Inhibition) | Perform a substrate kinetics study to determine the optimal caffeine concentration. Very high concentrations can sometimes lead to substrate inhibition. |
Issue 2: High Variability in this compound/Caffeine Ratios Between Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent technique, especially for small volumes of substrates, inhibitors, or enzymes. |
| Variability in Cell Culture Conditions (for cell-based assays) | Maintain consistent cell passage numbers, confluency, and media conditions. Changes in culture conditions can affect CYP enzyme expression. |
| Sample Degradation | Ensure proper storage of samples (e.g., -80°C) and minimize freeze-thaw cycles. This compound and caffeine are generally stable, but proper handling is crucial.[19] |
| Analytical Method Variability | Validate your analytical method (e.g., HPLC, LC-MS/MS) for reproducibility. Use internal standards to correct for variations in sample preparation and instrument response. |
| Inter-individual Variability in HLMs | If using HLMs from different donors, be aware of the significant inter-individual variability in CYP1A2 activity.[16] Pool HLMs from multiple donors to average out this variability. |
Issue 3: Difficulty in Quantifying this compound due to Interfering Peaks in Chromatography
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Co-elution with Theophylline (B1681296) | Theophylline is an isomer of this compound and can have the same mass-to-charge ratio in mass spectrometry. Optimize your chromatographic method (e.g., gradient, column chemistry) to ensure baseline separation of this compound and theophylline.[20] |
| Matrix Effects in LC-MS/MS | Biological matrices can suppress or enhance ionization. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. Perform a matrix effect study during method validation. |
| Contamination of Reagents or Glassware | Run blank samples to check for contamination. Use high-purity solvents and reagents. |
Experimental Protocols
Protocol 1: In Vitro this compound Formation using Human Liver Microsomes
-
Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), human liver microsomes (e.g., 0.2 mg/mL), and caffeine (your desired concentration, e.g., 10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for this compound and remaining caffeine using a validated LC-MS/MS method.
Protocol 2: CYP1A2 Induction Assay in HepG2 Cells
-
Seed HepG2 cells in a multi-well plate and allow them to attach and grow to a suitable confluency.
-
Treat the cells with a known CYP1A2 inducer (e.g., omeprazole, 3-methylcholanthrene) or your test compound for 24-48 hours.[15][18] Include a vehicle control.
-
Remove the treatment media and wash the cells with buffer.
-
Add fresh media containing a known concentration of caffeine.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant and analyze for this compound concentration.
-
Measure cell viability (e.g., using an MTT assay) to ensure the observed effects are not due to cytotoxicity.
-
An increase in this compound formation compared to the vehicle control indicates CYP1A2 induction.
Quantitative Data Summary
Table 1: Kinetic Parameters for Caffeine 3-N-demethylation in Human Liver Microsomes
| Parameter | Value | Reference |
| KM | 0.66 ± 0.06 mM | [2] |
| Vmax | 106.3 ± 3.4 ng this compound/hour/mg protein | [2] |
Table 2: Common Inducers and Inhibitors of CYP1A2
| Compound Type | Examples | Effect on this compound Formation | Reference |
| Inducers | Omeprazole, 3-Methylcholanthrene, Rifampicin | Increase | [15][18] |
| Inhibitors | Fluvoxamine, Furafylline, α-Naphthoflavone | Decrease | [17][18] |
Visualizations
Caption: Metabolic pathway of caffeine to this compound and its subsequent demethylation.
Caption: Troubleshooting workflow for in vitro this compound N-demethylation experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cjpas.net [cjpas.net]
- 3. mdpi.com [mdpi.com]
- 4. Reactome | N-atom dealkylation of caffeine [reactome.org]
- 5. 1-Methylxanthine enhances memory and neurotransmitter levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyp2a6 is a principal enzyme involved in hydroxylation of 1,7-dimethylxanthine, a main caffeine metabolite, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of caffeine and this compound in human saliva with ultra-high-performance liquid chromatography for CYP1A2 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
- 11. Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biotransformation of caffeine, this compound, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Assessment of CYP1A2 enzyme activity in relation to type-2 diabetes and habitual caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biotransformation of caffeine, this compound, theophylline, and theobromine by polycyclic aromatic hydrocarbon-inducible cytochrome(s) P-450 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 19. Validation of a high-performance liquid chromatography assay for quantification of caffeine and this compound in human serum in the context of CYP1A2 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BASi® | Method Development And Validation Of Caffeine And this compound In Human Plasma [basinc.com]
Technical Support Center: Scaling Up Paraxanthine Biosynthesis
Welcome to the technical support center for paraxanthine biosynthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of microbial this compound production from caffeine (B1668208).
Frequently Asked Questions (FAQs)
Q1: What is the primary bottleneck in the microbial biosynthesis of this compound from caffeine?
The primary bottleneck is often the efficiency and specificity of the N-demethylase enzyme. The most common pathway involves the N-3 demethylation of caffeine. Native enzymes, such as NdmA from Pseudomonas putida, exhibit low specificity for this position, leading to the formation of undesired byproducts like theobromine (B1682246) (from N-1 demethylation) or subsequent demethylation of this compound to 7-methylxanthine[1][2]. While engineered enzymes like NdmA4 show improved specificity for this compound, they may have lower overall reaction rates, limiting productivity[3][4].
Q2: Why is cofactor regeneration critical for scaling up, and how can it be improved?
The N-demethylase system requires a reductase partner (e.g., NdmD) that consumes reduced cofactors like NADH to transfer electrons to the demethylase[3]. During large-scale, high-density cell reactions, the cellular pool of NADH can be rapidly depleted, becoming a rate-limiting factor.
Improvement Strategies:
-
Metabolic Engineering: A common strategy is to overexpress enzymes that regenerate NADH. For instance, co-expressing a formaldehyde (B43269) dehydrogenase system (frmAB) not only detoxifies the formaldehyde byproduct of demethylation but also recycles NADH[3][5].
-
Substrate Co-feeding: Adding a co-substrate like glucose or formate (B1220265) during the biotransformation phase can stimulate metabolic pathways that regenerate NADH.
Troubleshooting Guides
Problem 1: Low this compound Titer and/or Poor Molar Conversion
You are observing low product concentration despite providing sufficient caffeine substrate. This is a common issue when moving from shake flasks to bioreactors.
Possible Causes & Troubleshooting Steps:
-
Enzyme Expression/Activity:
-
Verify Expression: Confirm the expression of your N-demethylase (e.g., NdmA4) and reductase (NdmD) via SDS-PAGE.
-
Codon Optimization: Ensure the genes are codon-optimized for your expression host (E. coli is common).
-
Promoter Strength: The expression level might be sub-optimal. Test different promoters or inducer (e.g., IPTG) concentrations.
-
-
Substrate or Byproduct Toxicity:
-
Caffeine Toxicity: High concentrations of caffeine can inhibit cell growth and metabolic activity[6]. Consider a fed-batch strategy where caffeine is added incrementally.
-
Formaldehyde Accumulation: Formaldehyde, a byproduct of demethylation, is highly toxic to cells[1]. If you haven't already, engineer your strain to include a detoxification pathway, such as the frmAB genes[3].
-
-
Mass Transfer Limitations (in Bioreactors):
-
Oxygen Supply: The N-demethylase reaction is oxygen-dependent. Ensure adequate dissolved oxygen (DO) by optimizing agitation and aeration rates. A DO level of 20-30% is a good starting point.
-
Mixing: Poor mixing can lead to localized substrate or pH gradients. Ensure the bioreactor is well-mixed.
-
Problem 2: High Levels of Byproducts (7-Methylxanthine)
Analysis of your product by HPLC shows a significant peak corresponding to 7-methylxanthine (B127787), reducing the purity and yield of this compound.
Possible Causes & Troubleshooting Steps:
-
Enzyme Promiscuity: The engineered N-demethylase (NdmA4) can still exhibit N-1 demethylase activity, converting the desired this compound product into 7-methylxanthine[3][7]. This is more likely to occur at high cell densities or after long reaction times when caffeine concentration is low and this compound concentration is high[7].
-
Optimize Reaction Time: Run a time-course experiment to identify the point of maximum this compound accumulation before significant conversion to 7-methylxanthine begins. Harvest the product at this optimal time.
-
Control Cell Density: High cell concentrations can sometimes favor byproduct formation[7]. Test different final cell densities (e.g., OD600 of 20 vs. 50) to find a balance between productivity and purity[3].
-
-
Contamination with Other Demethylases: Your host strain may have endogenous enzymes with demethylase activity, or your expression plasmid may carry other unintended demethylase genes from the original source (P. putida).
-
Host Strain Selection: Use a clean, well-characterized host strain like E. coli BL21(DE3) or BW25113.
-
Plasmid Verification: Sequence your expression plasmids to ensure only the desired genes (ndmA4, ndmD, etc.) are present and correctly cloned.
-
Data & Experimental Protocols
Quantitative Data Summary
The following table summarizes reported yields from whole-cell biocatalysis experiments at different scales.
| Scale | Host Strain | Key Genes Expressed | Substrate (Caffeine) | Cell Density (OD600) | Result (this compound) | Molar Conversion | Reference |
| 2 mL | E. coli MBM019 | ndmA4, ndmD, frmAB | 5 mM | ~5 | ~0.90 mM | ~33% | [3][5] |
| 620 mL | E. coli MBM019 | ndmA4, ndmD, frmAB | 5 mM | 50 | 1.02 mM | ~41% (of consumed caffeine) | [3][5][[“]] |
| 7 L | E. coli (for 1-MX) | ndmA3, ndmD, frmAB | 10 mM Theobromine | N/A | 1.5 g/L (1-Methylxanthine) | 97.9% | [1] |
Note: The 7L scale data is for a related methylxanthine (1-MX) but demonstrates the potential for high conversion efficiency in a fermenter.
Protocol: Whole-Cell Biocatalysis for this compound Production
This protocol describes a general lab-scale (100 mL) whole-cell biocatalytic reaction for converting caffeine to this compound using an engineered E. coli strain.
1. Cell Culture and Induction: a. Inoculate 5 mL of Luria-Bertani (LB) medium (with appropriate antibiotic) with a single colony of your engineered E. coli strain. Grow overnight at 37°C with shaking (200-250 rpm). b. Use the overnight culture to inoculate 1 L of Terrific Broth (TB) medium. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to grow the culture for 12-16 hours at a reduced temperature (e.g., 20-25°C) to improve soluble protein expression.
2. Preparation of Resting Cells: a. Harvest the induced cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Discard the supernatant and wash the cell pellet twice by resuspending in 50 mM potassium phosphate (B84403) buffer (pH 7.0) and repeating the centrifugation step. c. Resuspend the final cell pellet in the same phosphate buffer to achieve a desired final cell density for the reaction (e.g., for an OD600 of 50).
3. Biocatalytic Reaction: a. In a 250 mL baffled flask, combine the resuspended cells with phosphate buffer to a final volume of 100 mL. b. Add caffeine from a sterile stock solution to a final concentration of 5 mM. c. If required, add a co-substrate like glucose (e.g., to 10 g/L) to aid cofactor regeneration. d. Place the flask in an incubator shaker at 30°C and 200 rpm for 5-24 hours.
4. Sampling and Analysis: a. Withdraw 1 mL samples periodically (e.g., at 0, 2, 4, 8, and 24 hours). b. Centrifuge the sample at 13,000 x g for 2 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter. d. Analyze the concentrations of caffeine, this compound, and other methylxanthines using High-Performance Liquid Chromatography (HPLC).
5. Downstream Processing (Conceptual): a. After the reaction is complete, remove cells via centrifugation or filtration[9]. b. The supernatant, containing this compound, can be purified using preparatory-scale chromatography (e.g., HPLC) to isolate the high-purity product[3][4][10]. c. The final product can be obtained as a powder after solvent evaporation or lyophilization[11].
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic Production and Purification of the High-value Biochemical this compound [bbe.or.kr]
- 6. appliedmicrobiology.org [appliedmicrobiology.org]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. Frontiers | Importance of Downstream Processing of Natural Astaxanthin for Pharmaceutical Application [frontiersin.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
optimizing HPLC gradient for Paraxanthine separation
A comprehensive technical support resource designed for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of paraxanthine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC gradient for this compound separation?
A1: A common starting point for separating this compound, a major metabolite of caffeine (B1668208), involves a reverse-phase C18 column and a gradient elution with a mobile phase consisting of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727). A typical initial gradient might start with a low percentage of the organic solvent, which is then gradually increased over the course of the run to elute this compound and other related compounds.
Q2: Why is it challenging to separate this compound from other methylxanthines?
A2: this compound is structurally very similar to other caffeine metabolites like theophylline (B1681296) and theobromine. This similarity in chemical structure results in these compounds having very close retention times on a reverse-phase HPLC column, making their baseline separation a significant challenge. Achieving adequate resolution often requires careful optimization of the HPLC gradient.
Q3: How does the mobile phase pH affect this compound separation?
A3: The pH of the mobile phase can significantly influence the retention time and peak shape of this compound and its related compounds. Since these are weakly basic compounds, adjusting the pH can alter their ionization state, thereby affecting their interaction with the stationary phase. A slightly acidic mobile phase (e.g., pH 3-4) is often used to ensure consistent protonation and achieve sharper, more symmetrical peaks.
Troubleshooting Guide
Issue 1: Poor Resolution Between this compound and Theophylline
Poor resolution between this compound and theophylline is a frequent issue due to their similar polarities.
-
Solution 1: Modify the Gradient Slope. A shallower gradient can increase the separation between closely eluting peaks. By decreasing the rate at which the organic solvent concentration increases, you allow more time for the two compounds to interact differently with the stationary phase, thus improving resolution.
-
Solution 2: Adjust the Initial Mobile Phase Composition. Starting with a lower initial percentage of the organic solvent can enhance the retention of both compounds, potentially increasing the difference in their retention times and improving separation.
-
Solution 3: Change the Organic Solvent. If acetonitrile does not provide adequate separation, switching to methanol, or using a ternary mixture of water, acetonitrile, and methanol, can alter the selectivity of the separation.
Issue 2: Peak Tailing or Fronting for this compound
Asymmetrical peak shapes can compromise the accuracy of quantification.
-
Solution 1: Optimize Mobile Phase pH. As mentioned in the FAQs, ensuring a consistent and appropriate pH can significantly improve peak shape. Experiment with adding a small amount of acid (e.g., 0.1% formic acid) to your aqueous mobile phase.
-
Solution 2: Check for Column Overload. Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.
-
Solution 3: Ensure Column Health. A deteriorating column can cause peak tailing. If other troubleshooting steps fail, consider flushing the column or replacing it.
Experimental Protocols
Protocol 1: HPLC Gradient Optimization for this compound Separation
This protocol outlines a systematic approach to developing an optimized HPLC gradient for the separation of this compound from other methylxanthines.
1. Initial Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Flow Rate: 1.0 mL/min
- Detection: UV at 273 nm
- Injection Volume: 10 µL
- Initial Gradient: Start with a linear gradient from 5% B to 30% B over 15 minutes.
2. Optimization Steps:
- Step 1 (Shallow Gradient): If resolution is insufficient, decrease the gradient slope. For example, extend the gradient time from 15 minutes to 25 minutes for the same change in mobile phase composition (5% B to 30% B).
- Step 2 (Isocratic Hold): If peaks are still co-eluting, introduce an isocratic hold at a mobile phase composition just before the elution of the critical pair. This can often enhance separation.
- Step 3 (Solvent Change): If resolution is still not optimal, replace acetonitrile with methanol and re-run the initial gradient. Methanol offers different selectivity and may improve the separation.
Quantitative Data Summary
The following table provides a hypothetical comparison of separation parameters under different gradient conditions, illustrating the impact of optimization.
| Gradient Condition | This compound Retention Time (min) | Theophylline Retention Time (min) | Resolution (Rs) | This compound Peak Width (min) |
| Initial Gradient (5-30% B in 15 min) | 8.2 | 8.5 | 1.2 | 0.25 |
| Shallow Gradient (5-30% B in 25 min) | 12.5 | 13.1 | 1.8 | 0.30 |
| With Methanol (5-30% B in 15 min) | 9.8 | 10.2 | 1.4 | 0.28 |
Visualizations
Caption: A troubleshooting workflow for optimizing this compound HPLC separation.
Caption: A systematic process for HPLC gradient optimization.
Technical Support Center: Method Validation for Paraxanthine in New Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the method validation of paraxanthine in novel biological matrices. It includes frequently asked questions, troubleshooting guidance, detailed experimental protocols, and comparative data to facilitate smooth and successful validation studies.
Frequently Asked Questions (FAQs)
Q1: Why is chromatographic separation of this compound from its isomers important?
A1: Chromatographic separation of this compound from its isomers, particularly theophylline (B1681296), is critical for accurate quantification when using tandem mass spectrometry (LC-MS/MS).[1][2] this compound and theophylline can have the same precursor and product ion transition (m/z 181.16/124.1), making them indistinguishable by the mass spectrometer if they co-elute.[1][2][3] Inadequate separation can lead to overestimation of this compound concentrations. A chromatographic resolution of at least 1.5 between theophylline and this compound is recommended to ensure accurate results.[1]
Q2: What are the most common sample preparation techniques for this compound analysis?
A2: The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. The most common methods include:
-
Protein Precipitation (PPT): A simple and rapid method, often used for plasma, serum, and urine, where a solvent like acetonitrile (B52724) is used to crash out proteins.[4][5][6]
-
Solid-Phase Extraction (SPE): Provides a cleaner extract compared to PPT, reducing matrix effects. It is suitable for complex matrices like plasma and hair extracts.[1][7][8][9]
-
Liquid-Liquid Extraction (LLE): Another effective technique for cleaning up samples, though it can be more labor-intensive and use larger volumes of organic solvents.
-
Dilute and Shoot: A straightforward approach primarily used for simpler matrices like urine, where the sample is simply diluted before injection.
Q3: How can I minimize matrix effects in my assay?
A3: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of LC-MS/MS assays.[10] To minimize them, consider the following:
-
Improve Sample Cleanup: Employ more rigorous extraction methods like SPE or LLE to remove interfering endogenous components.[10]
-
Optimize Chromatography: Adjusting the mobile phase composition and gradient can help separate this compound from co-eluting matrix components.
-
Use Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard (e.g., this compound-d3) that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it experiences similar ionization suppression or enhancement.[5][11]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Q4: What should I consider when sourcing a "blank" biological matrix for my calibration standards and quality controls?
A4: Due to the widespread dietary consumption of caffeine (B1668208), its primary metabolite, this compound, is ubiquitously present in human biological fluids.[1][2] It is essential to screen any potential blank matrix for the presence of this compound and caffeine before use. If analyte-free matrix is unavailable, alternative approaches like using a surrogate matrix or standard addition may be necessary.
This compound Metabolism Pathway
The following diagram illustrates the primary metabolic pathway from caffeine to this compound and its subsequent metabolites.
References
- 1. BASi® | Method Development And Validation Of Caffeine And this compound In Human Plasma [basinc.com]
- 2. Method Development And Validation Of Caffeine And this compound In Human Plasma [pharmaceuticalonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The determination of the this compound/Caffeine ratio as a metabolic biomarker for CYP1A2 activity in various human matrices by UHPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of caffeine, this compound, theophylline and theobromine in premature infants by HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An optimized and validated SPE-LC-MS/MS method for the determination of caffeine and this compound in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eijppr.com [eijppr.com]
- 11. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Paraxanthine and Caffeine on Cognition: A Guide for Researchers
For Immediate Release
A comprehensive review of current research indicates that paraxanthine, the primary metabolite of caffeine (B1668208), may offer superior cognitive-enhancing effects compared to its parent compound. This guide provides a detailed comparative analysis of this compound and caffeine on various cognitive domains, supported by experimental data, for researchers, scientists, and professionals in drug development.
I. Executive Summary
Caffeine is a widely consumed central nervous system stimulant known for its effects on alertness and cognitive function.[1] Its primary mechanism of action involves the antagonism of adenosine (B11128) receptors.[2][3][4] this compound, which accounts for approximately 70-80% of ingested caffeine's metabolism, also acts as an adenosine receptor antagonist.[5][6] Emerging research suggests that this compound may provide more targeted cognitive benefits with a potentially better side-effect profile than caffeine. This analysis delves into the experimental evidence comparing the two compounds.
II. Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical and clinical studies comparing the effects of this compound and caffeine on cognition.
Table 1: Preclinical Studies in Rodent Models
| Cognitive Domain | Test | Species | This compound Dose | Caffeine Dose | Key Findings | Reference |
| Spatial Learning & Memory | Morris Water Maze | Young Rats | High Dose | High Dose | High-dose this compound was 14% more effective than high-dose caffeine in improving spatial memory.[7] | [7] |
| Spatial Learning & Memory | Morris Water Maze | Aged Rats | High Dose | High Dose | High-dose this compound led to a 12% greater increase in spatial memory compared to high-dose caffeine.[7] | [7] |
| Neuroplasticity Marker | Brain-Derived Neurotrophic Factor (BDNF) Levels | Young & Aged Rats | High Dose | High Dose | High-dose this compound increased BDNF levels to a greater extent than high-dose caffeine.[5][8] | [5][8] |
| Neurotransmitters | Acetylcholine, Dopamine, Glutathione | Young & Aged Rats | High Dose | High Dose | High this compound intake heightened levels of acetylcholine, dopamine, and glutathione.[7] | [7] |
Table 2: Clinical Studies in Humans
| Cognitive Domain | Test | Population | This compound Dose | Caffeine Dose | Key Findings | Reference |
| Executive Function (Post-Exercise) | Berg-Wisconsin Card Sorting Test (BCST) | Trained Runners | 200 mg | 200 mg | This compound increased correct responses by 6.8% from pre- to post-exercise, while caffeine increased the error rate by 31.5%.[9][10] | [9][10] |
| Sustained Attention (Post-Exercise) | Psychomotor Vigilance Task Test (PVTT) | Trained Runners | 200 mg | 200 mg | Post-exercise mean reaction time with this compound was significantly faster than placebo.[9][10] | [9][10] |
| Short-Term Memory | Sternberg Task Test (STT) | Healthy Adults | 200 mg | Placebo | This compound improved reaction times for two-letter and six-letter length absent stimuli.[11] | [11] |
| Attention & Reaction Time | Various Cognitive Tests | Healthy Adults | 200 mg | N/A | A single 200 mg dose of this compound showed significant improvements in memory, reaction time, and attention.[12] | [12] |
III. Experimental Protocols
A. Preclinical Study: Morris Water Maze in Rats
-
Objective: To assess spatial learning and memory.
-
Subjects: 64 young and aged rats.[7]
-
Treatment Groups:
-
Control
-
Low-dose this compound
-
High-dose this compound
-
Low-dose caffeine
-
High-dose caffeine
-
-
Protocol:
-
Oral supplementation with the assigned compound was administered for 11 consecutive days.[7]
-
Following the supplementation period, rats were subjected to the Morris water maze test.
-
The test involves placing the rat in a circular pool of opaque water and timing how long it takes to find a hidden escape platform.
-
Escape latency (time to find the platform) was the primary measure of spatial learning and memory.[7]
-
-
Biochemical Analysis: After the final treatment, brain tissue was analyzed for levels of BDNF, beta-amyloid, and various neurotransmitters.[5][13]
B. Clinical Study: Post-Exercise Cognition in Trained Runners
-
Objective: To compare the effects of this compound and caffeine on cognitive function after strenuous exercise.
-
Study Design: Double-blind, randomized, crossover trial.[9][10]
-
Treatment Groups (400 mg total ingestion):
-
Placebo (PL)
-
200 mg Placebo + 200 mg Caffeine (CA)
-
200 mg Placebo + 200 mg this compound (PX)
-
200 mg this compound + 200 mg Caffeine (PX+CA)
-
-
Protocol:
-
Participants completed baseline cognitive tests (BCST and PVTT) and side-effect questionnaires.[10]
-
The assigned treatment was ingested, followed by a 60-minute rest period.
-
Cognitive tests were repeated pre-exercise.
-
Participants performed a 10-km run on a treadmill at a competitive pace.[9][10]
-
Cognitive tests were repeated immediately post-exercise.[10]
-
A washout period of 7-14 days was observed between treatments.[10]
-
IV. Signaling Pathways and Experimental Workflow
A. Signaling Pathways
Both caffeine and this compound exert their primary effects through the antagonism of adenosine receptors, which in turn modulates the release of several key neurotransmitters.
B. Experimental Workflow: Post-Exercise Cognition Study
The following diagram illustrates the typical workflow of a clinical trial investigating the effects of these compounds on cognition following physical exertion.
V. Discussion and Future Directions
The available evidence suggests that this compound may offer a more favorable profile for cognitive enhancement than caffeine, particularly under conditions of physical fatigue.[9][10][14] In preclinical models, this compound demonstrated superior effects on spatial memory and key neuroplasticity markers.[5][7] Clinical trials in humans have indicated that this compound can improve executive function and sustained attention post-exercise, a context in which caffeine's effects were less pronounced or even detrimental to accuracy.[9][10]
One of the proposed mechanisms for this compound's distinct effects is its potential to increase cerebral blood flow by inhibiting the enzyme phosphodiesterase-9 (PDE9), an action not observed with caffeine.[6] However, this mechanism has yet to be conclusively demonstrated in humans.[6]
Future research should focus on larger-scale clinical trials directly comparing the cognitive effects of this compound and caffeine across a wider range of doses and cognitive tasks. Studies investigating the long-term effects and safety profile of this compound supplementation are also warranted. Furthermore, exploring the subjective experiences of users, such as the incidence of "jitters" or anxiety often associated with caffeine, would provide valuable insights for both consumers and clinicians.[5]
References
- 1. The Neurophysiology of Caffeine as a Central Nervous System Stimulant and the Resultant Effects on Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Caffeine? [synapse.patsnap.com]
- 3. Caffeine: Cognitive and Physical Performance Enhancer or Psychoactive Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cymbiotika.com [cymbiotika.com]
- 5. Metabolite may increase brain performance better than caffeine: Study [nutraingredients.com]
- 6. enfinityenergy.com [enfinityenergy.com]
- 7. This compound outperforms caffeine as a cognitive enhancer in new preclinical study [nutraceuticalbusinessreview.com]
- 8. This compound enhances memory and neuroplasticity more than caffeine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound provides greater improvement in cognitive function than caffeine after performing a 10-km run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound provides greater improvement in cognitive function than caffeine after performing a 10-km run - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute this compound Ingestion Improves Cognition and Short-Term Memory and Helps Sustain Attention in a Double-Blind, Placebo-Controlled, Crossover Trial | MDPI [mdpi.com]
- 12. Studies support this compound’s cognitive and hunger-reducing effects [nutraingredients.com]
- 13. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 14. tandfonline.com [tandfonline.com]
Paraxanthine: A Comparative Analysis of Anxiogenic Effects
A detailed guide for researchers and drug development professionals on the comparative anxiogenic profiles of paraxanthine and caffeine (B1668208), supported by preclinical and clinical data.
Introduction
Caffeine, a widely consumed psychostimulant, is metabolized in the liver into three primary dimethylxanthines: this compound (≈84%), theobromine (B1682246) (≈12%), and theophylline (B1681296) (≈4%). While the stimulating effects of caffeine are well-documented, its anxiogenic (anxiety-inducing) properties can be a significant drawback for many individuals. This compound, the principal metabolite of caffeine, has emerged as a compound of interest due to its similar psychostimulant effects but with a potentially more favorable side-effect profile, particularly concerning anxiety.[1][2] This guide provides a comprehensive comparison of the anxiogenic effects of this compound and caffeine, presenting experimental data, detailed protocols, and mechanistic insights relevant to researchers and drug development professionals.
Mechanism of Action: Adenosine (B11128) Receptor Antagonism
The primary mechanism of action for both caffeine and this compound is the antagonism of adenosine A1 and A2A receptors in the central nervous system.[3][4][5] Adenosine is an inhibitory neuromodulator that promotes sleep and relaxation. By blocking its receptors, methylxanthines exert their characteristic stimulant effects. However, subtle differences in receptor affinity and downstream signaling may account for their varied physiological and psychological effects. Some studies suggest that this compound exhibits a higher binding potency for adenosine A1 and A2A receptors compared to caffeine.[4][6][7] Furthermore, this compound uniquely potentiates nitric oxide (NO) neurotransmission by inhibiting phosphodiesterase 9 (PDE9), a mechanism not shared by caffeine, which may contribute to its distinct pharmacological profile.[6][7]
Caption: Adenosine receptor antagonism by caffeine and this compound.
Preclinical Evidence: Rodent Models of Anxiety
Animal studies provide the most direct comparative data on the anxiogenic effects of this compound and caffeine. Behavioral assays such as the Elevated Plus Maze (EPM) and the Open Field Test (OFT) are standard models for assessing anxiety-like behaviors in rodents.
Summary of Preclinical Findings
Behavioral evaluations in wild-type mice have consistently revealed that this compound induces less anxiety than caffeine.[3][4][8] In one study, while caffeine significantly increased anxiety levels in the plus maze test (P = 0.0013), the increase caused by this compound was only marginally significant (P = 0.06).[9] Another study found that caffeine, but not this compound, significantly increased anxiety-like behavior in the marble-burying test.[9] These findings are supported by observations that higher doses of caffeine can induce side effects like hypothermia and reduced locomotor activity, which are not observed with equivalent doses of this compound, confirming its lower toxicity.[3][4][8]
| Study Parameter | Caffeine | This compound | Outcome Measure | Reference |
| Elevated Plus Maze | Significantly increased anxiety (P=0.0013) | Marginally significant increase (P=0.06) | Time spent in open arms | [9] |
| Marble Burying Test | Significantly increased anxiety (P=0.035) | No significant effect (P=0.98) | Number of marbles buried | [9] |
| General Toxicity | Induced hypothermia & reduced locomotion at high doses | No hypothermia or reduced locomotion | Adverse events | [3][4] |
| Locomotor Activity | Potent locomotor activation | Stronger locomotor activation | Distance traveled | [7][10] |
Experimental Protocols
The EPM is a widely used test to assess anxiety-like behavior by capitalizing on a rodent's natural aversion to open, elevated spaces.[11]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 80 cm), with two opposing arms open and two enclosed by walls.[12]
-
Procedure:
-
Habituation: The animal is habituated to the testing room for at least one hour before the test to minimize stress from the novel environment.[13]
-
Placement: The rodent is placed in the center of the maze, facing the intersection of the arms.[13][14]
-
Exploration: The animal is allowed to freely explore the maze for a set period, typically 5-10 minutes.[13][14]
-
Data Collection: An overhead camera and tracking software (e.g., Ethovision, ANY-maze) record the animal's movements.[13][14]
-
-
Key Metrics:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Anxiogenic effects are indicated by reduced time and fewer entries into the open arms.[11]
-
The OFT assesses anxiety and exploratory behavior by placing a rodent in a novel, open arena. Anxious animals tend to stay close to the walls (thigmotaxis) rather than exploring the center.[15][16]
-
Apparatus: A square or circular arena (e.g., 50x50 cm) with walls to prevent escape.[17]
-
Procedure:
-
Preparation: The apparatus is cleaned thoroughly with 70% ethanol (B145695) between trials to eliminate olfactory cues.[15][18]
-
Placement: The animal is gently placed in the center of the arena.[15]
-
Exploration: The rodent is allowed to explore for a defined period (e.g., 10-20 minutes).[15][17]
-
Data Collection: A video tracking system records movement patterns, velocity, and location within the arena.[19]
-
-
Key Metrics:
Caption: Workflow for preclinical assessment of anxiogenic compounds.
Clinical Evidence: Human Studies
While human toxicity studies on this compound are limited, available data suggest a favorable safety profile with a lack of adverse events.[5] Clinical trials directly comparing the anxiogenic effects of caffeine and this compound are emerging. One study noted that caffeine produces a greater increase in diastolic blood pressure compared to this compound, which may be relevant to the physiological symptoms of anxiety.[5] Several ongoing or recently completed clinical trials are assessing the cognitive and psychological effects of this compound, often excluding participants with a history of caffeine-induced anxiety, highlighting the recognized need for alternatives.[20][21]
| Study Type | Key Findings / Observations | Reference |
| Human Pharmacokinetics | This compound has a shorter half-life and faster plasma clearance than caffeine. | [22] |
| Cardiovascular Effects | Caffeine produces a greater increase in diastolic blood pressure than this compound. | [5] |
| General Safety | Human studies demonstrate a lack of adverse events with this compound administration. | [5] |
| Cognitive Function Trials | Several trials are underway to assess this compound's nootropic effects, with some noting it may lack adverse effects associated with caffeine like jitteriness. | [20][22] |
Conclusion
References
- 1. getmte.com [getmte.com]
- 2. buypeakperformance.com [buypeakperformance.com]
- 3. Effects of this compound and caffeine on sleep, locomotor activity, and body temperature in orexin/ataxin-3 transgenic narcoleptic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound safety and comparison to caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Psychostimulant pharmacological profile of this compound, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 12. mmpc.org [mmpc.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. protocols.io [protocols.io]
- 15. protocols.io [protocols.io]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Open field test for mice [protocols.io]
- 18. anilocus.com [anilocus.com]
- 19. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Acute Effects of this compound on Energy and Focus [ctv.veeva.com]
- 22. Dose-Response of this compound on Cognitive Function: A Double Blind, Placebo Controlled, Crossover Trial [mdpi.com]
Paraxanthine vs. Theobromine: A Comparative Pharmacological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of paraxanthine and theobromine (B1682246), two key methylxanthine metabolites of caffeine (B1668208). The following sections detail their mechanisms of action, pharmacokinetic profiles, and physiological effects, supported by experimental data and protocols.
Introduction
This compound (1,7-dimethylxanthine) and theobromine (3,7-dimethylxanthine) are structural isomers and the primary metabolites of caffeine in humans, alongside theophylline (B1681296).[1][2] While both are members of the xanthine (B1682287) family of alkaloids, their distinct molecular structures lead to notable differences in their pharmacological profiles.[1][2] this compound is the principal metabolite of caffeine in humans, accounting for approximately 84% of caffeine metabolism.[1] Theobromine, also found naturally in cocoa beans, is a less significant metabolite of caffeine.[2][3] This guide aims to provide a detailed, evidence-based comparison of these two compounds to inform research and development.
Pharmacodynamics: Mechanisms and Receptor Interactions
The primary mechanism of action for both this compound and theobromine is the antagonism of adenosine (B11128) receptors.[1][2] However, they exhibit different affinities for receptor subtypes and engage in distinct secondary signaling pathways.
Mechanism of Action
Both this compound and theobromine act as competitive, non-selective antagonists of adenosine receptors, which contributes to their stimulant effects.[4][5] By blocking adenosine, a neurotransmitter that promotes drowsiness, these compounds increase alertness.[6]
This compound has a secondary mechanism of action not shared by theobromine: it is a selective inhibitor of cGMP-preferring phosphodiesterase (PDE9).[1] This inhibition is hypothesized to potentiate nitric oxide (NO) signaling, leading to increased dopamine (B1211576) and glutamate (B1630785) release.[1][7] This distinct pathway may account for some of the unique behavioral effects of this compound compared to other methylxanthines.[1] In contrast, theobromine's effect as a phosphodiesterase inhibitor is considered minor.[2]
Adenosine Receptor Binding Affinity
The binding affinities of this compound and theobromine for adenosine receptor subtypes differ significantly, which influences their pharmacological potency. This compound generally displays a higher affinity for A1 and A2A receptors compared to theobromine.
| Compound | A1 Receptor (IC50/Ki) | A2A Receptor (IC50/Ki) | A2B Receptor (Ki) | A3 Receptor (Ki) |
| This compound | 21 µM[1], 40-65 µM[8] | 32 µM[1], 40 µM[8] | 4.5 µM[1] | >100 µM[1] |
| Theobromine | 210-280 µM[8] | >1000 µM[8] | Not Widely Reported | Not Widely Reported |
Data compiled from studies on rat brain membranes and other recombinant sources.[1][8]
Signaling Pathways
The differential engagement of signaling pathways by this compound and theobromine is visualized below.
Pharmacokinetics: Absorption, Metabolism, and Excretion
The pharmacokinetic profiles of this compound and theobromine differ significantly, affecting their onset and duration of action.[9]
| Parameter | This compound | Theobromine |
| Half-life (t½) | 3.1 - 4.1 hours[9][10] | 6.2 - 12 hours[2][9][11] |
| Time to Peak Plasma (Tmax) | ~3-4 hours[12] | 2 - 3 hours[2][11] |
| Total Plasma Clearance | 2.20 ml min⁻¹ kg⁻¹[9] | 1.20 ml min⁻¹ kg⁻¹[9] |
| Unbound Plasma Clearance | 4.14 ml min⁻¹ kg⁻¹[9] | 1.39 ml min⁻¹ kg⁻¹[9] |
| Volume of Distribution (Vd) | 0.63 - 0.72 L kg⁻¹[9] | 0.63 - 0.72 L kg⁻¹[9] |
| Primary Metabolizing Enzymes | Cytochrome P450 (CYP) 1A2, CYP2A6, Xanthine Oxidase[1][13] | CYP1A2, CYP2E1[2] |
This compound is primarily metabolized via 7-demethylation to form 1-methylxanthine (B19228) and 1-methyluric acid, as well as other products.[13] Theobromine is metabolized in the liver into xanthine and subsequently into methyluric acid.[2]
Physiological and Pharmacological Effects
The differences in pharmacodynamics and pharmacokinetics between this compound and theobromine translate to distinct physiological effects.
Central Nervous System (CNS) Effects
This compound is a potent CNS stimulant with stronger locomotor activating effects than caffeine and theobromine.[4][7] Studies in rats have shown that this compound produces the most significant increase in locomotor activity among caffeine's metabolites.[7] It is also suggested to have greater wake-promoting properties and stronger dopaminergic effects.[4][10] Theobromine, in contrast, has no significant stimulant effect on the human central nervous system.[2]
| Compound | Locomotor Activity (in rats) |
| This compound | Strongest locomotor activation among methylxanthines tested.[7] |
| Theobromine | No significant increase in locomotor activity.[7] |
Cardiovascular Effects
This compound has sympathomimetic actions, including increasing diastolic blood pressure and elevating plasma epinephrine (B1671497) levels.[4][14] Theobromine acts as a heart stimulator and a vasodilator, which can widen blood vessels and improve blood flow.[2][15] This vasodilatory effect may lead to a reduction in blood pressure.[5]
Other Systemic Effects
| Effect | This compound | Theobromine |
| Diuretic | No significant diuretic properties.[16] | Mild diuretic.[2][15] |
| Respiratory | Limited data; potential bronchodilator effects similar to other methylxanthines.[16] | Bronchodilator; relaxes smooth muscles in the bronchi.[2][17] |
| Skeletal Muscle | Increases transport of potassium ions into skeletal muscle tissue.[1] | Relaxes smooth muscle.[5] |
| Toxicity | Exhibits lower toxicity than caffeine and theophylline.[1] | Generally safe for humans in moderation, but toxic to some animals (e.g., dogs).[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Adenosine Receptor Binding Assay (Competitive Radioligand)
This protocol outlines a standard procedure for determining the binding affinity of a test compound for adenosine receptors.
Objective: To determine the inhibitory constant (Ki) of this compound and theobromine for specific adenosine receptor subtypes.
Materials:
-
Membrane preparations from cells expressing the adenosine receptor subtype of interest (e.g., CHO or HEK cells).[18]
-
Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A).[19]
-
Test compounds (this compound, Theobromine) dissolved in an appropriate solvent.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[20]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[19]
-
96-well glass fiber filter plates (e.g., GF/B), pre-treated with 0.3-0.5% polyethyleneimine.[19]
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation: Thaw cell membrane preparations on ice and dilute in assay buffer to a final concentration of 5-50 µg of protein per well.[19] Prepare serial dilutions of this compound and theobromine in assay buffer.
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and cell membranes to designated wells.[19]
-
Non-specific Binding: Add a high concentration of a non-selective agonist (e.g., 10 µM NECA), radioligand, and cell membranes.[19]
-
Test Compound: Add serially diluted this compound or theobromine, radioligand, and cell membranes.[19]
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-treated filter plate. Wash filters multiple times with ice-cold wash buffer.[19]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.[20]
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[20]
Open Field Test for Locomotor Activity
This protocol describes a method for assessing spontaneous locomotor activity in rodents.
Objective: To quantify and compare the effects of this compound and theobromine on locomotor activity in mice or rats.
Materials:
-
Open field arena (e.g., 42 x 42 x 42 cm PVC box).[21]
-
Video camera mounted above the arena or an automated activity monitoring system with infrared beams.[22]
-
Video tracking and analysis software.
-
Test animals (e.g., C57Bl/6j mice).[23]
-
Test compounds (this compound, Theobromine) dissolved in a vehicle solution.
-
Control vehicle solution.
Procedure:
-
Acclimation: Bring animals to the testing room and allow them to acclimate for 30-60 minutes before testing.[22]
-
Habituation (Optional): Place each animal in the open field arena for a short period (e.g., 5-10 minutes) on a day prior to testing to reduce novelty-induced anxiety.
-
Drug Administration: Administer this compound, theobromine, or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
Testing: Place a single animal into the center of the open field arena and record its activity for a set duration (e.g., 8-30 minutes).[24]
-
Data Collection: The tracking system will record parameters such as:
-
Cleaning: Clean the arena thoroughly with a disinfectant (e.g., 50% ethanol (B145695) solution) between each animal to remove olfactory cues.[24]
-
Data Analysis: Compare the locomotor parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Summary and Conclusion
This compound and theobromine, while both metabolites of caffeine, exhibit distinct pharmacological profiles. This compound is a more potent CNS stimulant than theobromine, with a higher affinity for adenosine receptors and a unique secondary mechanism involving PDE9 inhibition.[1][7][8] This leads to stronger locomotor activation and potential dopaminergic effects.[4][7] Theobromine, conversely, is a weak CNS stimulant but has more pronounced cardiovascular effects as a vasodilator and heart stimulator, as well as being a mild diuretic and bronchodilator.[2][15] Their pharmacokinetic profiles also differ, with this compound having a shorter half-life than theobromine.[9] These differences underscore the importance of studying caffeine metabolites individually to understand their specific contributions to the overall effects of caffeine and their potential as therapeutic agents in their own right.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Theobromine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. sacredtaste.com [sacredtaste.com]
- 6. swolverine.com [swolverine.com]
- 7. Psychostimulant pharmacological profile of this compound, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetics of caffeine and its primary demethylated metabolites this compound, theobromine and theophylline in man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. korrectlife.com [korrectlife.com]
- 11. Psychopharmacology of theobromine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brcrecovery.com [brcrecovery.com]
- 13. This compound metabolism in humans: determination of metabolic partial clearances and effects of allopurinol and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. draxe.com [draxe.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. en.bio-protocol.org [en.bio-protocol.org]
- 24. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Cross-Validation of Paraxanthine Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of paraxanthine, a major metabolite of caffeine (B1668208) and a key biomarker for CYP1A2 enzyme activity. The performance of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods are evaluated based on published experimental data.
Comparative Analysis of Analytical Method Performance
The following table summarizes the key performance parameters for different analytical methods used to quantify this compound in biological matrices. The data is compiled from various validation studies to facilitate a direct comparison.
| Parameter | HPLC-UV [1] | LC-MS/MS (Plasma) [2] | UHPLC-ESI-MS/MS (Plasma, Saliva, Urine) [3][4] | HILIC-MS/MS (Plasma) [5][6] | SPE-LC-MS/MS (Hair) [7] |
| Linearity Range | 0.5 - 30 mg/L | Not explicitly stated, LLOQ is 25.0 ng/mL | Not explicitly stated | 0.0150 - 4.50 µg/mL | 20 - 500 pg/mg |
| Correlation Coefficient (r) | > 0.9999 | Not explicitly stated | Not explicitly stated | "Good linear relationship" | Not explicitly stated |
| Limit of Detection (LOD) | 0.1 mg/L | Not explicitly stated | 0.1 pg (improvement over previous methods) | Not explicitly stated | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 25.0 ng/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery / % Bias) | 96.6 - 97.5% Recovery | Not explicitly stated | Within ±15% | Not explicitly stated | < 7% Bias |
| Precision (Within-run / Between-run) | 5.0 - 7.2% / 7.2 - 10.8% | Not explicitly stated | Within ±10% | Not explicitly stated | < 12% RSD |
| Matrix | Human Serum | Human Plasma | Human Plasma, Saliva, Urine | Premature Infant Plasma | Hair |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
HPLC-UV Method for this compound in Human Serum[1]
-
Sample Preparation: Details of the sample preparation were not fully available in the abstract.
-
Chromatographic Conditions:
-
Method: Reversed-phase high-performance liquid chromatography (HPLC) with UV-detection.
-
-
Validation Parameters:
-
Linearity: Assessed over a concentration range of 0.5-30 mg/L.
-
Accuracy: Determined by recovery studies.
-
Precision: Evaluated through within-run and between-run variation.
-
Limit of Detection (LOD): Determined to be 0.1 mg/L.
-
Stability: Assessed for serum samples stored at -20 and +4 degrees C for one week.
-
LC-MS/MS Method for this compound in Human Plasma[2][8]
-
Sample Preparation (SPE):
-
Condition an OASIS® HLB, 30g/well SPE plate with methanol, followed by water.
-
Load 50.0 µL of the sample, 150 µL of internal standard (IS), and 100 µL of water onto the SPE plate.
-
Wash the SPE plate with water.
-
Elute with methanol.
-
Evaporate the eluate to dryness and reconstitute before injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: SymmetryShield RP18.
-
Mobile Phase A: Formic acid in water.
-
Mobile Phase B: Methanol / water / formic acid mixture.
-
Run Time: 6.5 minutes.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: API 3000.
-
Source: Turbo Ionspray.
-
Ions Monitored: Precursor ion (Q1 m/z) and product ion (Q3 m/z) for this compound and its deuterated internal standard were monitored. A key consideration is the chromatographic separation of this compound from its isomer theophylline (B1681296), as they can have the same MS/MS transition.[2][8]
-
UHPLC-ESI-MS/MS Method for this compound in Various Human Matrices[3][4]
-
Sample Preparation: Direct determination following protein precipitation.
-
Chromatographic Conditions:
-
Method: Ultra-high performance liquid chromatographic separation.
-
Run Time: Approximately 5 minutes.
-
Mobile Phase: Utilized a green chromatographic solvent (5% v/v ethanol).
-
-
Mass Spectrometry Conditions:
-
Detection: Tandem mass spectrometric detection (UHPLC-ESI-MS/MS).
-
Internal Standards: Isotopically labeled internal standards were used to ensure accuracy.
-
-
Validation Parameters:
-
Recovery and Repeatability: Validated in urine, saliva, and plasma by spiking at various concentration levels, with recovery within ±15% and repeatability within ±10%.[3]
-
HILIC-MS/MS Method for this compound in Premature Infant Plasma[5][6]
-
Sample Preparation: Protein precipitation of 10 μl plasma samples with acetonitrile (B52724) containing caffeine-13C3 as an internal standard.[5][6]
-
Chromatographic Conditions:
-
Method: Hydrophilic Interaction Chromatography (HILIC).
-
Column: ACQUITY HPLC® BEH HILIC column.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization.
-
Quantification: Multiple reaction monitoring modes.
-
-
Validation Parameters:
Visualizing the Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for this compound.
Caption: Generalized workflow for cross-validation of this compound analytical methods.
References
- 1. Validation of a high-performance liquid chromatography assay for quantification of caffeine and this compound in human serum in the context of CYP1A2 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BASi® | Method Development And Validation Of Caffeine And this compound In Human Plasma [basinc.com]
- 3. The determination of the this compound/Caffeine ratio as a metabolic biomarker for CYP1A2 activity in various human matrices by UHPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of caffeine, this compound, theophylline and theobromine in premature infants by HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An optimized and validated SPE-LC-MS/MS method for the determination of caffeine and this compound in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method Development And Validation Of Caffeine And this compound In Human Plasma [pharmaceuticalonline.com]
Paraxanthine Demonstrates Superior Locomotor Activation Compared to Caffeine in Preclinical Models
A comprehensive review of experimental data indicates that paraxanthine, the primary metabolite of caffeine (B1668208) in humans, exhibits a more potent and sustained locomotor activating effect than its parent compound. These findings, supported by detailed preclinical studies, suggest this compound may offer a cleaner and more effective stimulant profile with a potentially wider therapeutic window.
This compound consistently surpasses caffeine in stimulating locomotor activity in animal models.[1][2] Studies in rats have shown that this compound produces a significantly stronger locomotor activating effect compared to caffeine, theophylline, and theobromine.[1][2] This heightened effect is observed in a dose-dependent manner, with this compound demonstrating greater efficacy at peak doses.[2] Furthermore, the wake-promoting effects of this compound are not only greater but also longer-lasting than an equimolar concentration of caffeine.[3][4]
While both compounds act as antagonists of adenosine (B11128) A1 and A2a receptors, this compound's distinct pharmacological profile appears to contribute to its enhanced stimulant properties.[5][6][7] Notably, at higher doses, caffeine can induce hypothermia and a reduction in locomotor activity, effects not observed with this compound, suggesting a lower toxicity profile for the metabolite.[3][4][8]
Quantitative Comparison of Locomotor Activity
| Compound | Animal Model | Doses Administered (mg/kg, p.o.) | Key Findings on Locomotor Activity | Reference |
| This compound | Orexin/ataxin-3 transgenic (TG) and wild-type (WT) mice | 3 doses (specific doses not detailed in abstract) | Associated with an increase in locomotor activity. At higher doses, did not induce the reduction in locomotor activity seen with caffeine. | [3][4][8] |
| Caffeine | Orexin/ataxin-3 transgenic (TG) and wild-type (WT) mice | 3 doses (specific doses not detailed in abstract) | Associated with an increase in locomotor activity. Higher doses induced reduced locomotor activity. | [3][4][8] |
| This compound | Rats | Not specified | Stronger locomotor activating effect than caffeine. | [2][5][7][9] |
| Caffeine | Rats | Not specified | Weaker locomotor activating effect compared to this compound. | [2][5][7][9] |
| This compound | Rats | Not specified | More efficacious at increasing locomotor activity. | [10] |
| Caffeine | Rats | Not specified | Equally potent as this compound at increasing locomotor activity, but less efficacious. | [10] |
Experimental Protocols
The primary experimental model utilized in these comparative studies involves the oral administration of this compound and caffeine to rodent models, followed by the quantification of locomotor activity.
Animal Models: The most frequently cited studies utilized male Sprague Dawley rats and both wild-type and orexin/ataxin-3 transgenic mice, a model for narcolepsy.[3][4][8][9]
Drug Administration: this compound and caffeine were administered orally (p.o.) in various doses. For instance, in the 90-day subchronic toxicity study in rats, daily doses of this compound were 100, 150, or 185 mg/kg bw, while caffeine was administered at 150 or 185 mg/kg bw.[9]
Measurement of Locomotor Activity: Locomotor activity is typically assessed using automated activity monitoring systems. These systems use infrared beams or other sensors to track the animal's movement within a specified chamber over a set period. The data collected often includes total distance traveled, horizontal activity, and vertical activity (rearing). The effects of the compounds are then compared to a vehicle control group.
Signaling Pathways and Mechanisms of Action
Both this compound and caffeine exert their primary stimulant effects through the antagonism of adenosine A1 and A2a receptors in the central nervous system.[5][6][7] By blocking these receptors, they prevent the inhibitory effects of adenosine, leading to increased neuronal firing and the release of various neurotransmitters that promote wakefulness and arousal.[11]
However, emerging evidence suggests that this compound possesses additional mechanisms of action that may account for its superior locomotor activating properties.[1][2] Unlike caffeine, this compound has been shown to inhibit cGMP-preferring phosphodiesterases (PDEs).[1][2][12] This inhibition leads to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP) in the striatum, which can enhance dopamine (B1211576) signaling, a key pathway involved in locomotor control.[1][2][12] The locomotor activating effects of this compound, but not caffeine, are reduced by inhibitors of nitric oxide synthase, further highlighting the role of the nitric oxide-cGMP pathway in its unique pharmacological profile.[1][2][12]
References
- 1. Psychostimulant pharmacological profile of this compound, the main metabolite of caffeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psychostimulant pharmacological profile of this compound, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound and caffeine on sleep, locomotor activity, and body temperature in orexin/ataxin-3 transgenic narcoleptic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound safety and comparison to caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | this compound safety and comparison to caffeine [frontiersin.org]
- 8. Effects of this compound and Caffeine on Sleep, Locomotor Activity, and Body Temperature in Orexin/Ataxin-3 Transgenic Narcoleptic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of caffeine and its metabolite this compound on intracranial self-stimulation in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound: Connecting Caffeine to Nitric Oxide Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Paraxanthine: A Comparative Analysis of its Role as a PDE9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to PDE9 and its Inhibition
Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that plays a crucial role in regulating intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). The cGMP signaling pathway is integral to various physiological processes, including neuronal function, synaptic plasticity, and cardiovascular homeostasis. Inhibition of PDE9 leads to an accumulation of cGMP, thereby potentiating cGMP-mediated signaling. This mechanism has generated significant interest in PDE9 inhibitors as potential therapeutic agents for neurodegenerative disorders, such as Alzheimer's disease, and other conditions.
Paraxanthine, the primary metabolite of caffeine (B1668208) in humans, has been identified as a selective inhibitor of PDE9.[1][2] Unlike caffeine, which does not affect this pathway, this compound's ability to inhibit PDE9 is thought to contribute to its unique pharmacological profile, including its effects on cognitive function and neurotransmitter release.[1][3]
Comparative Analysis of PDE9 Inhibitors
While a direct in vitro IC50 value for this compound against PDE9 is not prominently available in the reviewed literature, its inhibitory action has been demonstrated through ex vivo and in vivo studies. This section compares the available evidence for this compound with two well-characterized, potent PDE9 inhibitors: BAY 73-6691 and PF-04447943.
Data Presentation: Comparison of PDE9 Inhibitors
| Inhibitor | Chemical Class | In Vitro IC50 (Human PDE9A) | Key Experimental Findings |
| This compound | Methylxanthine | Not Reported | - Induces significant cGMP accumulation in rat striatum homogenates at a dose of 30 mg/kg, an effect comparable to the potent PDE9 inhibitor BAY 73-6691.[3] - Caffeine, at similar doses, does not produce any significant effect on cGMP levels.[3] |
| BAY 73-6691 | Pyrazolopyrimidinone | 48 - 55 nM | - Potent and selective inhibitor of PDE9.[3] - Used as a positive control in studies demonstrating the PDE9-mediated effects of other compounds. |
| PF-04447943 | Pyrazolopyrimidinone | Not Reported in provided results | - Potent and selective PDE9A inhibitor. |
Signaling Pathway of PDE9 Inhibition
The inhibition of PDE9 by compounds like this compound leads to an increase in intracellular cGMP levels, which in turn modulates downstream signaling cascades.
Experimental Protocols
In Vitro PDE9 Inhibition Assay (Radioenzymatic Method)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PDE9.
Objective: To quantify the potency of a test compound (e.g., this compound) in inhibiting the enzymatic activity of purified PDE9.
Principle: The assay measures the conversion of radiolabeled cGMP ([³H]-cGMP) to its linear form ([³H]-5'-GMP) by the PDE9 enzyme. The amount of radiolabeled product is quantified to determine the enzyme's activity, and the reduction in activity in the presence of an inhibitor indicates its potency.
Materials:
-
Purified recombinant human PDE9A enzyme
-
[³H]-cGMP (radiolabeled substrate)
-
Test compounds (this compound and reference inhibitors)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase (to convert [³H]-5'-GMP to [³H]-guanosine)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
Methodology:
-
Reaction Setup: Prepare reaction mixtures containing assay buffer, a fixed concentration of PDE9 enzyme, and varying concentrations of the test compound.
-
Reaction Initiation: Initiate the reaction by adding a fixed concentration of [³H]-cGMP to the reaction mixtures.
-
Incubation: Incubate the reactions at 30°C for a predetermined time to allow for enzymatic conversion.
-
Reaction Termination: Stop the reaction by heat inactivation or the addition of a stop solution.
-
Nucleotidase Treatment: Add snake venom nucleotidase to the reaction products and incubate to convert [³H]-5'-GMP to [³H]-guanosine.
-
Separation: Separate the charged, unreacted [³H]-cGMP from the uncharged [³H]-guanosine product using an anion-exchange resin column.
-
Quantification: Elute the [³H]-guanosine and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
cGMP Reporter Cell Line Assay
This cell-based assay provides a functional measure of a compound's ability to inhibit PDE9 in a cellular context.
Objective: To determine the cellular potency of a test compound in inhibiting PDE9 activity, leading to an increase in intracellular cGMP.
Principle: A host cell line is engineered to stably express PDE9 and a cGMP-sensitive biosensor, such as a cyclic nucleotide-gated (CNG) ion channel or a cGMP-dependent luciferase reporter. Inhibition of PDE9 by a test compound leads to an accumulation of intracellular cGMP, which activates the biosensor, producing a measurable signal (e.g., luminescence, fluorescence).
Materials:
-
HEK293 or CHO cell line stably co-expressing human PDE9A and a cGMP reporter system (e.g., CRE-luciferase).
-
Cell culture medium and reagents.
-
Test compounds (this compound and reference inhibitors).
-
A guanylate cyclase activator (e.g., SNP or a NO donor) to stimulate basal cGMP production.
-
Lysis buffer and luciferase substrate (for luciferase-based reporters).
-
Luminometer or fluorescence plate reader.
Methodology:
-
Cell Seeding: Seed the reporter cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound.
-
Stimulation: Add a sub-maximal concentration of a guanylate cyclase activator to stimulate cGMP production.
-
Incubation: Incubate for a specified period to allow for cGMP accumulation and reporter activation.
-
Signal Detection:
-
For luciferase reporters: Lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.
-
For fluorescent reporters: Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Normalize the signal to a control (e.g., vehicle-treated cells). Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The available evidence strongly supports the classification of this compound as a selective PDE9 inhibitor.[1][2][3] While direct enzymatic inhibition data in the form of an IC50 value is not currently available in the public literature, ex vivo experiments clearly demonstrate its ability to induce cGMP accumulation in a manner comparable to potent, well-established PDE9 inhibitors.[3] This positions this compound as a compound of significant interest for further investigation in the context of PDE9-mediated physiological and pathological processes. The provided experimental protocols offer a robust framework for researchers to conduct direct comparative studies and further elucidate the quantitative aspects of this compound's interaction with the PDE9 enzyme. Such studies are crucial for a comprehensive understanding of its therapeutic potential.
References
- 1. This compound provides greater improvement in cognitive function than caffeine after performing a 10-km run - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psychostimulant pharmacological profile of this compound, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel PDE9 inhibitors capable of inhibiting Aβ aggregation as potential candidates for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Paraxanthine's Ergogenic Edge: A Comparative Guide for Researchers
An in-depth analysis of paraxanthine's performance-enhancing effects reveals a nuanced profile that distinguishes it from other methylxanthine stimulants like caffeine (B1668208), theophylline, and theobromine (B1682246). While direct human comparative studies on physical performance are still emerging, preclinical and cognitive research suggests this compound may offer a favorable balance of efficacy and tolerability.
This compound, the primary metabolite of caffeine in humans, is gaining significant attention within the scientific community for its potential as an ergogenic aid.[1][2] Unlike its parent compound, this compound exhibits a unique pharmacological profile that may translate to distinct advantages in athletic and cognitive performance. This guide provides a comprehensive comparison of this compound with caffeine, theophylline, and theobromine, supported by available experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Comparative Analysis of Ergogenic Effects
The ergogenic potential of this compound and other stimulants has been evaluated across various domains, including endurance, strength, and cognitive function. The following tables summarize the key quantitative findings from relevant studies.
Table 1: Endurance Performance
| Stimulant | Study Type | Dosage | Key Findings | Reference |
| This compound | Preclinical (Mice) | 20.5 mg/kg/day | 39% increase in treadmill exercise performance compared to control. | [2] |
| Caffeine | Human Clinical Trial | 6 mg/kg | 22% increase in time to exhaustion during cycling at 80% VO2 max compared to placebo. | [3] |
| Theophylline | Human Clinical Trial | 4.5 mg/kg | 14% increase in time to exhaustion during cycling at 80% VO2 max compared to placebo. | [3] |
| Theobromine | Human Clinical Trial (Systematic Review) | Not specified | In a 3 km treadmill time trial, theobromine was superior to placebo and equal to caffeine. | [4] |
Table 2: Strength and Power Performance
| Stimulant | Study Type | Dosage | Key Findings | Reference |
| This compound | Preclinical (Mice) | 20.5 mg/kg/day | 17% increase in forelimb grip strength. | [2] |
| Theophylline | Human Clinical Trial (Systematic Review) | Not specified | Increased wrist strength in one study; slight but not statistically significant increase in limb strength in another. | [4] |
| Theobromine | N/A | N/A | Limited data available on direct effects on strength and power. |
Table 3: Cognitive Performance (Post-Exercise)
| Stimulant | Study Type | Dosage | Key Findings | Reference |
| This compound | Human Clinical Trial | 200 mg | -35.7% lower error rate in Berg-Wisconsin Card Sorting Test (BCST) compared to caffeine. -26.9% lower perseverative errors in BCST compared to caffeine. Faster post-exercise reaction times in the Psychomotor Vigilance Task Test (PVTT) compared to placebo. | [5][6] |
| Caffeine | Human Clinical Trial | 200 mg | Increased error rate in BCST from pre- to post-exercise. | [5][6] |
Signaling Pathways and Mechanisms of Action
The ergogenic effects of these stimulants are primarily mediated through their interaction with adenosine (B11128) receptors and their influence on various downstream signaling pathways.
Adenosine Receptor Antagonism
Caffeine, this compound, theophylline, and theobromine all act as antagonists at adenosine A1 and A2A receptors. By blocking adenosine, which promotes relaxation and drowsiness, these compounds increase alertness and reduce the perception of fatigue.[7]
This compound's Unique Nitric Oxide Pathway
A key differentiator for this compound is its ability to potentiate nitric oxide (NO) neurotransmission.[8][9] This is achieved through the inhibition of phosphodiesterase 9 (PDE9), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). Increased cGMP levels lead to enhanced NO signaling, which can improve blood flow and oxygen delivery to muscles.[10]
References
- 1. This compound Outperforms Caffeine in Post-10k Cognitive Tests [blog.priceplow.com]
- 2. This compound Supplementation Increases Muscle Mass, Strength, and Endurance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of caffeine and its metabolites, theobromine and theophylline, on performance and physiological parameters in cyclists: A randomized, double-blind, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound provides greater improvement in cognitive function than caffeine after performing a 10-km run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. greenplantation.com [greenplantation.com]
- 7. nattysuperstore.com [nattysuperstore.com]
- 8. This compound safety and comparison to caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound Supplementation Increases Muscle Mass, Strength, and Endurance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Paraxanthine: A Comparative Analysis of its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of paraxanthine against its primary alternative, caffeine (B1668208). The information is supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
This compound, the principal metabolite of caffeine in humans, is emerging as a compound of significant interest for its potential neuroprotective properties.[1][2][3][4][5] Accumulating evidence suggests that this compound may offer a superior neuroprotective profile compared to caffeine, exhibiting distinct mechanisms of action that extend beyond the typical effects of methylxanthines.[1][2] This guide synthesizes preclinical and clinical findings to validate and compare the neuroprotective efficacy of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on this compound and caffeine.
Table 1: Effects on Neurotrophic Factors and Neuropathological Markers
| Biomarker | Study Population | Treatment | Dosage | Outcome | Source |
| Brain-Derived Neurotrophic Factor (BDNF) | Young and Aged Rats | High-Dose this compound | 10.28 mg/kg/d | Significant increase, greater than caffeine | [6][7][8] |
| High-Dose Caffeine | 10.28 mg/kg/d | Significant increase | [6] | ||
| Beta-Amyloid (Aβ) | Young and Aged Rats | High-Dose this compound | 10.28 mg/kg/d | Significant reduction | [6][7] |
| High-Dose Caffeine | 10.28 mg/kg/d | Significant reduction | [6] |
Table 2: Effects on Neurotransmitter Levels
| Neurotransmitter | Study Population | Treatment | Dosage | Outcome | Source |
| Acetylcholine | Young and Aged Rats | High-Dose this compound | 10.28 mg/kg/d | Significant increase | [6][8] |
| High-Dose Caffeine | 10.28 mg/kg/d | Significant increase | [6] | ||
| Dopamine | Young and Aged Rats | High-Dose this compound | 10.28 mg/kg/d | Significant increase | [6][8] |
| High-Dose Caffeine | 10.28 mg/kg/d | Significant increase | [6] | ||
| GABA | Young and Aged Rats | High-Dose this compound | 10.28 mg/kg/d | Significant increase | [6][8] |
| High-Dose Caffeine | 10.28 mg/kg/d | Significant increase | [6] |
Table 3: Cognitive and Behavioral Outcomes
| Test | Study Population | Treatment | Dosage | Outcome | Source |
| Morris Water Maze (Escape Latency) | Young Rats | High-Dose this compound | 10.28 mg/kg/d | ~14% greater reduction than caffeine | [6] |
| Aged Rats | High-Dose this compound | 10.28 mg/kg/d | ~12.1% greater reduction than caffeine | [6] | |
| Berg-Wisconsin Card Sorting Test (Errors) | Humans | This compound | 200 mg | Decreased errors at 6 hours | [9] |
| Humans | Caffeine | 200 mg | Increased error rate post-exercise | [10] | |
| Psychomotor Vigilance Task (Reaction Time) | Humans | This compound | 200 mg | Sustained vigilance and improved reaction time | [9][11] |
Signaling Pathways and Mechanisms of Action
This compound's neuroprotective effects are attributed to several unique and overlapping mechanisms when compared to caffeine.
This compound's Distinct Neuroprotective Pathway
One of the key distinguishing features of this compound is its ability to stimulate ryanodine (B192298) receptors (RyR) on the endoplasmic reticulum, leading to a moderate increase in intracellular calcium levels.[1][2] This mechanism is independent of the adenosine (B11128) receptor antagonism that is characteristic of methylxanthines like caffeine.[1][2] This pathway is believed to be crucial for its potent protection of dopaminergic neurons.[1][2]
Caption: this compound's RyR-mediated neuroprotective pathway.
Comparative Mechanisms of this compound and Caffeine
Both this compound and caffeine exert neuroprotective effects through shared pathways, although with differing efficacy. These include the modulation of neurotrophic factors and the reduction of neuropathological markers.
Caption: Shared neuroprotective pathways of this compound and Caffeine.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's neuroprotective effects are provided below.
In Vivo: Morris Water Maze Test for Learning and Memory in Rats
-
Objective: To assess spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface in one quadrant.
-
Procedure:
-
Acquisition Phase: Rats are placed in the water at different starting points and must find the hidden platform. Each rat undergoes multiple trials per day for several consecutive days. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Data Analysis: Escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between treatment groups (e.g., vehicle control, this compound, caffeine).[6]
In Vitro: Dopaminergic Neuron Culture for Neuroprotection Assay
-
Objective: To evaluate the direct protective effects of this compound on dopaminergic neurons.
-
Cell Culture: Primary mesencephalic cultures are prepared from embryonic rats. These cultures contain dopaminergic neurons, identifiable by tyrosine hydroxylase (TH) immunoreactivity.
-
Experimental Insult: Neurodegeneration is induced by methods such as growth factor deprivation (e.g., removal of glial cell line-derived neurotrophic factor - GDNF) or exposure to a neurotoxin (e.g., MPP+).
-
Treatment: Cultures are treated with varying concentrations of this compound or caffeine before or during the neurotoxic insult.
-
Endpoint Analysis:
-
Neuron Survival: The number of surviving TH-positive neurons is quantified using immunocytochemistry and cell counting.
-
Synaptic Function: The uptake of [3H]dopamine is measured to assess the functional integrity of dopaminergic neurons.[1]
-
-
Data Analysis: The survival rate and functional capacity of dopaminergic neurons are compared between treated and untreated cultures.
Human Clinical Trial: Berg-Wisconsin Card Sorting Test (BCST)
-
Objective: To assess executive functions, specifically cognitive flexibility and set-shifting.
-
Procedure: Participants are presented with a set of cards and must match them to key cards based on a rule (e.g., color, shape, or number). The matching rule changes during the test without explicit notification, and the participant must adapt their strategy based on feedback.
-
Treatment Protocol: In a double-blind, placebo-controlled, crossover design, participants ingest a placebo or a specific dose of this compound (e.g., 200 mg).[9]
-
Data Collection: The BCST is administered at baseline and at various time points after ingestion of the supplement.
-
Key Metrics:
-
Number of correct responses.
-
Total number of errors.
-
Perseverative errors (failure to shift strategy when the rule changes).[9]
-
-
Data Analysis: Changes in performance metrics from baseline are compared between the this compound and placebo groups.
Caption: Workflow for a crossover human clinical trial on cognitive function.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, the primary metabolite of caffeine, provides protection against dopaminergic cell death via stimulation of ryanodine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances memory and neuroplasticity more than caffeine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enfinityenergy.com [enfinityenergy.com]
- 5. researchgate.net [researchgate.net]
- 6. New Preclinical Study Shows this compound Enhances Memory and Brain Function Better Than Caffeine [blog.priceplow.com]
- 7. Metabolite may increase brain performance better than caffeine: Study [nutraingredients.com]
- 8. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound provides greater improvement in cognitive function than caffeine after performing a 10-km run - PMC [pmc.ncbi.nlm.nih.gov]
Paraxanthine's Receptor Profile: A Comparative Analysis of Methylxanthine Binding Affinity
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the receptor binding affinity of paraxanthine versus other common methylxanthines. This guide provides a quantitative analysis of binding affinities, detailed experimental methodologies, and visual representations of relevant biological pathways.
Introduction
This compound, the primary metabolite of caffeine (B1668208) in humans, is gaining significant interest within the scientific community for its distinct pharmacological profile.[1] Like other methylxanthines such as caffeine, theophylline (B1681296), and theobromine (B1682246), this compound exerts its physiological effects primarily through the antagonism of adenosine (B11128) receptors, particularly the A1 and A2A subtypes.[1][2] Understanding the nuances of how these compounds interact with their molecular targets is crucial for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a comprehensive comparison of the receptor binding affinities of this compound and other key methylxanthines, supported by experimental data and detailed methodologies.
Comparative Binding Affinity of Methylxanthines at Adenosine Receptors
The affinity of a compound for its receptor, quantified by the inhibition constant (Ki), is a critical determinant of its potency. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound, caffeine, theophylline, and theobromine at adenosine A1 and A2a receptors from a competitive radioligand binding study conducted on equine forebrain tissues.
| Compound | Adenosine A1 Receptor Ki (µM) | Adenosine A2a Receptor Ki (µM) |
| This compound | 35 | 22 |
| Caffeine | 77 | 38 |
| Theophylline | 7 | 16 |
| Theobromine | 209 | >10,000 |
Data sourced from Chou and Vickroy, 2003.[3]
The data reveals a clear rank order of potency for binding to the adenosine A1 receptor: Theophylline > this compound > Caffeine >> Theobromine.[3] A similar, though less pronounced, trend is observed at the A2a receptor, with the exception of theobromine, which demonstrates a significantly lower affinity for this subtype.[3] Notably, this compound exhibits a higher binding affinity (lower Ki value) for both A1 and A2a receptors compared to caffeine.[1][3]
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities for these methylxanthines was achieved through competitive radioligand binding assays. This technique is the gold standard for quantifying the interaction between a ligand and its receptor.[4]
Objective: To determine the binding affinity (Ki) of this compound, caffeine, theophylline, and theobromine for adenosine A1 and A2A receptors.
Principle: This assay measures the ability of an unlabeled compound (the methylxanthine) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[5]
Materials:
-
Membrane Preparations: Homogenized tissue preparations containing the adenosine receptors of interest (e.g., equine cerebral cortex for A1 and striatum for A2a).[3]
-
Radioligands:
-
Test Compounds: this compound, caffeine, theophylline, and theobromine at varying concentrations.
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: To separate receptor-bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: Membrane preparations are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The membranes containing the receptor-ligand complexes are trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. Non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenosine Receptor Signaling Pathways
Adenosine A1 and A2A receptors are G-protein coupled receptors (GPCRs) that mediate opposing effects on intracellular signaling cascades.
-
A1 Receptor Signaling: The adenosine A1 receptor is coupled to an inhibitory G-protein (Gi). Upon activation by adenosine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
A2A Receptor Signaling: In contrast, the adenosine A2A receptor is coupled to a stimulatory G-protein (Gs). Activation of the A2A receptor stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.
Methylxanthines, including this compound, act as antagonists at these receptors, blocking the effects of endogenous adenosine and thereby modulating these signaling pathways.
Conclusion
The available data indicates that this compound is a potent antagonist of both adenosine A1 and A2A receptors, with a binding affinity that is notably higher than its parent compound, caffeine. This enhanced affinity may contribute to its unique pharmacological effects and favorable safety profile. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and other methylxanthines. Further research into the functional consequences of these binding affinities will be instrumental in elucidating the full spectrum of this compound's biological activities.
References
- 1. This compound safety and comparison to caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psychostimulant pharmacological profile of this compound, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chronic theophylline treatment increases adenosine A1, but not A2, receptor binding in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Paraxanthine and Caffeine on Athletic Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (B1668208) has long been a cornerstone in the world of athletic performance enhancement, with a vast body of research supporting its ergogenic effects. However, recent attention has turned to paraxanthine, the primary metabolite of caffeine in humans.[1][2] As a standalone supplement, this compound is purported to offer similar or even superior benefits to caffeine with a potentially more favorable side-effect profile. This guide provides an objective comparison of this compound and caffeine on athletic performance, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound and caffeine concerning athletic performance. It is important to note that research on this compound is still emerging, with a significant portion of the physical performance data derived from animal studies.
Table 1: Effects on Endurance Performance
| Compound | Study Population | Dosage | Performance Metric | % Improvement vs. Placebo/Control | Reference |
| This compound | Male Swiss Albino Mice | 20.5 mg/kg/day for 4 weeks | Treadmill Exercise Performance | 39% | [3][4] |
| Caffeine | Recreational Cyclists | 3 mg/kg | 13.90 km Cross-Country Time Trial | 4.93% | [5] |
| Caffeine | Well-Trained Male Cyclists | 6 mg/kg | 1-hour Time Trial | 6.1% (distance covered) | [6] |
Table 2: Effects on Strength and Power
| Compound | Study Population | Dosage | Performance Metric | % Improvement vs. Control | Reference |
| This compound | Male Swiss Albino Mice | 20.5 mg/kg/day for 4 weeks | Forelimb Grip Strength | 17% | [3][4] |
| This compound | Male Swiss Albino Mice | 20.5 mg/kg/day for 4 weeks | Gastrocnemius Muscle Mass | 14% | [3][4] |
| This compound | Male Swiss Albino Mice | 20.5 mg/kg/day for 4 weeks | Soleus Muscle Mass | 41% | [3][4] |
Table 3: Effects on Cognitive Function During/After Exercise
| Compound | Study Population | Dosage | Performance Metric | Outcome vs. Caffeine/Placebo | Reference |
| This compound | Trained Runners | 200 mg | Post-10km Run Cognitive Tests (BCST) | Reduced errors vs. caffeine | [1][7] |
| This compound | Trained Runners | 200 mg | Post-10km Run Cognitive Tests (PVTT) | Faster reaction time vs. placebo | [1][7] |
| Caffeine | Trained Runners | 200 mg | Post-10km Run Cognitive Tests (BCST) | Increased errors vs. placebo | [1][7] |
Table 4: Physiological Effects
| Compound | Study Population | Dosage | Physiological Marker | Change vs. Control/Placebo | Reference |
| This compound | Male Swiss Albino Mice | 20.5 mg/kg/day for 4 weeks | Nitric Oxide Levels | +100% | [3][4] |
| Caffeine | Humans | 2 or 4 mg/kg | Plasma Epinephrine | Increased | [8] |
| This compound | Humans | 2 or 4 mg/kg | Plasma Epinephrine | Increased | [8] |
| Caffeine | Humans | 2 or 4 mg/kg | Diastolic Blood Pressure | Increased | [8] |
| This compound | Humans | 2 or 4 mg/kg | Diastolic Blood Pressure | Increased | [8] |
Experimental Protocols
This compound Supplementation in Mice (Jäger et al., 2022)
-
Subjects: Forty 8-week-old male Swiss Albino mice were divided into five groups (n=8 per group).
-
Supplementation: Mice were orally administered either this compound (20.5 mg/kg/day), L-theanine (10.28 mg/kg/day), alpha-GPC (41.09 mg/kg/day), taurine (B1682933) (102.75 mg/kg/day), or a control (carboxy methyl cellulose) for 4 weeks.
-
Exercise Performance Evaluation:
-
Forelimb Grip Strength: Measured to assess muscular strength.
-
Treadmill Endurance Exercise: Mice were subjected to treadmill training for 60 minutes, 5 days a week.
-
-
Physiological Analysis: Blood draws were conducted to analyze lipid profile, liver health, renal function, and nitric oxide levels.[3][4]
This compound and Caffeine on Cognitive Function in Runners (Yoo et al., 2024)
-
Subjects: Twelve trained runners.
-
Design: A double-blind, randomized, crossover study.
-
Intervention: Participants consumed one of four treatments with a 7-14 day washout period between each:
-
Placebo (400 mg)
-
Caffeine (200 mg) + Placebo (200 mg)
-
This compound (200 mg) + Placebo (200 mg)
-
This compound (200 mg) + Caffeine (200 mg)
-
-
Protocol:
-
Fasting blood samples and baseline side effects questionnaires were completed.
-
Pre-supplementation cognitive function was assessed using the Berg-Wisconsin Card Sorting Test (BCST) and the Psychomotor Vigilance Task Test (PVTT).
-
Participants ingested the assigned treatment and rested for 60 minutes.
-
Cognitive tests were repeated (PRE-EX).
-
A 10-km run was performed on a treadmill at a competitive pace.
-
Cognitive tests were repeated again post-exercise (POST-EX).[1][7]
-
Caffeine on Cycling Time-Trial Performance (Ivy et al., 2009 & McNaughton et al., 2008)
-
General Protocol:
-
Subjects typically report to the lab after a period of caffeine and strenuous exercise abstinence.
-
A standardized meal or glucose solution is often consumed to ensure adequate glycogen (B147801) stores.
-
Caffeine (typically 3-6 mg/kg body mass) or a placebo is ingested 60 minutes prior to exercise.
-
A warm-up is performed before commencing the time trial.
-
Performance is measured by the time to complete a set distance or the total work done in a set time.
-
Physiological variables such as heart rate and blood lactate (B86563) are often monitored.[6][9]
-
Signaling Pathways and Mechanisms of Action
Caffeine: Adenosine (B11128) Receptor Antagonism
Caffeine's primary mechanism of action is the blockade of adenosine receptors, specifically A1 and A2A subtypes.[10][11] Adenosine is a neuromodulator that promotes relaxation and drowsiness. By inhibiting adenosine's effects, caffeine leads to increased neuronal firing and the release of other neurotransmitters like dopamine, resulting in heightened alertness and reduced perception of effort.[10]
This compound: Potential for Enhanced Nitric Oxide Signaling
While this compound also acts as an adenosine receptor antagonist, emerging research suggests it may have an additional mechanism of action not shared by caffeine.[12] this compound has been shown to inhibit phosphodiesterase-9 (PDE9), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[12][13] By inhibiting PDE9, this compound may increase cGMP levels, leading to enhanced nitric oxide (NO) signaling.[12] Increased NO can lead to vasodilation, improved blood flow, and potentially enhanced nutrient and oxygen delivery to working muscles.
Comparative Discussion
Athletic Performance:
Direct comparisons of this compound and caffeine on physical athletic performance in humans are currently limited. The available animal data suggests significant ergogenic potential for this compound in endurance and strength.[3][4] However, the single human study that included a physical performance measure (10-km run) did not find a significant difference between this compound and caffeine.[14] In contrast, the ergogenic effects of caffeine on endurance and high-intensity exercise are well-established in numerous human trials.[5][6]
Cognitive Function:
In the realm of cognitive function during and after exercise, this compound shows promise. The study on trained runners indicated that this compound might mitigate the cognitive fatigue associated with strenuous exercise more effectively than caffeine, leading to fewer errors in cognitive tasks post-run.[1][7]
Mechanism of Action:
Both compounds share the primary mechanism of adenosine receptor antagonism.[10][13] However, this compound's potential to enhance nitric oxide signaling via PDE9 inhibition presents a unique pathway that could contribute to its ergogenic effects by improving blood flow and nutrient delivery to muscles.[12][13]
Side Effect Profile:
This compound is often marketed as having a "cleaner" stimulant effect with fewer side effects like jitters and anxiety compared to caffeine.[2] Some research suggests that this compound has lower toxicity and anxiogenic properties than caffeine.[3][4] Additionally, because individuals metabolize caffeine at different rates due to genetic variations in the CYP1A2 enzyme, direct supplementation with this compound could offer a more consistent and predictable response.[2] this compound also has a shorter half-life than caffeine, which may be advantageous for athletes who train later in the day and are concerned about sleep disruption.[2]
Conclusion
Caffeine remains a well-validated ergogenic aid with a substantial body of evidence supporting its efficacy in enhancing athletic performance. This compound, while a promising newcomer, requires more robust human clinical trials to substantiate the physical performance benefits observed in animal studies.
The current evidence suggests that this compound may offer an advantage in terms of cognitive function during and after exercise and may present a more favorable side-effect profile for some individuals. Its unique potential to modulate nitric oxide signaling warrants further investigation.
For researchers and drug development professionals, the comparative study of this compound and caffeine presents a compelling area for future research. Direct, head-to-head clinical trials in humans focusing on a range of athletic performance metrics are crucial to fully elucidate the relative benefits of these two compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. thefeed.com [thefeed.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Supplementation Increases Muscle Mass, Strength, and Endurance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sympathomimetic effects of this compound and caffeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Neuronal adenosine A2A receptors signal ergogenic effects of caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Supplementation Increases Muscle Mass, Strength, and Endurance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Is this compound - Muscle Insider [muscleinsider.com]
- 14. enfinityenergy.com [enfinityenergy.com]
Paraxanthine vs. Caffeine: A Head-to-Head Comparison of Cardiovascular Effects
For researchers, scientists, and drug development professionals, understanding the nuanced physiological impacts of methylxanthines is critical. This guide provides an objective, data-driven comparison of the cardiovascular effects of paraxanthine and its parent compound, caffeine (B1668208).
This compound, the primary metabolite of caffeine in humans, is gaining significant interest for its potential as a stimulant with a more favorable side-effect profile. This comparison delves into the experimental data differentiating the cardiovascular effects of these two closely related compounds, offering insights for future research and development.
Quantitative Data Summary
The following table summarizes the key quantitative data from clinical trials comparing the cardiovascular effects of this compound and caffeine.
| Cardiovascular Parameter | This compound | Caffeine | Study Details & Remarks |
| Diastolic Blood Pressure | 2 mg/kg: Less pronounced increase compared to caffeine. 4 mg/kg: Similar increase to caffeine. | 2 mg/kg: Greater increase than this compound. 4 mg/kg: Similar increase to this compound. | Data from Benowitz et al. (1995), a crossover study in 12 subjects.[1] Suggests a dose-dependent difference in pressor effects. |
| Systolic Blood Pressure | No significant changes at 100 mg and 200 mg doses; slight increases at 300 mg. | Average increase of 9 mmHg. Another study reported a 7 mmHg increase 60 mins post-ingestion of 300 mg. | Data for this compound from a 2024 study. Caffeine data from separate studies, highlighting the need for more direct comparative trials. |
| Heart Rate | Some studies report a decrease in heart rate, particularly at lower doses (e.g., 100 mg). | Acute exposure can lead to a slight decrease in heart rate.[2] However, chronic high consumption is associated with elevated heart rates. | The effect on heart rate appears complex and may be influenced by dose and duration of use for both compounds. |
| Plasma Epinephrine (B1671497) | 2 mg/kg: Less pronounced increase compared to caffeine. 4 mg/kg: Similar increase to caffeine. | 2 mg/kg: Greater increase than this compound. 4 mg/kg: Similar increase to this compound. | Data from Benowitz et al. (1995), indicating a dose-dependent difference in sympathomimetic effects.[1] |
| Vasoconstriction | Likely less pronounced due to potential nitric oxide-mediated vasodilation. | Known to cause vasoconstriction. | This compound's unique signaling pathway may counteract the vasoconstrictive effects typically associated with adenosine (B11128) receptor antagonism. |
Signaling Pathways
The fundamental mechanism of action for both this compound and caffeine is the antagonism of adenosine receptors. However, a key distinction lies in this compound's interaction with the nitric oxide (NO) signaling pathway.
As illustrated, both compounds block adenosine receptors, which contributes to their stimulant and cardiovascular effects. However, this compound also inhibits cGMP-preferring phosphodiesterases.[3][4] This inhibition leads to an accumulation of cGMP, potentiating the effects of nitric oxide, a key signaling molecule in vasodilation. This secondary pathway may explain the observed milder cardiovascular profile of this compound compared to caffeine.[5][6]
Experimental Protocols
The following describes a generalized experimental protocol for a human clinical trial designed to compare the cardiovascular effects of this compound and caffeine, based on methodologies from published studies.
1. Study Design: A randomized, double-blind, placebo-controlled, crossover design is optimal. This design minimizes bias and allows for within-subject comparisons, increasing statistical power.
2. Participant Selection:
-
Inclusion Criteria: Healthy, non-smoking adults within a defined age range (e.g., 18-45 years) and with normal baseline blood pressure.
-
Exclusion Criteria: Individuals with a history of cardiovascular disease, hypertension, or other significant medical conditions. Regular, high-dose caffeine consumers may be excluded or required to undergo a washout period to minimize tolerance effects.
3. Washout Period: Participants are required to abstain from all sources of methylxanthines (coffee, tea, soda, chocolate) for a specified period (e.g., a minimum of 3 days) before each experimental session to eliminate residual effects of dietary caffeine.[1]
4. Experimental Sessions: Each participant completes multiple sessions, receiving either this compound, caffeine, or a placebo in a randomized order. The doses are typically administered in capsules to ensure blinding. Dosages may vary, but comparative studies have used doses in the range of 2-4 mg/kg of body weight.[1]
5. Cardiovascular Monitoring:
-
Baseline Measurements: Heart rate and blood pressure are measured before drug administration to establish a baseline.
-
Post-Administration Monitoring: Measurements are repeated at regular intervals (e.g., every 15-30 minutes) for a specified duration (e.g., 2-3 hours) after ingestion to capture the time course of the cardiovascular effects.
-
Continuous Monitoring: For more detailed analysis, continuous electrocardiogram (ECG) and ambulatory blood pressure monitoring can be employed.
6. Blood Sampling: Venous blood samples can be drawn at timed intervals to measure plasma concentrations of this compound, caffeine, and relevant biomarkers such as epinephrine and norepinephrine.
7. Data Analysis: Statistical analysis is performed to compare the changes in cardiovascular parameters from baseline across the different treatment conditions (this compound, caffeine, and placebo).
Conclusion
The available evidence suggests that this compound may offer a more favorable cardiovascular safety profile compared to caffeine, particularly at lower to moderate doses. Its unique mechanism of action involving the potentiation of nitric oxide signaling presents a compelling area for further investigation. For drug development professionals, this compound represents a promising alternative stimulant with potentially reduced cardiovascular liabilities. However, more head-to-head clinical trials with comprehensive cardiovascular monitoring are warranted to fully elucidate the comparative effects of these two methylxanthines.
References
- 1. Sympathomimetic effects of this compound and caffeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cardiovascular effects of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psychostimulant pharmacological profile of this compound, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Connecting Caffeine to Nitric Oxide Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound safety and comparison to caffeine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Biosynthetic versus Synthetic Paraxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraxanthine, the primary metabolite of caffeine (B1668208) in humans, is a psychostimulant with a unique pharmacological profile that has garnered significant interest in the scientific community.[1] Its mechanisms of action, primarily through adenosine (B11128) receptor antagonism and phosphodiesterase inhibition, offer potential therapeutic applications.[2] this compound can be produced through two primary routes: chemical synthesis and biosynthesis. While the molecular structure of the active compound is identical regardless of the origin, the manufacturing process can significantly influence the final product's purity and, consequently, its in-vivo efficacy and safety profile. This guide provides an objective comparison of biosynthetic and synthetic this compound, supported by experimental data and detailed methodologies, to assist researchers in selecting the appropriate material for their studies.
Data Presentation
Pharmacokinetic and Pharmacodynamic Properties
The following table summarizes key quantitative data related to the biological activity of this compound. It is important to note that these studies have been conducted with this compound without specifying its synthetic or biosynthetic origin. However, the data provides a baseline for the expected efficacy of pure this compound.
| Parameter | Value | Species/Assay | Key Findings |
| Adenosine Receptor Binding Affinity (Ki) | A1: 21 µM, A2A: 32 µM, A2B: 4.5 µM, A3: >100 µM | Rat Brain Membranes | This compound exhibits a binding affinity for adenosine receptors that is similar to or slightly stronger than caffeine.[2] |
| Phosphodiesterase (PDE) Inhibition | Selective inhibitor of cGMP-preferring PDE9 | Rat Striatum | Unlike caffeine, this compound's inhibition of PDE9 leads to increased cGMP levels, potentiating nitric oxide signaling.[1] |
| Dopamine (B1211576) Release | Significant increase in extracellular dopamine | Rat Striatum (in vivo microdialysis) | This compound, but not caffeine, was found to significantly increase dopamine levels in the dorsolateral striatum.[1] |
| Locomotor Activity | Stronger locomotor activating effect than caffeine | Rats | This compound demonstrated a more potent effect on locomotor activity compared to caffeine, theophylline (B1681296), and theobromine.[1] |
Purity and Impurity Profile
| Production Method | Potential Advantages in Purity | Potential Impurities |
| Biosynthetic | High specificity of enzymatic reactions minimizes the formation of structural isomers. The process typically occurs in aqueous media under mild conditions, reducing the presence of harsh chemical residues.[3] | Residual components from the fermentation process (e.g., nutrients, microbial proteins, DNA). |
| Synthetic | Well-defined and controlled chemical reactions. | Unreacted starting materials, reagents, solvents, and byproducts from non-specific demethylation, which can include other methylxanthines like theophylline and theobromine.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity of this compound to adenosine A1 and A2A receptors.
Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortex or striatum tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then ultracentrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended in the assay buffer.
-
Binding Assay: In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand specific for the receptor of interest (e.g., [³H]DPCPX for A1 receptors, [³H]CGS 21680 for A2A receptors) and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly separate the bound and free radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To assess the inhibitory effect of this compound on cGMP-preferring phosphodiesterase (PDE9).
Methodology:
-
Enzyme Preparation: Obtain a purified or recombinant PDE9 enzyme.
-
Assay Reaction: In a microplate, add the PDE9 enzyme to a reaction buffer containing a known concentration of the substrate, cGMP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of remaining cGMP or the product, GMP. This can be done using various methods, such as commercially available ELISA or fluorescence-based assay kits.
-
Data Analysis: Calculate the percentage of PDE9 inhibition for each this compound concentration and determine the IC50 value.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the effect of this compound on extracellular dopamine levels in the rat striatum.
Methodology:
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis probe into the dorsolateral striatum.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (e.g., intraperitoneally) at the desired dose.
-
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline and compare the effects of this compound over time.
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for comparative efficacy validation.
Discussion and Conclusion
The primary distinction between biosynthetic and synthetic this compound lies in their production methodologies, which can lead to different impurity profiles. Biosynthetic production, utilizing enzymatic processes, inherently offers high specificity, potentially resulting in a purer final product with fewer structurally related byproducts.[3] Chemical synthesis, while well-controlled, may yield a broader range of impurities, including other methylxanthines, which could have confounding effects in biological assays.[3]
While direct comparative efficacy studies are lacking, it is a well-established principle in pharmacology that the purity of a compound is critical to its biological activity and safety. Impurities can compete for receptor binding sites, inhibit or activate other cellular pathways, or be toxic, leading to inaccurate and irreproducible experimental results.
For researchers, the choice between biosynthetic and synthetic this compound should be guided by the specific requirements of their study. For sensitive in-vitro and in-vivo experiments where a high degree of purity is paramount to ensure that the observed effects are solely attributable to this compound, the biosynthetic form may be the preferred choice. In all cases, it is crucial to obtain a comprehensive Certificate of Analysis from the supplier, detailing the purity and the identity and quantity of any impurities.
References
Safety Operating Guide
Proper Disposal of Paraxanthine: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of paraxanthine, this guide offers procedural steps to ensure the safety of laboratory personnel and minimize environmental impact.
This compound, a primary metabolite of caffeine, is a common compound in pharmacological and toxicological research. While not classified as a highly hazardous substance, proper disposal is crucial to maintain a safe laboratory environment and prevent environmental contamination. This document outlines the necessary procedures for the safe handling and disposal of this compound waste.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed.[1][2] Standard laboratory safety protocols should be strictly followed when handling this compound.
Table 1: this compound Hazard Information
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Oral Toxicity | Category 4 | P264, P270, P301+P317, P330, P501 |
Source: ECHEMI, MedChemExpress Safety Data Sheets[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required.
-
Hand Protection: Chemical-resistant gloves should be worn.
-
Body Protection: A laboratory coat is mandatory.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations.[3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Waste Collection:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled, and sealable container.
-
For solutions containing this compound, collect them in a separate, labeled, and sealed container. Do not mix with other solvent waste unless permitted by your institution's EHS guidelines.
-
-
Container Labeling:
-
Label the waste container clearly with "this compound Waste" and include the appropriate hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste. Do not dispose of this compound down the drain or in regular trash.[3]
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, clean up the spill using absorbent material.
-
Place the contaminated material into the designated this compound waste container.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area and alert others.
-
Contact your institution's EHS department or emergency response team immediately.
-
Environmental Considerations
This compound is considered an emerging contaminant and has been detected in aquatic systems as a tracer for anthropogenic wastewater.[4] While its full ecological impact is still under investigation, improper disposal can contribute to environmental pollution.[5][6] Adherence to proper disposal protocols is essential to mitigate potential environmental risks.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Caffeine and this compound as Tracers of Anthropogenic Wastewater in Coastal Lagoons in Yucatan, Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caffeine and this compound in aquatic systems: Global exposure distributions and probabilistic risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Paraxanthine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Paraxanthine. It outlines procedural, step-by-step guidance for safe handling, personal protective equipment (PPE), and disposal, ensuring a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1][2] It is a pharmaceutical-related compound, and while extensive human toxicity data is limited, it should be handled with care in a laboratory setting.[3]
| GHS Classification | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
Toxicological Data
The following table summarizes the acute oral toxicity data for this compound from studies conducted in rats.
| Metric | Value | Species | Reference |
| LD50 (Lethal Dose, 50%) | 829.2 mg/kg | Rat | [4][5] |
| No Observed Adverse Effect Level (NOAEL) (90-day study) | 185 mg/kg bw/day | Rat | [4][5] |
Personal Protective Equipment (PPE)
Based on a risk assessment of potential exposure, the following PPE is recommended when handling this compound.[1][2][3]
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side shields, chemical splash goggles, or a full face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Nitrile or other impervious gloves. | Consider double gloving. If using an organic solvent, wear gloves resistant to that solvent.[3] |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants. Impervious clothing or a chemical-resistant apron may be necessary for larger quantities or when there is a risk of splashing.[1][6] | Fire/flame resistant and impervious clothing is recommended.[2] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if dust or aerosols are generated and exposure limits are exceeded. | Use a full-face respirator if irritation or other symptoms are experienced.[2] |
Operational and Handling Protocols
Adherence to the following procedures is essential for the safe handling of this compound.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Recommended Storage Conditions :
-
Incompatibilities : Store away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Handling and Use
-
Ventilation : Handle this compound in a well-ventilated area, such as a chemical fume hood or a ventilated balance enclosure.[1][3]
-
Avoidance of Contact : Avoid inhalation, and contact with eyes and skin.[1]
-
Aerosol and Dust Prevention : Avoid the formation of dust and aerosols.[1]
-
Hygiene : Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2][3]
Spill Management
-
Personal Precautions : Ensure adequate ventilation and wear appropriate PPE, including respiratory protection if necessary. Avoid breathing dust, vapors, mist, or gas.[2]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[1]
-
Clean-up :
-
Decontamination : Clean the spill surface thoroughly with a suitable detergent or solvent to remove any residual contamination.[1][3]
First-Aid Measures
Immediate first-aid is critical in case of exposure.
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, rinse the mouth with water.[1][2] Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell. |
| Inhalation | Move the person to fresh air immediately.[1][7] If breathing is difficult, give oxygen if available.[3] If breathing has stopped, perform artificial respiration.[7] Seek medical attention. |
| Skin Contact | Remove contaminated clothing immediately.[8] Wash the skin thoroughly with soap and water.[1][8] If irritation persists, seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7][9] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[1][7] |
Disposal Plan
Dispose of this compound and its container in accordance with local, regional, and national regulations.
-
Waste Container : Collect waste material in a clearly labeled, suitable container.
-
Empty Containers : Since emptied containers may retain product residue, follow label warnings even after the container is empty.[3]
-
Contaminated PPE : Dispose of contaminated PPE as hazardous waste.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the safe handling and workflow of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound safety and comparison to caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. extension.psu.edu [extension.psu.edu]
- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
